3-(3-methyl-3H-diazirin-3-yl)propanoic acid
描述
属性
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGRJSLWCABBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283434 | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-86-1 | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
This guide provides a comprehensive protocol for the synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a valuable photoaffinity labeling reagent used in chemical biology and drug discovery. The synthesis is based on a one-pot reaction from the readily available starting material, 4-oxopentanoic acid (levulinic acid). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and workflow visualizations.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a one-pot reaction starting from 4-oxopentanoic acid. This process involves the in-situ formation of a diaziridine intermediate, which is subsequently oxidized to the desired diazirine. For completeness, this guide also briefly outlines the synthesis of the starting material, 4-oxopentanoic acid, from common biomass sources.
Synthesis of the Starting Material: 4-Oxopentanoic Acid (Levulinic Acid)
While 4-oxopentanoic acid is commercially available, it can also be synthesized from renewable resources. Two common methods are the acid-catalyzed conversion of sucrose and the acid-catalyzed hydrolysis of furfuryl alcohol.[1][2][3]
Synthesis from Sucrose
Sucrose, upon treatment with a mineral acid such as sulfuric acid in an aqueous solution, undergoes hydrolysis to glucose and fructose.[2][3][4] Fructose is then dehydrated to 5-hydroxymethylfurfural (HMF), which is subsequently rehydrated to form levulinic acid and formic acid.[2][3]
Synthesis from Furfuryl Alcohol
Furfuryl alcohol, which can be derived from the hydrogenation of furfural obtained from hemicellulose, can be converted to levulinic acid through acid-catalyzed hydrolysis.[1][5]
Synthesis of this compound
This section details the one-pot synthesis of the target molecule from 4-oxopentanoic acid. The procedure is adapted from the method described by Wang et al. in "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling".[6][7]
Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Quantitative Data
| Compound | Starting Material (mmol) | Reagents | Base (equiv.) | Yield (%) | Reference |
| This compound (2a) | 2 | Liquid NH3 (8 mL), Hydroxylamine-O-sulfonic acid (1.1 equiv.) | KOH (3.3) | 67 | [6][7] |
Detailed Experimental Protocol
Materials and Equipment:
-
4-Oxopentanoic acid (Levulinic acid)
-
Liquid ammonia (NH3)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether (Et2O)
-
Hydrochloric acid (HCl, 1 M)
-
Sodium sulfate (Na2SO4), anhydrous
-
Sealed tube or high-pressure reaction vessel
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, place a sealed tube or a high-pressure reaction vessel equipped with a magnetic stir bar in a dry ice/acetone bath to cool it to -78 °C.
-
Addition of Reactants:
-
Add 4-oxopentanoic acid (2 mmol) to the cooled reaction vessel.
-
Carefully condense liquid ammonia (8 mL) into the vessel.
-
Slowly add hydroxylamine-O-sulfonic acid (1.1 equivalents, 2.2 mmol) to the stirred solution at -78 °C.
-
-
Formation of Diaziridine Intermediate:
-
Securely seal the reaction vessel.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Oxidation to Diazirine:
-
After 12 hours, cool the reaction vessel back down to -78 °C before carefully opening it.
-
Add potassium hydroxide (KOH) (3.3 equivalents, 6.6 mmol) to the reaction mixture.
-
Reseal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture under air for an additional 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the reaction vessel in the fume hood to allow the ammonia to evaporate.
-
To the remaining residue, add 30 mL of water and 30 mL of diethyl ether.
-
Separate the aqueous layer and wash it with diethyl ether (2 x 15 mL) to remove any non-acidic organic impurities.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, as a pale yellow oil.[7]
-
Characterization Data
The following data is for the synthesized this compound (referred to as 2a in the source).[7]
| Analysis | Data |
| ¹H-NMR | (270 MHz, CDCl₃) δ ppm: 11.88 (s, 1H), 2.26 (t, J = 7.6 Hz, 2H), 1.73 (t, J = 7.6 Hz, 2H), 1.05 (s, 3H). |
| ¹³C-NMR | (68 MHz, CDCl₃) 178.3, 29.1, 28.2, 24.8, 19.2. |
| HRMS (ESI) | m/z [M + Na]⁺ calcd. for C₅H₈N₂O₂Na 151.0483, found 151.0508. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Safety Precautions
-
This synthesis involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction is performed in a sealed tube and involves a pressure buildup due to the evaporation of ammonia. Use appropriate high-pressure glassware and take necessary precautions when sealing and opening the reaction vessel.
-
Hydroxylamine-O-sulfonic acid is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Work in a well-ventilated area away from ignition sources.
This guide provides a detailed and comprehensive protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this important photoaffinity labeling reagent for their studies in chemical biology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and Kinetic Modeling Studies on the Conversion of Sucrose to Levulinic Acid and 5-Hydroxymethylfurfural Using Sulfuric Acid in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling [mdpi.com]
An In-depth Technical Guide to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid: A Photoaffinity Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS Number: 25055-86-1), a key reagent in chemical biology and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in photoaffinity labeling for the identification of protein-small molecule interactions.
Core Properties and Specifications
This compound is a versatile chemical tool widely employed in photoaffinity labeling and chemical proteomics.[1][2] Its small size and photoreactive diazirine group make it an invaluable asset for covalently capturing and identifying the cellular targets of small molecules.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 25055-86-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₈N₂O₂ | [1][2][4][6] |
| Molecular Weight | 128.13 g/mol | [1][2][4][6] |
| Physical State | Pale yellow oil or liquid | [6][7] |
| Purity | >96% | [2] |
| Storage Temperature | < -15°C | [4] |
Spectroscopic Data
-
¹H-NMR (270 MHz, CDCl₃) δ ppm: 11.88 (s, 1H), 2.26 (t, J = 7.6 Hz, 2H), 1.73 (t, J = 7.6 Hz, 2H), 1.05 (s, 3H)[7]
-
¹³C-NMR (68 MHz, CDCl₃) δ ppm: 178.3, 29.1, 28.2, 24.8, 19.2[7]
-
HRMS (ESI) m/z [M + Na]⁺: Calculated for C₅H₈N₂O₂Na: 151.0483, Found: 151.0508[7]
Synthesis Protocol
A base-mediated one-pot synthesis of this compound has been reported, offering an efficient route to this valuable reagent.[7]
Materials
-
Appropriate starting ketone
-
Potassium hydroxide (KOH)
-
Ammonia
-
Oxidizing agent (e.g., iodine or N-iodosuccinimide)
-
Diethyl ether (Et₂O)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology
-
Reaction Setup: The starting ketone is dissolved in an appropriate solvent, and potassium hydroxide is added.
-
Diaziridine Formation: The reaction mixture is treated with ammonia to form the corresponding diaziridine intermediate.
-
Oxidation: The diaziridine is then oxidized in situ using a suitable oxidizing agent to form the diazirine ring.
-
Work-up: The reaction mixture is partitioned between water and diethyl ether. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica-gel column chromatography to yield the final product, this compound, as a pale yellow oil.[7]
Application in Photoaffinity Labeling
This compound is a cornerstone reagent for photoaffinity labeling (PAL), a powerful technique to identify direct binding partners of small molecules within a complex biological system. The diazirine moiety serves as a latent photoreactive group. Upon irradiation with UV light (typically around 350-370 nm), it is converted into a highly reactive carbene intermediate.[8] This carbene can then form a covalent bond with nearby molecules, effectively "labeling" the binding partners of the small molecule to which the diazirine probe is attached.
General Mechanism of Diazirine Photoactivation
The photoactivation of the diazirine ring is a critical step in the photoaffinity labeling workflow. The process involves the formation of a highly reactive carbene that can insert into a variety of chemical bonds.
References
- 1. scbt.com [scbt.com]
- 2. precisepeg.com [precisepeg.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 3-(3-Methyl-3H-diazirine-3-yl)propionic acid | 25055-86-1 | FM157144 [biosynth.com]
- 5. 3-(3-Methyl-3H-diazirine-3-yl)propionic acid | 25055-86-1 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
solubility of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid in aqueous buffers
An In-depth Technical Guide to the Aqueous Solubility of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Abstract
Introduction to this compound
This compound is a small molecule featuring a diazirine ring, a carboxylic acid group, and a methyl group. The diazirine group is a photoactivatable functional group that, upon irradiation with UV light, forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules.[1][2] This property makes it a valuable tool for photoaffinity labeling, enabling the identification and characterization of protein-ligand, protein-protein, and protein-nucleic acid interactions.[2] The propanoic acid moiety provides a handle for further chemical modification and can influence the compound's physicochemical properties, including its solubility.
The aqueous solubility of a compound is a crucial factor in its application in biological research. Poor solubility can lead to challenges in handling, formulation, and obtaining reliable data in in-vitro and in-vivo experiments. Therefore, a thorough understanding of the solubility of this compound in various aqueous buffers is essential for its effective use.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below, based on data from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 128.13 g/mol | PubChem[3] |
| CAS Number | 25055-86-1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| XLogP3-AA | 0.4 | PubChem[3] |
Note: These properties are computationally predicted and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
The following sections detail the recommended experimental protocols for determining the thermodynamic equilibrium . These protocols are based on established methodologies for small molecule solubility assessment.[4][5][6][7]
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility. It involves saturating a buffer solution with the compound and measuring the concentration of the dissolved substance after equilibrium has been reached.[5][6]
Materials:
-
This compound (solid form)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)[4]
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Vials or tubes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
After incubation, visually inspect the samples to ensure that excess solid is still present.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.
-
Perform the experiment in triplicate for each buffer condition.
pH-Dependent Solubility Profile
To understand how pH affects the solubility of this compound, the equilibrium solubility experiment should be performed in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[7] This is particularly important for a compound with a carboxylic acid moiety, as its ionization state and, consequently, its solubility will be pH-dependent.
Data Presentation
The quantitative results from the solubility experiments should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Aqueous Solubility of this compound at Different pH Values
| Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 1.2 | 25 | Experimental Data | Calculated Data |
| 4.5 | 25 | Experimental Data | Calculated Data |
| 6.8 | 25 | Experimental Data | Calculated Data |
| 7.4 | 25 | Experimental Data | Calculated Data |
| 1.2 | 37 | Experimental Data | Calculated Data |
| 4.5 | 37 | Experimental Data | Calculated Data |
| 6.8 | 37 | Experimental Data | Calculated Data |
| 7.4 | 37 | Experimental Data | Calculated Data |
Visualizations
Diagrams can effectively illustrate the experimental workflow and the logical relationships between different steps.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While specific, publicly available quantitative data on the is currently lacking, this guide provides researchers with the necessary experimental protocols to determine this critical parameter. By following the detailed methodologies for equilibrium solubility determination and pH-dependent profiling, scientists can generate the data required to effectively utilize this photo-reactive compound in their research. The provided templates for data presentation and the workflow diagram offer a standardized approach to documenting and communicating these findings. Further research into the solid-state properties of the compound, such as its crystallinity, may also provide valuable insights into its solubility behavior.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. 3-Methyl-3H-diazirine-3-propanoic acid | C5H8N2O2 | CID 14248197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential practices for the safe storage and handling of diazirine-containing compounds. Additionally, it delves into their application in photoaffinity labeling (PAL) for target identification and the elucidation of molecular interactions, offering detailed experimental protocols and data presentation to support researchers in their laboratory work.
Introduction to Diazirine-Containing Compounds
Diazirines are a class of organic molecules containing a strained three-membered ring composed of one carbon and two nitrogen atoms.[1] Upon irradiation with UV light (typically around 350-370 nm), they efficiently release nitrogen gas to generate highly reactive carbene intermediates.[1][2] This property makes them invaluable tools in chemical biology, particularly as photo-reactive crosslinking agents in photoaffinity labeling (PAL) studies.[1][3]
The compact size of the diazirine group, being nearly isosteric to a methyl group, allows for its incorporation into small molecules and biomolecules with minimal steric perturbation.[4][5] This is a significant advantage over larger photo-reactive groups like benzophenones and aryl azides.[3][5] Diazirines also exhibit good stability towards various chemical conditions, including acidic and basic environments, making them compatible with a wide range of experimental setups.[1][4]
Safety, Storage, and Handling
The inherent reactivity and potential instability of diazirine-containing compounds necessitate strict adherence to safety protocols for their storage and handling.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat when handling diazirine compounds.[6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any volatile compounds or decomposition products.[6]
-
Handling Neat Compounds: While many diazirine compounds are relatively stable, it is recommended to handle them in a diluted state whenever possible to minimize potential hazards.[8] Some diazirines can be sensitive to heat, shock, or friction, and neat compounds may be explosive under certain conditions.[9]
-
Waste Disposal: Dispose of diazirine-containing waste according to institutional and local regulations for reactive chemical waste.
Storage Conditions
Proper storage is crucial to maintain the integrity and stability of diazirine-containing compounds.[6] Key storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Short-term: -20°CLong-term: -80°C | Minimizes thermal decomposition of the strained diazirine ring. | [6] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Prevents potential oxidation of the diazirine. | [6][10] |
| Light | Amber vials or light-proof secondary containers | Prevents photochemical decomposition initiated by ambient light. | [6][10] |
| Container | Chemically resistant glass vials with PTFE-lined caps | Ensures compatibility and prevents leaching or reaction with the container material. | [6] |
| Labeling | Clearly label with compound name, structure, date, and known hazards. | Essential for proper identification and safety. | [6] |
Stability Profile
The stability of diazirine compounds is influenced by their substituents and the surrounding environment. The following table summarizes their general stability profile.
| Condition | Stability | Observations and Recommendations | Citations |
| Thermal Stability | Thermally labile | The strained ring can undergo thermal decomposition. Store at low temperatures. The rate of decomposition is substituent-dependent. | [6][11][12] |
| Photochemical Stability | Sensitive to UV light; variable stability in ambient light | Decomposes upon irradiation with UV light (~350 nm). Some trifluoromethyl-3-aryldiazirines show enhanced stability to ambient light. Protect from light during storage and handling. | [2][8][13] |
| Acid/Base Stability | Generally stable | Alkyl diazirines are stable under both acidic and basic conditions. This allows for flexibility in experimental design. | [1][4] |
| Oxidative Stability | Precursors (diaziridines) are readily oxidized | Diaziridines are oxidized to diazirines. Store diazirines under an inert atmosphere to prevent any potential degradation. | [1][6] |
| Reactivity with Nucleophiles | Generally stable | Unlike their linear diazo isomers, diazirines are stable in the presence of various nucleophiles. | [1] |
Application in Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions, such as those between a small molecule and its protein target.[3][4] Diazirine-based probes are widely used in PAL due to their favorable properties.
Principle of Diazirine-Based PAL
The general workflow of a PAL experiment using a diazirine-containing probe is as follows:
-
Probe Incubation: A photo-affinity probe, which consists of a small molecule of interest derivatized with a diazirine group and a reporter tag (e.g., biotin or a fluorophore), is incubated with a complex biological sample (e.g., cell lysate or intact cells).[4]
-
Photo-activation: The sample is irradiated with UV light, causing the diazirine to release nitrogen and form a highly reactive carbene.[1][4]
-
Covalent Crosslinking: The carbene rapidly and indiscriminately inserts into nearby chemical bonds (C-H, N-H, O-H) of the interacting protein, forming a stable covalent bond.[1][4]
-
Target Enrichment and Identification: The reporter tag is then used to enrich the covalently labeled protein(s) from the complex mixture. The enriched proteins are subsequently identified, typically by mass spectrometry.[4]
Experimental Workflow Diagram
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Experimental Protocol: Photo-Crosslinking in Cell Lysate
This protocol provides a general method for using a diazirine- and alkyne-containing photo-affinity probe for the detection of protein targets in a complex protein mixture.
Materials:
-
Diazirine-containing photo-affinity probe with a terminal alkyne tag.
-
Photo-stable control compound (parent molecule without the diazirine).
-
Cell lysate (prepared in a suitable lysis buffer without interfering nucleophiles).
-
Phosphate-buffered saline (PBS).
-
UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter for ~350 nm).
-
Click chemistry reagents (e.g., azide-fluorophore or azide-biotin, copper(I) source, ligand).
-
SDS-PAGE reagents and equipment.
-
In-gel fluorescence scanner or streptavidin-HRP for western blotting.
Procedure:
-
Prepare Reactions: In separate microcentrifuge tubes, prepare the following reactions on ice:
-
Sample A (Probe): Cell lysate + photo-affinity probe (final concentration typically 1-10 µM).
-
Sample B (Probe + UV): Cell lysate + photo-affinity probe.
-
Sample C (Competition + UV): Cell lysate + photo-affinity probe + excess photo-stable control compound (e.g., 100-fold excess).
-
Sample D (Probe, No UV): Cell lysate + photo-affinity probe (wrap tube in aluminum foil).
-
Sample E (Buffer + Probe + UV): Lysis buffer + photo-affinity probe.
-
-
Incubation: Incubate all samples for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding of the probe to its target.
-
UV Irradiation:
-
Click Chemistry:
-
To each reaction, add the click chemistry reagents according to the manufacturer's protocol to attach the reporter tag (fluorophore or biotin) to the alkyne handle of the crosslinked probe.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to each reaction and heat to denature the proteins.
-
Resolve the proteins by SDS-PAGE.
-
Fluorescence Detection: If a fluorescent tag was used, visualize the gel using an in-gel fluorescence scanner. A specific band should be visible in lane B, which is diminished in lane C (competition) and absent in lanes D (no UV) and E (no lysate).
-
Western Blotting: If a biotin tag was used, transfer the proteins to a membrane and probe with streptavidin-HRP followed by chemiluminescence detection.
-
Identifying a Target in a Signaling Pathway
Diazirine-based probes are instrumental in deconvoluting signaling pathways by identifying the direct targets of bioactive small molecules.
Caption: Use of a diazirine probe to identify a receptor target.
Synthesis and Purification of Diazirine Compounds
The synthesis of diazirine-containing compounds typically involves the conversion of a ketone to a diaziridine, followed by oxidation to the diazirine.
General Synthesis Scheme
Caption: General synthetic route to diazirine compounds.
Protocol: Oxidation of a Diaziridine to a Diazirine
This protocol describes a common method for the oxidation of a diaziridine to the corresponding diazirine.[6][9]
Materials:
-
Diaziridine
-
Iodine (I₂)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diaziridine (1.0 mmol) in DCM (10 mL) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.5 mmol) to the solution.
-
Slowly add a solution of iodine (1.2 mmol) in DCM (5 mL) to the reaction mixture. The reaction is typically rapid, and its progress can be monitored by the disappearance of the iodine color.
-
Stir the reaction at 0°C for 30 minutes after the addition is complete.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color is completely discharged.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude diazirine can be further purified by flash column chromatography on silica gel. Note: Diazirines can be sensitive to acidic silica gel, so a deactivated stationary phase may be necessary.[6]
Conclusion
Diazirine-containing compounds are powerful and versatile tools in chemical biology and drug discovery. Their unique photochemical properties, coupled with their small size and chemical stability, make them ideal for dissecting complex biological interactions. By adhering to the stringent safety, storage, and handling protocols outlined in this guide, researchers can safely and effectively utilize these valuable reagents to advance our understanding of biological systems.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 8. islandscholar.ca [islandscholar.ca]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Photoaffinity Labeling with Diazirines
For Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize biomolecular interactions in complex biological systems. By employing a photoactivatable probe, researchers can covalently capture and subsequently identify the binding partners of a small molecule, peptide, or other ligand of interest. Among the various photophores utilized in PAL, diazirines have emerged as a particularly advantageous class due to their small size, chemical stability, and efficient photoactivation. This guide provides a comprehensive overview of the fundamental principles of photoaffinity labeling using diazirines, complete with detailed experimental protocols and quantitative data to inform experimental design.
Core Principles of Diazirine-Based Photoaffinity Labeling
The foundation of diazirine-based PAL lies in the unique photochemistry of the diazirine moiety, a three-membered ring containing a carbon and two nitrogen atoms. Upon irradiation with UV light, typically in the range of 350-365 nm, the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas (N₂) and generating a highly reactive carbene intermediate.[1][2][3] This carbene is exceptionally short-lived and will rapidly and non-selectively insert into nearby chemical bonds, including C-H, N-H, and O-H bonds, to form a stable covalent adduct.[3][4][5]
A typical photoaffinity probe consists of three key components:
-
A recognition element: This is the portion of the probe that is based on the ligand of interest and is responsible for binding to the target biomolecule.
-
A diazirine photophore: The photoactivatable group that, upon UV irradiation, forms the reactive carbene.
-
A reporter tag: A functional group, such as an alkyne or biotin, that enables the detection, enrichment, and identification of the covalently labeled biomolecule.[6][7]
The general workflow of a photoaffinity labeling experiment involves incubating the probe with a biological sample (e.g., cell lysate, intact cells), followed by UV irradiation to induce covalent cross-linking. The labeled biomolecules are then detected and identified using the reporter tag.[6][7]
The Dual Reactivity of Alkyl Diazirines
While aryl diazirines, such as trifluoromethylphenyl diazirines, primarily react through the carbene intermediate, alkyl diazirines can exhibit a dual reactivity pathway. Upon photolysis, an alkyl diazirine can either directly form the carbene or first isomerize to a more stable, linear diazo intermediate.[1][8] This diazo species can then be protonated in an acidic environment to form a diazonium ion, which acts as an alkylating agent, preferentially reacting with acidic amino acid residues like aspartate and glutamate.[1][9] This alternative pathway can influence the labeling pattern and should be a consideration in probe design and data interpretation.
Quantitative Data in Diazirine Photoaffinity Labeling
The efficiency and outcome of a photoaffinity labeling experiment are influenced by several quantitative parameters. The following table summarizes key data points relevant to the use of diazirines.
| Parameter | Value/Range | Notes |
| Activation Wavelength | 350 - 380 nm | This range of long-wave UV light minimizes damage to biological macromolecules.[10] |
| Irradiation Time | Seconds to minutes | The short irradiation time required for diazirine activation reduces the likelihood of non-specific labeling and cellular damage.[3] |
| Carbene Lifetime | Picoseconds | The extremely short lifetime of the carbene ensures that labeling is highly localized to the binding site.[11] |
| Activation Energy (for a specific "push-pull" diazirine) | 7.5 - 15.4 kJ·mol⁻¹ | Varies with the wavelength of photoactivation (405 nm to 365 nm, respectively). |
| Cross-linking Yield | Generally low | Yields are often low due to the high reactivity of the carbene, which can be quenched by water.[3][11] However, trifluoromethyl diazirines can produce high yields of insertion products.[11] |
| Amino Acid Reactivity | Broad | Carbenes react with a wide range of amino acid side chains through C-H, N-H, and O-H insertion.[3][4][5] Alkyl diazo intermediates show a preference for acidic residues.[1] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a diazirine probe, a general in-cell photoaffinity labeling experiment, subsequent click chemistry for reporter tag installation, and enrichment of labeled proteins.
Synthesis of a Trifluoromethylphenyl Diazirine (TPD) Alkyne Probe
This protocol outlines a general strategy for the synthesis of a TPD-alkyne building block that can be coupled to a molecule of interest. The synthesis is based on procedures described in the literature.[12][13]
Materials:
-
3,5-Dibromobenzoic acid methyl ester
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF)
-
Ammonia (gas or solution in methanol)
-
Iodine (I₂) or other oxidizing agent for diaziridine to diazirine conversion
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Appropriate solvents (THF, CH₂Cl₂, etc.)
Procedure:
-
Reduction of the ester: Reduce 3,5-dibromobenzoic acid methyl ester to the corresponding benzyl alcohol using a reducing agent like LAH or DIBAL-H in an appropriate solvent (e.g., THF).
-
Oxidation to the aldehyde: Oxidize the benzyl alcohol to the aldehyde using an oxidizing agent such as DMP in CH₂Cl₂.
-
Formation of the trifluoromethyl alcohol: React the aldehyde with TMSCF₃ in the presence of a fluoride source like TBAF to form the trifluoromethyl alcohol.
-
Formation of the trifluoromethyl ketone: Oxidize the trifluoromethyl alcohol to the corresponding ketone.
-
Synthesis of the diaziridine: Convert the ketone to the diaziridine by reaction with ammonia. This is often a two-step process involving the formation of an oxime intermediate followed by reaction with ammonia.
-
Oxidation to the diazirine: Oxidize the diaziridine to the diazirine using an oxidizing agent such as iodine in the presence of a base.
-
Sonogashira coupling to install the alkyne: React the dibromo-TPD with (trimethylsilyl)acetylene under Sonogashira coupling conditions (palladium catalyst, CuI, and a base like TEA) to install the alkyne group. Subsequent deprotection of the silyl group will yield the terminal alkyne. The resulting TPD-alkyne can then be coupled to the molecule of interest.
In-Cell Photoaffinity Labeling
This protocol describes a general procedure for labeling target proteins within living cells.[6][14]
Materials:
-
Cultured cells
-
Diazirine photoaffinity probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Ice
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Sonicator
Procedure:
-
Cell treatment: Treat cultured cells with the diazirine photoaffinity probe at a predetermined optimal concentration in cell culture medium. Include appropriate controls, such as a vehicle-only control and a competition control with an excess of the non-probe ligand.
-
Incubation: Incubate the cells for a sufficient time to allow the probe to enter the cells and bind to its target.
-
Washing: Gently wash the cells with ice-cold PBS to remove any unbound probe.
-
Photo-irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for a predetermined optimal time. The distance from the lamp to the cells and the irradiation time should be optimized to maximize labeling while minimizing cell damage.
-
Cell lysis: After irradiation, lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Sonication can be used to ensure complete lysis.
-
Clarification of lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the labeled proteins.
Click Chemistry for Reporter Tag Conjugation
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to an alkyne-functionalized probe that has been cross-linked to its target protein.[6][15]
Materials:
-
Protein lysate containing the alkyne-labeled protein
-
Azide-functionalized reporter tag (e.g., Biotin-PEG-Azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
DMSO or other suitable solvent for the reporter tag
Procedure:
-
Prepare click chemistry reagents: Prepare stock solutions of the azide reporter, THPTA/TBTA, CuSO₄, and sodium ascorbate.
-
Reaction setup: To the protein lysate, add the azide reporter tag.
-
Add catalyst components: Add the THPTA/TBTA ligand, followed by the CuSO₄ solution.
-
Initiate the reaction: Add freshly prepared sodium ascorbate to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Protein precipitation: Precipitate the proteins from the reaction mixture using a method such as acetone or methanol/chloroform precipitation to remove excess click chemistry reagents.
Enrichment of Biotin-Tagged Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-functionalized beads.[16][17][18]
Materials:
-
Protein sample containing biotinylated proteins
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., sample buffer for SDS-PAGE containing biotin, or a buffer with high salt and low pH)
Procedure:
-
Bead preparation: Wash the streptavidin beads with the binding/wash buffer to equilibrate them.
-
Binding: Incubate the protein lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads several times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and western blotting, boiling the beads in SDS-PAGE sample buffer is a common method. For mass spectrometry analysis, on-bead digestion or elution with a buffer containing a high concentration of free biotin may be preferred.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in diazirine-based photoaffinity labeling.
Caption: General workflow of a photoaffinity labeling experiment.
Caption: Photochemical activation of a diazirine to form a reactive carbene.
Caption: Dual reactivity pathways of alkyl diazirines upon photolysis.
Caption: Schematic of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazirine - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Enrichment of Cell Surface Proteins Using Biotin [protocols.io]
An In-depth Technical Guide to Chemical Probes for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are powerful small-molecule tools that enable the interrogation of protein function and interactions within complex biological systems.[1] By selectively binding to and modulating the activity of specific proteins, these probes provide invaluable insights into cellular processes, disease mechanisms, and potential therapeutic targets.[1] This guide offers a comprehensive overview of the core principles, experimental methodologies, and applications of various chemical probes used in the study of protein-protein interactions (PPIs).
Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Chemical probes provide a means to study these interactions in their native context, offering advantages over traditional genetic approaches by providing temporal and dose-dependent control over protein function. This guide will delve into the major classes of chemical probes, including covalent probes, photo-crosslinking probes, affinity-based probes, and bifunctional probes, providing detailed protocols and quantitative data to aid researchers in their experimental design and data interpretation.
I. Types of Chemical Probes for Protein Interaction Studies
Chemical probes can be broadly categorized based on their mechanism of action. The choice of probe depends on the specific biological question, the nature of the target protein, and the desired experimental outcome.
Covalent Probes
Covalent probes form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue within the protein's binding site. This irreversible binding offers several advantages, including high potency and the ability to "pull-down" and identify the target protein from a complex mixture.
Mechanism of Action: Covalent probes are designed with a reactive electrophilic "warhead" that forms a covalent bond with a corresponding nucleophilic residue (e.g., cysteine, serine, lysine) on the target protein. The specificity of the probe is determined by the recognition element, which directs the warhead to the desired binding site.
Key Characteristics:
-
Irreversible Binding: Forms a stable, long-lasting complex with the target protein.
-
High Potency: Often exhibit high potency due to the irreversible nature of the interaction.
-
Target Identification: The stable complex allows for the enrichment and identification of the target protein using techniques like mass spectrometry.
Photo-crosslinking Probes (Photo-affinity Labeling)
Photo-crosslinking probes, also known as photo-affinity labels (PALs), are equipped with a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting proteins.[2][3] This allows for the capture of both stable and transient interactions in a temporally controlled manner.[2]
Mechanism of Action: PAL probes contain a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) that is chemically inert until activated by UV light.[3] Upon irradiation, the photoreactive group generates a highly reactive intermediate (e.g., carbene or nitrene) that can form a covalent bond with nearby amino acid residues of an interacting protein.[2][3]
Key Characteristics:
-
Temporal Control: The crosslinking reaction is initiated by UV light, allowing for precise temporal control over the capture of interactions.
-
Capture of Transient Interactions: Can trap fleeting interactions that are difficult to detect with other methods.
-
In situ and In vivo applications: Can be used in living cells and organisms to study interactions in their native context.
Affinity-Based Probes
Affinity-based probes are designed to bind non-covalently to their target protein. These probes are often used in techniques like affinity purification-mass spectrometry (AP-MS) to isolate and identify interacting proteins.
Mechanism of Action: These probes consist of a ligand that specifically binds to the protein of interest, coupled to an affinity tag (e.g., biotin). The tagged protein can then be captured using a corresponding binding partner (e.g., streptavidin-coated beads).
Key Characteristics:
-
Reversible Binding: The interaction with the target protein is non-covalent.
-
Enrichment of Protein Complexes: Allows for the isolation of the target protein along with its interacting partners.
-
Versatility: Can be adapted for a wide range of target proteins.
Bifunctional Probes (e.g., PROTACs)
Bifunctional probes are designed to bring two proteins into close proximity. A prominent example is Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][5][6]
Mechanism of Action: PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Key Characteristics:
-
Targeted Protein Degradation: Induces the selective degradation of the target protein.
-
Catalytic Mechanism: A single PROTAC molecule can induce the degradation of multiple target protein molecules.
-
Therapeutic Potential: A promising strategy for targeting proteins that are difficult to inhibit with traditional small molecules.
II. Quantitative Data for Chemical Probes
The selection and application of chemical probes require a thorough understanding of their quantitative parameters. These parameters provide crucial information about the probe's potency, selectivity, and mechanism of action.
Table 1: Quantitative Data for Covalent Kinase Inhibitors
| Inhibitor | Target Kinase | k_inact/K_i (M⁻¹s⁻¹) | IC₅₀ (nM) | Reference(s) |
| Ibrutinib | BTK | 6.3 x 10⁶ | 0.5 | [1][7] |
| Acalabrutinib | BTK | 2.0 x 10⁵ | 5.1 | [7] |
| Zanubrutinib | BTK | 1.1 x 10⁷ | 0.2 | [7] |
| Spebrutinib | TEC | >10-fold higher than for BTK | - | [1] |
| Dacomitinib | EGFR | 2.3 x 10⁷ | - | [1] |
| Afatinib | EGFR | 6.3 x 10⁶ | - | [1] |
k_inact/K_i is the second-order rate constant that measures the efficiency of covalent bond formation. A higher value indicates a more efficient covalent inhibitor.[8][9] IC₅₀ is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
Table 2: Quantitative Data for PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | D_max (%) | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | CRPC | <1 to <5 | >90 | [10] |
| MZ1 | BRD4 | VHL | H661, H838 | 8 to 23 | Complete at 100 nM | [10] |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma, 22RV1, NAMALWA, CA46 | <1 to 1 | >90 | [10] |
| RC-2 | BTK | CRBN | Mino | ~10 | >85 | [10][11] |
| IR-2 | BTK | CRBN | Mino | <10 | >85 | [10][11] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [10][11] |
| RC-3 | BTK | CRBN | Mino | <10 | >90 | [11] |
| ZW30441 (4j) | METTL3 | - | MV4-11 | 440 | 80 | [12] |
| ZW30441 (4j) | METTL14 | - | MV4-11 | - | - | [12] |
DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein.[10][12] D_max is the maximum percentage of target protein degradation achieved.[10][12]
Table 3: Quantitative Data for GPCR Ligands
| Ligand | GPCR Target | Bioactivity | Value (nM) | Reference(s) |
| Various | 36 major GPCRs | K_i, K_d, IC₅₀, EC₅₀ | < 10,000 | [13] |
| Multiple | Various GPCRs | K_i, K_d, IC₅₀, EC₅₀ | - | [14] |
K_i (inhibition constant) and K_d (dissociation constant) are measures of binding affinity.[15] IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) measure the functional potency of a ligand.[15]
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving chemical probes for protein interaction studies.
Synthesis of a PROTAC using VH032-O-C2-NH-Boc
This protocol outlines a general two-step synthesis for a PROTAC using a common VHL E3 ligase ligand intermediate.
Step 1: Boc Deprotection
-
Dissolve VH032-O-C2-NH-Boc (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature. Trifluoroacetic acid (TFA) can be used as an alternative.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude amine salt. This is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the protein of interest (POI) ligand containing a carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or DCM under a nitrogen atmosphere.
-
To this solution, add a coupling reagent such as HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude VH032-O-C2-NH2 salt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Proximity-Dependent Biotinylation (BioID)
This protocol describes the use of BioID to identify protein-protein interactions in living cells.[10][16][17]
Day 1: Cell Lysis
-
Culture cells expressing the BioID fusion protein (and a BioID-only control) to approximately 80% confluency.
-
Add fresh complete medium containing 50 µM biotin and incubate for 16-24 hours.[10][16]
-
Aspirate the medium and rinse the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells by adding lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Incubate the lysate on ice for 15 minutes.
-
Sonicate the lysate briefly and clarify by centrifugation at high speed at 4°C.
Day 2: Affinity Purification
-
Equilibrate streptavidin-coated beads (e.g., magnetic or agarose) by washing twice with lysis buffer.[4]
-
Add the cell lysate to the equilibrated beads and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins. A typical wash series might include:
-
2 washes with RIPA buffer.
-
1 wash with 1 M KCl.
-
1 wash with 0.1 M Na₂CO₃.
-
1 wash with 2 M Urea in 10 mM Tris-HCl, pH 8.0.
-
3 washes with 10 mM Tris-HCl, pH 8.0.[18]
-
-
After the final wash, remove all residual wash buffer.
Day 3: On-Bead Digestion and Mass Spectrometry
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a reducing agent (e.g., DTT) and incubate.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.
Photo-affinity Labeling (PAL) Coupled with Mass Spectrometry
This protocol outlines a general workflow for identifying protein targets of a small molecule using a photo-affinity probe.
-
Probe Synthesis: Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., diazirine) and an affinity tag (e.g., alkyne for click chemistry) onto the small molecule of interest.[19][20][21][22]
-
Cell Treatment and UV Crosslinking:
-
Treat cells with the photo-affinity probe at a desired concentration and incubate to allow for target binding.
-
Irradiate the cells with UV light (e.g., 365 nm) for a specific duration (e.g., 1-15 minutes) on ice to induce crosslinking.
-
Harvest and lyse the cells.
-
-
Click Chemistry (if applicable):
-
If the probe contains an alkyne tag, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a biotin-azide reporter tag.[2][6][17][23][24]
-
CuAAC Protocol:
-
To the cell lysate containing the alkyne-labeled proteins, add biotin-azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).[17]
-
Incubate at room temperature for 1-2 hours.
-
-
-
Affinity Purification:
-
Perform affinity purification of the biotinylated proteins using streptavidin-coated beads as described in the BioID protocol (Section 3.2).
-
-
Mass Spectrometry Analysis:
-
Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify the proteins that were crosslinked to the probe.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to identify the targets of a small molecule inhibitor.[5][25][26]
-
Proteome Preparation: Prepare a cell or tissue lysate.
-
Inhibitor Incubation: Pre-incubate the proteome with the small molecule inhibitor of interest (or a vehicle control) at various concentrations for a specific time (e.g., 30 minutes at room temperature).
-
Probe Labeling: Add a broad-spectrum activity-based probe that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases) and incubate for a specific time.[27][28][29][30][31]
-
Analysis:
-
Gel-Based Analysis: Quench the labeling reaction, add SDS-PAGE loading buffer, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the control indicates that the inhibitor binds to that protein.[32]
-
Mass Spectrometry-Based Analysis: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads, perform on-bead digestion, and analyze the peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the abundance of a protein in the inhibitor-treated samples indicates it is a target of the inhibitor.
-
IV. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of chemical probes.
Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
Caption: The Ubiquitin-Proteasome System and PROTAC mechanism.
GPCR Signaling Pathway
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
MAPK Signaling Pathway
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Experimental Workflow for Chemical Proteomics
Caption: A general experimental workflow for chemical proteomics studies.
V. Conclusion
Chemical probes are indispensable tools for the modern biologist and drug discovery scientist. They provide a versatile and powerful means to dissect complex protein interaction networks, validate novel drug targets, and elucidate the mechanisms of action of small molecules. This guide has provided an in-depth overview of the major classes of chemical probes, their quantitative characterization, detailed experimental protocols for their application, and visual representations of relevant biological pathways and workflows. By understanding and applying the principles and methodologies outlined herein, researchers can effectively leverage chemical probes to advance our understanding of biology and accelerate the development of new therapeutics. As the field of chemical biology continues to evolve, the development of new and more sophisticated chemical probes will undoubtedly open up exciting new avenues for exploring the intricacies of the proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enzymlogic.com [enzymlogic.com]
- 8. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. reddit.com [reddit.com]
- 16. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. rockefeller.edu [rockefeller.edu]
- 19. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. static1.squarespace.com [static1.squarespace.com]
- 25. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 32. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
3-(3-methyl-3H-diazirin-3-yl)propanoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a key reagent in chemical biology and drug discovery. The information herein is intended to support advanced research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C5H8N2O2[1] |
| Molecular Weight | 128.13 g/mol [1] |
| CAS Number | 25055-86-1[1] |
Chemical Structure
The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization is critical for understanding the molecule's reactivity and steric properties.
Caption: Chemical structure of this compound.
References
A Comprehensive Technical Guide to the Safe Handling of Diazirine Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions for working with diazirine reagents. Diazirines are high-energy, three-membered heterocyclic compounds that serve as valuable precursors to reactive carbenes upon photolytic or thermal activation.[1][2] This reactivity makes them indispensable tools in photoaffinity labeling, chemical biology, and materials science for studying molecular interactions and creating novel crosslinked materials.[1][3][4] However, their inherent ring strain and potential to decompose exothermically necessitate a thorough understanding and implementation of strict safety protocols to mitigate risks of personal injury and property damage.[3]
Understanding the Hazards of Diazirine Reagents
Diazirines are isomeric with diazo compounds and are known for their ability to extrude nitrogen gas (N₂) to form highly reactive carbene intermediates.[1] This process can be initiated by ultraviolet (UV) light, typically in the 330-370 nm range, or by heat.[5][6] While many diazirine reagents are stable under normal laboratory conditions, their energetic nature means they should be treated as potentially explosive, especially in concentrated form or upon scale-up.[3]
The primary hazards associated with diazirine reagents include:
-
Thermal Instability: Many diazirines can decompose upon heating, which can lead to a rapid release of energy and nitrogen gas, potentially causing an explosion.[3][7] The thermal stability is highly dependent on the substituents on the diazirine ring.[8]
-
Photoreactivity: Exposure to UV light, and in some cases even ambient laboratory light, can trigger the decomposition of diazirines to carbenes.[1][9] This is the basis of their utility but also a potential hazard if not controlled.
-
Formation of Reactive Intermediates: The carbene intermediates generated are highly reactive and will insert non-selectively into C-H, N-H, and O-H bonds in their vicinity.[1][6] This indiscriminate reactivity is useful for labeling but also means they can react with unintended biological molecules, solvents, or other materials.
-
Toxicity: While some studies on specific diazirines, such as the bis-diazirine "BondLynx," have shown a favorable in-vitro safety profile (non-mutagenic, non-corrosive, and non-irritating), the toxicity of many diazirine reagents is not well-documented.[3][10][11] Therefore, it is prudent to handle all diazirine compounds with care to avoid exposure.
Quantitative Hazard Data
A thorough risk assessment requires quantitative data on the hazardous properties of the specific diazirine reagent being used. The following tables summarize available data on the thermal decomposition of various diazirine compounds. It is crucial to consult the Safety Data Sheet (SDS) for the specific reagent and to perform a comprehensive literature search for any new or uncharacterized diazirine.
| Diazirine Compound | Decomposition Temperature Range (°C) | Activation Energy (kcal/mol) | Notes |
| 3-(3-methyldiazirin-3-yl)propan-1-ol | 96–125 | 31.80 ± 1.21 | Unimolecular decomposition in solution.[12] |
| 3-(3-methyldiazirin-3-yl)propanoic acid | 96–125 | 29.26 ± 0.75 | Unimolecular decomposition in solution.[12] |
| Difluorodiazirine | Not specified | 32.2 | Gas-phase decomposition.[7] |
| Phenylchlorodiazirine | Not specified | Not specified | Thermal decomposition studied in the presence of C60.[8] |
| Phenyl-n-butyldiazirine | Not specified | Not specified | Thermal decomposition studied in the presence of C60, yields mainly a diazo intermediate.[8] |
| 2-adamantane-2,3'-[3H]diazirine | Not specified | Not specified | Thermal decomposition yields a mixture of carbene and diazo compound.[8] |
| bis-(trifluoromethyl phenyldiazirine) "BondLynx" | 80-110 (thermal activation) | Not specified | Used as a crosslinker; decomposes under modest heat.[3] |
Note: The absence of data for a specific compound does not indicate that it is safe. All diazirine reagents should be handled as potentially hazardous.
Risk Assessment and Mitigation Workflow
A systematic risk assessment should be performed before any experiment involving diazirine reagents. This involves identifying potential hazards, evaluating the risks, and implementing control measures.
Caption: Risk assessment workflow for experiments involving diazirine reagents.
Safe Handling and Storage Protocols
4.1. Engineering Controls
-
Fume Hood: Always handle diazirine reagents in a certified chemical fume hood to ensure adequate ventilation and to contain any potential splashes or release of volatile compounds.
-
Blast Shield: For reactions with a potential for explosion, especially when working with neat reagents or on a larger scale, use a blast shield.
-
Light Protection: Protect diazirine reagents from UV and strong visible light to prevent unintended decomposition. Use amber vials or wrap containers with aluminum foil.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.
4.3. Storage
-
Temperature: Store diazirine reagents at low temperatures, typically in a freezer (-20 °C or below), to minimize thermal decomposition.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Container: Use tightly sealed, clearly labeled containers.
-
Segregation: Store diazirine reagents away from incompatible materials such as strong oxidizing agents, acids, and bases.
Experimental Protocols with Integrated Safety Measures
5.1. General Synthesis of a Diazirine from a Ketone
The synthesis of diazirines often involves the conversion of a ketone to a diaziridine, followed by oxidation.
Caption: General workflow for the synthesis of diazirines from ketones.
Detailed Protocol (Example):
-
Diaziridination:
-
Safety: This step involves handling ammonia and a potentially corrosive reagent (hydroxylamine-O-sulfonic acid). Perform in a well-ventilated fume hood. Wear appropriate PPE.
-
Dissolve the starting ketone in a suitable solvent (e.g., methanol saturated with ammonia) in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
-
Oxidation:
-
Safety: This step often involves an exothermic reaction and the use of iodine. Maintain cooling and add reagents slowly.
-
Cool the reaction mixture containing the diaziridine intermediate in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of iodine followed by triethylamine). The disappearance of the iodine color can indicate reaction progress.
-
Stir for a specified time at low temperature.
-
-
Work-up and Purification:
-
Safety: Handle all organic solvents in the fume hood.
-
Quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate to remove excess iodine).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure at low temperature.
-
Purify the crude diazirine by column chromatography, ensuring the product is protected from light.
-
5.2. Photoaffinity Labeling Experiment
This protocol outlines the general steps for using a diazirine-containing probe to label a protein target.
Caption: General experimental workflow for a photoaffinity labeling experiment.
Detailed Protocol (Example):
-
Incubation:
-
Prepare a solution of the target protein in a suitable buffer.
-
Add the diazirine-containing photoaffinity probe to the protein solution.
-
Incubate the mixture for a sufficient time to allow for binding of the probe to the protein. This step should be performed in the dark to prevent premature activation of the diazirine.
-
-
UV Irradiation:
-
Safety: UV radiation is harmful to the eyes and skin. Ensure the UV lamp is properly shielded and wear appropriate UV-protective eyewear. Do not look directly at the UV source.
-
Place the sample in a UV-transparent container (e.g., a quartz cuvette).
-
Irradiate the sample with UV light at the appropriate wavelength (typically ~350 nm) for a predetermined time.[9] The optimal irradiation time and distance from the lamp should be determined empirically.
-
-
Analysis:
-
After irradiation, the covalently labeled protein can be analyzed by various techniques, such as SDS-PAGE to visualize a shift in molecular weight, followed by mass spectrometry to identify the site of labeling.
-
Emergency Procedures
6.1. Spill Response
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
6.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
-
Quenching: Due to their reactivity, it is recommended to quench diazirine-containing waste before disposal. A common procedure involves cooling the waste solution to 0°C and slowly adding a quenching agent. The specific quenching agent will depend on the nature of the diazirine and the reaction mixture. Always monitor for signs of an exothermic reaction.
-
Segregation: Collect all diazirine-containing waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
This guide is intended to provide a comprehensive overview of safety practices for handling diazirine reagents. It is not a substitute for a thorough risk assessment for your specific experimental conditions. Always consult the Safety Data Sheet for the reagents you are using and follow all safety guidelines established by your institution.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. Diazirines - Enamine [enamine.net]
- 3. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. islandscholar.ca [islandscholar.ca]
- 8. Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand and protein-protein interactions within complex biological systems.[1] This method utilizes photo-reactive chemical probes to covalently crosslink to interacting partners upon activation with UV light.[1] Among the various photo-reactive groups, diazirines have become a preferred choice due to their small size, high reactivity, and activation by wavelengths of light that are less damaging to biological samples (~350-370 nm).[2][3]
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is a versatile reagent for photoaffinity labeling. Its structure incorporates a diazirine moiety for photo-induced crosslinking and a carboxylic acid handle for conjugation to ligands, pharmacophores, or other molecules of interest.[4][5] Upon irradiation with UV light (typically around 350 nm), the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate.[6][7] This carbene can then rapidly and non-selectively insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds, forming a stable covalent linkage with the target protein.[3][8] Recent studies have also elucidated a two-step reaction mechanism involving a diazo intermediate that shows a preference for targeting buried polar residues.[3][9]
These characteristics make this compound and other diazirine-based probes invaluable tools in chemical proteomics for target identification, validation, and mapping of binding sites.[1][2]
Key Features of Diazirine-Based Photoaffinity Labeling:
-
High Reactivity: The carbene intermediate is highly reactive, enabling the capture of a wide range of interactions.[8]
-
Small Size: The diazirine group is small, minimizing steric hindrance and preserving the biological activity of the probe.[2]
-
Wavelength Compatibility: Activation occurs at longer UV wavelengths (350-370 nm), which reduces potential damage to proteins and cells.[3][10]
-
Versatility: The carboxylic acid handle allows for straightforward conjugation to a variety of molecules.[4]
Experimental Protocols
I. General Workflow for Photoaffinity Labeling
The overall process of a photoaffinity labeling experiment involves several key stages, from probe synthesis to mass spectrometry analysis for protein identification.
Caption: General experimental workflow for photoaffinity labeling.
II. Detailed Protocol for Protein Labeling using a this compound-based Probe
This protocol provides a general guideline. Optimal conditions, such as probe concentration, incubation time, and UV irradiation parameters, should be empirically determined for each specific biological system and probe.
Materials:
-
Photoaffinity Probe: Your ligand of interest conjugated to this compound.
-
Protein Sample: Purified protein, cell lysate, or tissue homogenate in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing components that can react with the carbene, such as high concentrations of primary amines or thiols.
-
UV Crosslinker: A UV lamp with an emission maximum around 365 nm (e.g., UVP CL-1000L).[11]
-
Reaction Tubes: UV-transparent microcentrifuge tubes or plates.
-
Quenching Reagent (Optional): A scavenger molecule like dithiothreitol (DTT) or glutathione to quench unreacted carbene.
-
SDS-PAGE reagents and equipment.
-
Mass spectrometry compatible reagents.
Procedure:
-
Probe Preparation:
-
Synthesize the photoaffinity probe by conjugating your molecule of interest to the carboxylic acid of this compound using standard amide coupling chemistry (e.g., EDC/NHS).
-
Purify the probe using appropriate chromatographic techniques (e.g., HPLC).
-
Dissolve the purified probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
-
Incubation:
-
Prepare your protein sample at the desired concentration in the chosen reaction buffer.
-
Add the photoaffinity probe stock solution to the protein sample to achieve the final desired concentration. It is recommended to perform a concentration-response experiment to determine the optimal probe concentration.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 4°C, room temperature, or 37°C) to allow for the non-covalent binding of the probe to its target protein. Incubation times can range from 30 minutes to several hours.
-
-
UV Irradiation:
-
Place the reaction tubes or plate on ice at a fixed distance from the UV lamp. To ensure even irradiation, it is advisable to place the samples in a thin film.[11]
-
Irradiate the samples with UV light at 365 nm. A typical irradiation time is 15-30 minutes with a power density of around 200,000 µJ/cm².[10][11] It is crucial to optimize the irradiation time and power to maximize labeling efficiency while minimizing potential protein damage.[9]
-
Include control samples that are not irradiated to assess for any non-specific binding or dark reactions.
-
-
Quenching (Optional):
-
After irradiation, the reaction can be quenched by adding a scavenger reagent to react with any remaining unreacted carbene.
-
-
Sample Preparation for Analysis:
-
Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins in the gel using a compatible staining method (e.g., Coomassie Blue, silver stain, or fluorescence if the probe contains a fluorescent tag).
-
-
Identification of Labeled Proteins:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Use appropriate software to search the MS/MS data against a protein database to identify the labeled proteins and potentially map the site of crosslinking.
-
Quantitative Data Summary
The efficiency and specificity of diazirine-based photo-crosslinking can be influenced by several factors. The following tables summarize key parameters and comparisons from the literature.
Table 1: Comparison of Common Photo-Cross-Linkers
| Feature | Diazirine-Based (e.g., sulfo-SDA) | Benzophenone-Based (e.g., sulfo-SBP) | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo[3] | Triplet n-π* excited state[3] | Aryl Nitrene[3] |
| Activation Wavelength | ~350-370 nm[3] | ~350-365 nm[3] | 260-365 nm[3] |
| Reactivity | Broad reactivity with various amino acid side chains; diazo intermediate prefers acidic residues (Asp, Glu).[3] | Preferentially reacts with C-H bonds, with a bias towards hydrophobic residues.[3] | Insertion into C-H and N-H bonds; potential for rearrangements.[3] |
| Cross-Linking Efficiency | Generally high.[3] | Generally lower than diazirines.[3] | Variable and often lower.[3] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links.[3] | Yields a lower number of cross-links.[3] | Generally yields a lower number of cross-links compared to diazirines.[3] |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range/Value | Reference |
| UV Activation Wavelength | 350 - 370 nm | [3] |
| Irradiation Time | 2 - 30 minutes | [9][11] |
| Irradiation Power Density | 100 mW/cm² to 200,000 µJ/cm² | [9][11] |
| Protein-to-Crosslinker Ratio (w/w) | 1:0.5 (for hetero-bifunctional) | [11] |
Signaling Pathway and Interaction Mapping
Diazirine-based photoaffinity labeling is instrumental in elucidating protein interaction networks. The general principle involves using a small molecule probe to identify its direct binding partners, which can be components of a larger signaling cascade or protein complex.
Caption: Mapping protein interactions using a diazirine probe.
Conclusion
This compound is a powerful and versatile tool for researchers in academia and industry. The protocols and data presented here provide a framework for the successful application of this reagent in photoaffinity labeling experiments to uncover novel protein interactions, validate drug targets, and elucidate complex biological pathways. Careful optimization of experimental parameters is key to achieving robust and reproducible results.
References
- 1. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. 3-(3-Methyl-3H-diazirine-3-yl)propionic acid | 25055-86-1 | FM157144 [biosynth.com]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In-Cell Photo-Crosslinking with Diazirine Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in-cell photo-crosslinking experiments using diazirine-based probes. This powerful technique allows for the covalent capture of transient and weak interactions between small molecules and proteins, or between proteins themselves, directly within the complex environment of a living cell. Diazirine-based photo-crosslinkers have become a preferred tool in chemical proteomics due to their high efficiency, small size, and versatility in capturing a wide range of molecular interactions.[1]
Upon activation with UV light, typically in the less biologically damaging range of 350-370 nm, diazirines form highly reactive carbene intermediates.[1] These carbenes can rapidly insert into various chemical bonds, including C-H, N-H, and O-H bonds, providing a significant advantage over other crosslinking chemistries.[1][2] Recent studies have also elucidated a two-step reaction mechanism involving a diazo intermediate that shows a preference for targeting buried polar residues, adding a layer of selectivity to this technique.[1][3]
Principle of Diazirine Photo-Crosslinking
The fundamental principle of diazirine photo-crosslinking lies in the light-induced conversion of a stable diazirine group into a highly reactive carbene. This carbene then covalently crosslinks the probe to its interacting biomolecules in close proximity. The process can be conceptually broken down into several key stages: probe introduction, incubation to allow for binding to the target, UV irradiation to trigger crosslinking, and subsequent analysis to identify the captured proteins.
Key Advantages of Diazirine Probes:
-
High Reactivity and Efficiency: The carbene intermediate is highly reactive, leading to efficient crosslinking.[1]
-
Small Size: The diazirine group is compact, minimizing steric hindrance and perturbation of the native interaction.[4][5]
-
Broad Reactivity: Carbenes can insert into a wide array of chemical bonds, enabling the capture of diverse interactions.[1][2]
-
Biocompatible Activation: Photoactivation occurs at wavelengths (350-370 nm) that are less damaging to cells compared to shorter UV wavelengths required for other photoprobes.[1][6][7]
-
Stability: Diazirine probes are generally stable in various biological buffers and conditions, including acidic and basic environments.[8]
Experimental Workflow Overview
The general workflow for an in-cell photo-crosslinking experiment using a diazirine probe involves several critical steps, from cell preparation to data analysis.
Caption: General workflow for in-cell photo-crosslinking.
Detailed Protocols
Protocol 1: General In-Cell Photo-Crosslinking
This protocol outlines the fundamental steps for labeling intracellular targets with a diazirine probe.
Materials:
-
Cultured cells of interest
-
Diazirine-containing probe (with a reporter tag like biotin or an alkyne for click chemistry)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)[9]
-
Ice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and grow to 70-80% confluency.
-
Probe Incubation:
-
Prepare a stock solution of the diazirine probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe to the desired final concentration in cell culture medium. Typical concentrations range from 1 to 50 µM.
-
Remove the old medium from the cells and add the medium containing the diazirine probe.
-
Incubate the cells for a specific duration (e.g., 30 minutes to 4 hours) at 37°C to allow for probe uptake and binding to its target.[10]
-
-
UV Irradiation:
-
Cell Lysis:
-
After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Downstream Analysis:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration.
-
The lysate is now ready for downstream applications such as affinity purification (if the probe has a biotin tag), click chemistry (if the probe has an alkyne tag), SDS-PAGE, and western blotting, or mass spectrometry-based proteomics.
-
Protocol 2: Affinity Purification of Crosslinked Proteins
This protocol is for the enrichment of biotinylated proteins that have been crosslinked to a diazirine probe.
Materials:
-
Cell lysate from Protocol 1 (containing biotinylated crosslinked proteins)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in wash buffer.
-
Binding:
-
Add the prepared streptavidin beads to the protein lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnet or by centrifugation.
-
Discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add elution buffer to the beads.
-
Boil the sample for 5-10 minutes if using SDS-PAGE sample buffer to elute and denature the proteins.
-
Alternatively, incubate with a high concentration of free biotin to competitively elute the bound proteins.
-
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, western blotting, or identified by mass spectrometry.
Quantitative Data and Experimental Parameters
The success of an in-cell photo-crosslinking experiment is highly dependent on optimizing several key parameters. The following tables provide a summary of typical quantitative data and experimental conditions.
Table 1: Diazirine Probe Parameters
| Parameter | Typical Range | Notes |
| Probe Concentration | 1 - 50 µM | The optimal concentration should be determined empirically to maximize target labeling while minimizing off-target effects. |
| Incubation Time | 30 min - 4 hours | Dependent on the kinetics of probe uptake and binding to the target.[10] |
| Reporter Tag | Biotin, Alkyne, Fluorophore | The choice of tag depends on the downstream application (e.g., enrichment, visualization). |
Table 2: UV Irradiation Parameters
| Parameter | Typical Value/Range | Notes |
| Wavelength | 350 - 370 nm | This range minimizes damage to biological samples.[1] |
| Irradiation Time | 5 - 15 min | Shorter times are generally preferred to reduce potential cell damage.[4][9] |
| Lamp Power | 8 - 100 W | Higher power may reduce the required irradiation time. |
| Distance from Lamp | 1 - 6 cm | Should be kept consistent across experiments.[4][9] |
Signaling Pathway and Mechanism Visualization
The mechanism of diazirine photoactivation is a critical aspect to understand for designing and interpreting experiments.
Caption: Mechanism of diazirine photoactivation.
Upon UV irradiation, the diazirine can form a highly reactive singlet carbene species through the loss of nitrogen gas.[2] This carbene has a very short lifetime and rapidly inserts into nearby C-H, N-H, or O-H bonds.[2] Alternatively, the diazirine can isomerize into a more stable diazo intermediate, which can then be protonated and subsequently react, showing a preference for acidic residues.[1][2]
Troubleshooting and Considerations
-
High Background: This can be caused by non-specific binding of the probe or aggregation. Optimize probe concentration, incubation time, and washing steps.
-
Low Crosslinking Efficiency: This may be due to insufficient UV irradiation, a low-affinity probe, or a low abundance of the target protein. Increase irradiation time or power, or consider using a higher probe concentration.
-
Cell Viability: Prolonged UV exposure can be toxic to cells. It is important to perform cell viability assays to ensure the experimental conditions are not overly harsh.
-
Probe Design: The position of the diazirine and the reporter tag on the probe molecule is crucial and should be guided by structure-activity relationship (SAR) data to minimize disruption of the desired interaction.[4]
By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize in-cell photo-crosslinking with diazirine probes to elucidate molecular interactions within the native cellular context, providing valuable insights for basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
Application Notes and Protocols for UV Irradiation in Diazirine Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diazirine-based photo-crosslinkers are powerful tools in chemical biology and drug discovery for covalently capturing protein-protein and small molecule-protein interactions.[1][2][3] Upon activation with ultraviolet (UV) light, diazirines form highly reactive carbene intermediates that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds.[1][4][5] This allows for the "freezing" of transient interactions for subsequent analysis. The small size of the diazirine group is a key advantage, as it is nearly isosteric to a methyl group, minimizing perturbation of the system under study.[6] This document provides detailed information on the optimal UV irradiation conditions and protocols for the effective use of diazirine-containing probes.
Mechanism of Diazirine Photoactivation
UV irradiation of a diazirine-containing molecule initiates a photochemical reaction that results in the loss of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[4][6][7] This carbene is short-lived and will rapidly and indiscriminately insert into nearby chemical bonds of an interacting molecule, forming a stable covalent crosslink. An alternative pathway involves isomerization to a linear diazo intermediate, which can also lead to crosslinking.[7][8][9] The choice of UV wavelength is critical; wavelengths around 350-370 nm are typically used as they provide sufficient energy for activation without causing significant damage to biological samples like proteins and DNA.[1][6] Wavelengths such as 254 nm should be avoided as they are known to cause photodestruction.[10][11]
Caption: Mechanism of diazirine photo-crosslinking.
Quantitative Data Summary
The efficiency of diazirine activation is dependent on several factors, including the UV wavelength, the power and type of the UV source, the irradiation duration, and the distance between the light source and the sample.
Table 1: Recommended UV Wavelengths for Diazirine Activation
| Wavelength Range | Remarks | Citations |
| 330 - 370 nm | Optimal Range. Efficiently activates the diazirine with minimal damage to biological samples. | [1][5] |
| ~355 nm | Reported as the absorption maximum (λmax) for alkyl diazirines. | [6] |
| 365 nm | Most commonly used wavelength due to the availability of suitable lamps. | [6][8][10][12] |
| 385 - 405 nm | Can be used for some newer, red-shifted aryl-diazirines. | [13] |
| < 300 nm (e.g., 254 nm) | Avoid. Causes photodamage to proteins and DNA. | [10][11] |
Table 2: Typical UV Irradiation Conditions
| UV Lamp Type | Power | Recommended Duration | Distance from Sample | Citations |
| Hg(Xe) Lamp | 1000W | ~1 minute | ~6 cm | [6] |
| Mercury Vapor Lamp | >150W | < 15 minutes | ~20 cm (with 300 nm filter) | [10][11] |
| Long-wavelength UV Lamp | 100W | 5 - 10 minutes | Not specified | [6] |
| Stratalinker / Multi-bulb unit | 5 x 15W | 5 - 15 minutes | 3 - 5 cm | [10][11] |
| Hand-held Lamp | 6 - 8W | < 15 minutes | ~1 cm (without filter) | [10][11] |
| LED System | Variable | Variable (Joule-dependent) | Not specified | [13] |
Note: Total irradiation time for live cells should generally be kept under 15 minutes to maintain cell viability.[10] The optimal time may need to be determined empirically, as conversion can plateau after a certain duration (e.g., 30 minutes for tacrolimus immobilization).[8][9]
Experimental Protocols
The following protocols provide a general framework for using diazirine-based probes. Specific parameters such as probe concentration, incubation times, and irradiation conditions should be optimized for each experimental system.
Protocol 1: Photo-Affinity Labeling (PAL) in Complex Proteomes
This protocol describes the use of a diazirine- and alkyne-containing probe to identify protein targets in a cell lysate.
Caption: Experimental workflow for Photo-Affinity Labeling.
Materials:
-
Cell lysate (0.5-10 mg/mL total protein)
-
Diazirine photo-affinity probe (e.g., 20 µM stock in DMSO)
-
Competitor compound (10-100x molar excess of probe)
-
Reaction Buffer (e.g., PBS)
-
UV Lamp (365 nm)
-
Click chemistry reagents (e.g., Azide-biotin, CuSO₄, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Mass spectrometry reagents (Trypsin, DTT, iodoacetamide, etc.)
Methodology:
-
Sample Preparation: Aliquot the cell lysate into microcentrifuge tubes. For a competition control, pre-incubate one sample with a 10-100-fold molar excess of a competitor compound for 15 minutes at 0°C.[6]
-
Probe Incubation: Add the diazirine probe to the samples to a final concentration of 0.1-10 µM (a typical starting point is 500 nM).[6] Also prepare a "no probe" control with DMSO vehicle. Incubate for an additional 15 minutes at 0°C.
-
UV Irradiation: Transfer the samples to a 96-well plate or other shallow, UV-transparent container. Place the samples on ice, approximately 3-6 cm from a 365 nm UV source. Irradiate for 1-15 minutes.[6][10] Keep one sample protected from light as a "no UV" control.
-
Click Chemistry: Following irradiation, add an azide-biotin or azide-fluorophore reporter tag to each sample using a standard copper(I)-catalyzed click chemistry protocol. This step covalently attaches a handle for enrichment or visualization.[6]
-
Enrichment (for MS analysis): Add streptavidin-coated beads to the biotin-labeled samples and incubate to capture the cross-linked proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis:
-
For Visualization: Elute proteins from the beads and analyze by SDS-PAGE and in-gel fluorescence or Western blot.
-
For Identification: Perform on-bead tryptic digestion of the captured proteins, followed by analysis of the resulting peptides by LC-MS/MS to identify the protein targets.[14]
-
Protocol 2: Crosslinking in Live Cells
This protocol is for labeling protein interactions within or on the surface of living cells. The choice of crosslinker (membrane-permeable vs. impermeable) is critical.
Materials:
-
Adherent or suspension cells (~10⁷ cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Diazirine crosslinker (e.g., NHS-ester diazirine for membrane permeability or Sulfo-NHS-ester diazirine for impermeability). Prepare a 10 mM stock solution immediately before use.[10]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
UV Lamp (365 nm)
-
Cell lysis buffer
Methodology:
-
Cell Preparation: Wash ~10⁷ cells twice with ice-cold PBS to remove any amine-containing components from the culture media.[10]
-
Crosslinker Addition: Resuspend or cover the cells with PBS. Add the diazirine crosslinker to a final concentration of 0.5-2 mM.[10]
-
Incubation: Incubate the reaction at room temperature for 10-30 minutes or on ice for 30-120 minutes.[10]
-
Quenching: Stop the NHS-ester reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature or 15 minutes on ice.[10]
-
Wash: Remove excess, unreacted crosslinker by washing the cells twice with ice-cold PBS. Ensure cells are covered in a thin layer of PBS to prevent drying during irradiation.[10][11]
-
Photoactivation: Place the cells on a cold block and irradiate with a 365 nm UV lamp for 5-15 minutes. The distance should be optimized based on the lamp's power (see Table 2).[10][11]
-
Cell Lysis and Analysis: Following irradiation, harvest the cells and lyse them using an appropriate lysis buffer. The cross-linked protein complexes can now be analyzed by various methods, such as immunoprecipitation, SDS-PAGE, or mass spectrometry.
Logical Relationships in Target Identification
The core principle of using diazirine probes for target identification is to convert a non-covalent binding event into a covalent link, enabling the isolation and identification of the binding partner.
Caption: Logical workflow for diazirine-based target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of Diazirines in Chemical Proteomics. | Semantic Scholar [semanticscholar.org]
- 3. Recent Applications of Diazirines in Chemical Proteomics - Block chemical technology (Shanghai) Co., Ltd [acblock-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
Application Notes and Protocols: Conjugation of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding partners and studying biomolecular interactions.[1] This method utilizes a photo-reactive probe that, upon activation with UV light, forms a covalent bond with its interacting target molecule. Diazirine-based photo-crosslinkers have emerged as highly effective tools for these studies due to their small size, stability in the dark, and efficient activation with long-wave UV light (330-370 nm).[2][3] Upon photoactivation, diazirines generate highly reactive carbene intermediates that can form covalent bonds with a wide range of amino acid side chains and the peptide backbone, making them ideal for capturing protein interactions.[2][4]
This document provides detailed protocols for the conjugation of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a common diazirine-containing building block, to a ligand, typically a protein or peptide, via its carboxylic acid group. The primary method described involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target ligand to form a stable amide bond.
Chemistry of Conjugation
The conjugation process is a two-step procedure. First, the carboxylic acid of this compound is activated to form an amine-reactive NHS ester. This is typically achieved using standard carbodiimide chemistry, for example, with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester of the diazirine reagent can then be reacted with a ligand containing primary amines (e.g., the side chain of lysine residues or the N-terminus).
The second stage is the photo-crosslinking step. After the diazirine-containing probe is conjugated to the ligand and incubated with its potential binding partner(s), the sample is irradiated with UV light. This generates a reactive carbene intermediate from the diazirine ring, which then covalently crosslinks the ligand to its interacting molecule(s).[1]
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the chemical activation of the carboxylic acid group of the diazirine reagent to an amine-reactive NHS ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Stir plate and stir bar
-
Glass reaction vial
Procedure:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct (if using DCC) can be removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude NHS ester.
-
The crude product can be purified by flash column chromatography on silica gel. The purified NHS ester should be stored under anhydrous conditions at -20°C.
Protocol 2: Conjugation of the Diazirine-NHS Ester to a Protein Ligand
This protocol details the reaction of the activated diazirine-NHS ester with a protein containing primary amines.
Materials:
-
Diazirine-NHS ester (from Protocol 1)
-
Protein ligand with primary amines
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein ligand in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[3]
-
Immediately before use, dissolve the diazirine-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
Add the desired molar excess of the diazirine-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker is typically used for protein concentrations between <5 mg/mL and ≥5 mg/mL, respectively.[5]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. The reaction should be performed in subdued light to avoid premature activation of the diazirine.[2]
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted crosslinker and quenching buffer by desalting or dialysis against an appropriate buffer for the downstream application.
Protocol 3: Photo-Crosslinking of the Diazirine-Labeled Ligand to its Target
This protocol describes the UV activation of the diazirine group to induce covalent crosslinking with the target molecule.
Materials:
-
Diazirine-labeled ligand (from Protocol 2)
-
Target molecule(s) in a suitable buffer
-
Quartz or UV-transparent reaction vessel
Procedure:
-
Incubate the diazirine-labeled ligand with its putative binding partner(s) under conditions that favor their interaction.
-
Transfer the sample to a UV-transparent reaction vessel (e.g., a quartz cuvette or microplate).
-
Irradiate the sample with a long-wave UV lamp (330-370 nm) on ice for 5-15 minutes.[5] The optimal irradiation time and distance from the lamp should be empirically determined.[1] It is crucial to avoid shorter wavelength UV light (e.g., 254 nm) as it can cause damage to proteins and nucleic acids.[3]
-
Following irradiation, the crosslinked products can be analyzed by various techniques such as SDS-PAGE, Western blotting, mass spectrometry, or affinity purification to identify the interacting partners.
Data Presentation
| Parameter | Recommended Condition | Reference |
| NHS Ester Reaction | ||
| pH | 7-9 | [5] |
| Buffer | Amine-free (e.g., PBS) | [3] |
| Molar Excess of Crosslinker | 10- to 50-fold | [5] |
| Reaction Time | 30 min - 2 hours at RT; 2-4 hours at 4°C | [5] |
| Quenching Agent | 50-100 mM Tris | [5] |
| Photo-activation | ||
| UV Wavelength | 330-370 nm | [2][3] |
| Irradiation Time | 5-15 minutes | [5] |
Visualizations
Workflow for Diazirine-based Photoaffinity Labeling
References
Application Notes and Protocols for Identifying Protein-Protein Interactions Using Diazirine Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways, validating drug targets, and developing novel therapeutics.[1] Diazirine-based photo-crosslinkers have emerged as powerful tools for capturing these interactions, offering high efficiency and versatility in covalently linking interacting proteins.[1] This document provides detailed application notes and experimental protocols for utilizing diazirine crosslinkers to identify and characterize PPIs.
Diazirines are small, photoreactive functional groups that, upon activation with UV light (typically around 350-370 nm), form highly reactive carbene intermediates.[1][2][3] These carbenes can then covalently bind to nearby amino acid residues by inserting into C-H, N-H, and O-H bonds, effectively "trapping" transient and stable protein interactions.[1][4] This broad reactivity provides a significant advantage over more specific crosslinking chemistries.[1]
Advantages of Diazirine Crosslinkers
Diazirine crosslinkers offer several key advantages for studying PPIs:
-
High Reactivity and Efficiency: The carbene intermediates generated from diazirines are highly reactive, leading to efficient crosslinking.[1]
-
Broad Reactivity: Carbenes can insert into a wide range of chemical bonds, allowing for the capture of interactions involving various amino acid residues.[1][5][6]
-
Short Half-life: The reactive carbene has a very short half-life (nanoseconds), ensuring that crosslinking is restricted to very close proximities and capturing interactions at the moment of UV activation.[2][7]
-
Minimal Structural Perturbation: The small size of the diazirine group minimizes disruption to the natural protein structure and interactions.[3][8]
-
Control over Activation: The crosslinking reaction is initiated by UV light, providing precise temporal control over the experiment.[9]
Experimental Workflow Overview
A typical experimental workflow for identifying PPIs using diazirine crosslinkers involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for PPI identification using diazirine crosslinkers.
Quantitative Data Summary
The choice of a photo-cross-linker significantly impacts the outcome of a proteomics experiment. Diazirines consistently demonstrate superior performance in terms of cross-linking efficiency and the number of identified interactions when compared to other popular classes of photo-cross-linkers, such as aryl azides and benzophenones.[1]
| Feature | Diazirine-Based (e.g., SDA) | Benzophenone-Based | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo[1][10] | Triplet n-π* excited state[1] | Aryl Nitrene[1] |
| Activation Wavelength | ~350-370 nm[1] | ~350-365 nm[1] | 260-365 nm[1] |
| Cross-Linking Efficiency | Generally high[1] | Generally lower than diazirines[1] | Variable and often lower[1] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links.[1] | Yields a lower number of cross-links.[1] | Generally yields a lower number of cross-links compared to diazirines.[1] |
| Reactivity | Broad reactivity with various amino acid side chains, with a preference for acidic residues by the diazo intermediate.[1][10] | Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[1] | Insertion into C-H and N-H bonds, with potential for rearrangements.[1] |
SDA: Succinimidyl diazirine
Detailed Experimental Protocols
Protocol 1: In-vitro Photo-Crosslinking of a Purified Protein Complex
This protocol describes the crosslinking of a purified "bait" protein with a "prey" protein.
Materials:
-
Purified bait and prey proteins in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
Diazirine crosslinker (e.g., NHS-ester diazirine) stock solution (e.g., 10-100 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (365 nm)
-
Ice bucket
-
Microcentrifuge tubes
Procedure:
-
Protein Incubation: In a microcentrifuge tube, mix the bait and prey proteins at a desired molar ratio (e.g., 1:1 or 1:5) in a total volume of 50-100 µL. The final protein concentration should be in the low micromolar range.
-
Crosslinker Addition: Add the diazirine crosslinker stock solution to the protein mixture to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Incubation in the Dark: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C in the dark to allow the NHS ester to react with primary amines on the proteins.[11]
-
Quenching of NHS Ester: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.[9] Incubate for 10-15 minutes at room temperature in the dark.[11]
-
UV Irradiation: Place the tube on ice, approximately 3-5 cm from the UV lamp.[11][12] Irradiate the sample with 365 nm UV light for 10-30 minutes.[11] The optimal irradiation time and distance may need to be optimized.[8][12]
-
Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight complexes. A successful crosslinking reaction will show a decrease in the monomeric bait and prey protein bands and the appearance of new bands corresponding to the crosslinked complex.
Protocol 2: In-vivo Photo-Crosslinking in Cultured Cells
This protocol describes the crosslinking of proteins within living cells.
Materials:
-
Cultured cells expressing the protein of interest
-
Cell-permeable diazirine crosslinker (e.g., SDA, LC-SDA)[9]
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV lamp (365 nm)
-
Petri dishes
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in a petri dish.
-
Crosslinker Labeling: Wash the cells once with PBS. Add a solution of the cell-permeable diazirine crosslinker (e.g., 1 mM in PBS) to the cells and incubate for 10-30 minutes at 37°C.[9]
-
Quenching and Washing: Quench the reaction with a suitable quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 5 minutes.[9] Wash the cells twice with ice-cold PBS to remove excess crosslinker.
-
UV Irradiation: Place the petri dish on ice and irradiate with 365 nm UV light for 15-30 minutes.[9]
-
Cell Lysis: After irradiation, add ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: The clarified lysate containing the crosslinked protein complexes is now ready for downstream analysis, such as immunoprecipitation followed by mass spectrometry.
Protocol 3: Enrichment of Crosslinked Peptides
Due to the low abundance of crosslinked peptides, an enrichment step is often necessary before mass spectrometry analysis.[13][14]
Materials:
-
Digested peptide mixture from crosslinked proteins
-
Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) materials[5][14]
-
Appropriate buffers for the chosen chromatography method
Procedure using SCX:
-
Sample Loading: Acidify the peptide digest with formic acid and load it onto a pre-equilibrated SCX column or spin tip.
-
Washing: Wash the column with a low-salt buffer to remove non-crosslinked (linear) peptides.
-
Elution: Elute the crosslinked peptides, which have a higher charge state, using a step-wise or gradient elution with increasing salt concentration.
-
Desalting: Desalt the enriched fractions using a C18 desalting column before LC-MS/MS analysis.
Protocol 4: Mass Spectrometry Data Analysis
Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.
General Workflow:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software specifically designed for crosslink analysis (e.g., XlinkX, pLink, or similar).
-
Crosslink Identification: The software identifies pairs of peptides that are covalently linked by the crosslinker, determining the specific amino acid residues involved in the interaction.
-
False Discovery Rate (FDR) Control: A target-decoy database search strategy is typically employed to estimate and control the false discovery rate of the identified crosslinks.[5]
-
Visualization and Interpretation: The identified crosslinks are then mapped onto the protein sequences or structures to visualize the interaction interfaces and build PPI networks.
Signaling Pathway and Logical Relationship Diagrams
Diazirine Photoactivation and Crosslinking Mechanism
Caption: Photoactivation of diazirine and subsequent protein crosslinking.
Logic for Heterobifunctional Diazirine Crosslinker Application
Caption: Logical flow for using a heterobifunctional diazirine crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Diazirine - Wikipedia [en.wikipedia.org]
- 5. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.ie [fishersci.ie]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Incorporating 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid into Drug Discovery Platforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a versatile photo-affinity labeling (PAL) reagent, in drug discovery workflows. The protocols detailed below cover the synthesis of photo-affinity probes, their application in identifying protein targets of small molecules, and the subsequent analysis using mass spectrometry-based proteomics.
Introduction
Target identification is a critical and often challenging step in drug discovery. Photo-affinity labeling is a powerful technique to covalently capture and identify the protein targets of a small molecule ligand. Diazirine-based photo-crosslinkers, such as this compound, are particularly advantageous due to their small size, which minimizes steric hindrance, and their activation by long-wave UV light (~350-370 nm), which reduces potential damage to biological samples.[1][2] Upon photoactivation, the diazirine moiety forms a highly reactive carbene intermediate that can covalently bind to interacting proteins in close proximity, allowing for their subsequent identification.[1][3]
This document provides detailed protocols for the use of this compound in typical drug discovery platforms, from probe synthesis to proteomic analysis.
Data Presentation
The following tables summarize key quantitative parameters for photo-affinity labeling experiments using diazirine-based probes.
Table 1: Recommended Reagent Concentrations and Molar Excess for Probe Synthesis and Labeling
| Reagent/Parameter | Recommended Concentration/Ratio | Purpose | Reference(s) |
| Probe Synthesis (NHS Ester Activation) | |||
| This compound | 1 equivalent | Starting material | [4] |
| N-Hydroxysuccinimide (NHS) | 1.1 - 1.5 equivalents | To form the active NHS ester | [4] |
| Coupling Agent (e.g., DCC, EDC) | 1.1 - 1.5 equivalents | To facilitate the esterification | [4] |
| Amine-containing ligand | 1 equivalent | The small molecule of interest to be conjugated | |
| Photo-Affinity Labeling | |||
| Photo-affinity probe concentration | 0.1 - 50 µM | Concentration for treating cells or lysates | [5] |
| Competitor compound (for specificity control) | 10 - 100-fold molar excess over the probe | To demonstrate specific binding of the probe | [6] |
| Click Chemistry (for probe visualization/enrichment) | |||
| Azide-Biotin or Azide-Fluorophore | 50 - 100 µM | For detection and/or enrichment of cross-linked proteins | [6] |
| Copper(II) Sulfate (CuSO4) | 1 mM | Catalyst for the click reaction | [6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to generate Cu(I) in situ | [6] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM | Ligand to stabilize Cu(I) and improve reaction efficiency | [6] |
Table 2: Comparison of Common Photo-Crosslinkers
| Photo-Crosslinker | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages | Reference(s) |
| Alkyl Diazirine | ~350 - 370 | Carbene | Small size, high reactivity, activated by less damaging UV light. | Can form a diazo intermediate that preferentially labels acidic residues. | [1][2] |
| Aryl Azide | ~265 - 275 (unsubstituted) or ~300 - 460 (nitro-substituted) | Nitrene | Well-established chemistry. | Requires shorter, potentially more damaging UV wavelengths (unsubstituted); can undergo rearrangements. | [2] |
| Benzophenone | ~350 | Diradical | High cross-linking efficiency, less prone to reaction with water. | Larger size, which can cause steric hindrance. | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-hydroxysuccinimidyl (NHS)-activated 3-(3-methyl-3H-diazirin-3-yl)propanoate
This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, making it reactive towards primary amines on a ligand of interest.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (for EDC hydrochloride)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, etc.)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1 equivalent of this compound in anhydrous DCM or DMF.
-
Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of DCC (or EDC) to the reaction mixture. If using EDC hydrochloride, add 1.5 equivalents of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC was used, the urea byproduct is water-soluble and can be removed during workup.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS-activated product.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Photo-Affinity Labeling of Target Proteins in Cell Lysate
This protocol details the procedure for photo-crosslinking a diazirine-containing probe to its target proteins in a complex biological sample.
Materials:
-
Cell lysate containing the target protein(s)
-
Photo-affinity probe (synthesized by coupling the NHS-activated diazirine to a ligand)
-
Competitor compound (the original, unlabeled ligand)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)[3]
-
Ice bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the cell lysate in a suitable lysis buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with PBS.
-
Set up the following reactions in microcentrifuge tubes on ice:
-
Sample A (Positive Control): Cell lysate + photo-affinity probe.
-
Sample B (Competition Control): Cell lysate + competitor compound (10-100x molar excess), pre-incubated for 30 minutes, followed by the addition of the photo-affinity probe.[6]
-
Sample C (No UV Control): Cell lysate + photo-affinity probe (to be kept in the dark).
-
-
Incubate the reactions on ice for 30-60 minutes to allow the probe to bind to its target(s).
-
Place the tubes (un-capped) on ice and irradiate samples A and B with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.[3][5] Keep sample C wrapped in aluminum foil to prevent UV exposure.
-
After irradiation, the samples are ready for downstream analysis, such as click chemistry for visualization or enrichment.
Protocol 3: Enrichment of Cross-linked Proteins using Click Chemistry and Biotin-Azide
This protocol describes the enrichment of the cross-linked proteins from the complex lysate using a biotin-azide tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). This assumes the photo-affinity probe contains an alkyne handle.
Materials:
-
Photo-labeled cell lysate from Protocol 2
-
Biotin-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
To the photo-labeled cell lysate, add the following click chemistry reagents to the final concentrations indicated:
-
Biotin-azide: 50 µM
-
TCEP: 1 mM (freshly prepared)
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.
-
Centrifuge the samples to pellet the beads and discard the supernatant.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high-salt buffer, PBS with detergent).
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can then be analyzed by SDS-PAGE and subsequent mass spectrometry.
Protocol 4: Proteomic Analysis of Enriched Proteins by LC-MS/MS
This protocol provides a general workflow for the identification of enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Run the eluted proteins from Protocol 3 on an SDS-PAGE gel.
-
Excise the protein bands of interest or the entire lane for in-gel digestion.
-
Destain the gel pieces and perform in-gel digestion with trypsin overnight at 37 °C.
-
Extract the tryptic peptides from the gel pieces.
-
Analyze the extracted peptides by LC-MS/MS.
-
Search the resulting MS/MS data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
The relative abundance of identified proteins between the sample and competition control can be used to determine specific interactors of the small molecule.
Visualizations
Caption: Overall workflow for target identification using a diazirine-based photo-affinity probe.
Caption: Chemical reaction for the synthesis of a photo-affinity probe.
Caption: Mechanism of photo-crosslinking upon UV activation of the diazirine moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Functionalization of 3-(3-methyl-3H-diazirin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid and its alkyne-containing analogue, 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, utilizing click chemistry. These versatile trifunctional reagents are invaluable tools in chemical biology and drug discovery for the development of photoaffinity probes to identify and study protein-ligand interactions.[1] The protocols cover the initial activation of the carboxylic acid, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), and conclude with a general protocol for photoaffinity labeling.
Overview of the Workflow
The functionalization and application of diazirine-based photoaffinity probes involve a multi-step process. The carboxylic acid handle of the diazirine reagent is first activated, typically as an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation to a ligand of interest. For the alkyne-containing diazirine, this is followed by a click chemistry reaction with an azide-modified biomolecule or reporter tag. The resulting probe can then be used in photoaffinity labeling experiments to covalently crosslink to its binding partners upon UV irradiation. Subsequent analysis, often involving mass spectrometry, allows for the identification of the target proteins.
Caption: General workflow for the synthesis and application of diazirine-based photoaffinity probes.
Experimental Protocols
Protocol 1: Activation of this compound as an NHS Ester
This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines on a ligand of interest.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional, if using EDC hydrochloride)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the cooled mixture. If using EDC hydrochloride, add EDC (1.1 equivalents) followed by TEA (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold, anhydrous DCM or DMF.
-
If EDC was used, the workup may involve aqueous extraction. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary. The purified NHS ester should be stored under anhydrous conditions at -20°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-functionalized diazirine probe to an azide-containing molecule.[2][3]
Materials:
-
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid derivative (e.g., NHS ester or already conjugated to a ligand) (1 equivalent)
-
Azide-containing reporter molecule (e.g., biotin-azide, fluorescent dye-azide) (1-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.5-1.0 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1-0.2 equivalents)
-
Solvent: a mixture of water and a co-solvent like DMSO, t-butanol, or DMF.
-
Argon or Nitrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized diazirine probe and the azide-containing molecule in the chosen solvent system.
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare the catalyst premix. Dissolve CuSO₄ and the ligand (TBTA or THPTA) in the solvent. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]
-
Add the catalyst premix to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate in water. Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by methods appropriate for the conjugate, such as precipitation, dialysis (for biomolecules), or chromatography (e.g., HPLC or silica gel).[4]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for biological systems where copper toxicity is a concern.[5][6] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide. For this protocol, the diazirine moiety would typically be part of the azide-containing molecule, and the target biomolecule would be functionalized with a strained alkyne.
Materials:
-
Azide-functionalized this compound derivative (1 equivalent)
-
Strained alkyne-functionalized molecule (e.g., dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN)) (1-1.5 equivalents)
-
Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), cell culture media, or a mixture with a co-solvent like DMSO)
Procedure:
-
Dissolve the azide-functionalized diazirine probe and the strained alkyne-functionalized molecule in the chosen solvent.
-
Stir the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to several hours depending on the specific strained alkyne used and the concentrations of the reactants.[7][8]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE with fluorescent visualization if one of the components is tagged).
-
Purification of the resulting conjugate is dependent on its nature and may involve size-exclusion chromatography, affinity purification, or dialysis.
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, with a trade-off between reaction speed and biocompatibility.[5][9]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Typical Reaction Time | 1-4 hours | Minutes to several hours |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |
| Biocompatibility | Potentially cytotoxic due to copper | Generally biocompatible for in vivo applications |
| Reaction Conditions | Aqueous or mixed aqueous/organic solvents | Biocompatible buffers, can be performed in live cells |
| Side Reactions | Potential for protein damage by reactive oxygen species | Some strained alkynes can react with thiols |
Note: Reaction rates for SPAAC are highly dependent on the structure of the strained cyclooctyne.
Application: Photoaffinity Labeling
Once the diazirine-containing probe is synthesized and functionalized, it can be used to identify the binding partners of the conjugated ligand.
Caption: Mechanism of photoaffinity labeling using a diazirine-based probe.
General Protocol for Photoaffinity Labeling
Materials:
-
Functionalized photoaffinity probe
-
Biological sample (e.g., purified protein, cell lysate, or intact cells)
-
Appropriate buffer (e.g., PBS, Tris buffer)
-
UV lamp (typically emitting at 350-365 nm)
-
Ice bath or cold block
-
Reagents for downstream analysis (e.g., SDS-PAGE gels, antibodies, mass spectrometry reagents)
Procedure:
-
Incubate the photoaffinity probe with the biological sample to allow for binding to the target protein(s). Optimal concentration and incubation time should be determined empirically.
-
As a negative control, a parallel experiment can be performed where a molar excess of the unconjugated ligand is added to compete for binding with the probe.
-
Transfer the samples to a suitable container (e.g., a petri dish or microplate) and place on an ice bath or cold block to minimize non-specific labeling and protein degradation.
-
Irradiate the samples with UV light (350-365 nm) for a predetermined amount of time (typically 5-30 minutes). The optimal irradiation time should be determined to maximize crosslinking while minimizing photodamage to the biological sample.[10]
-
After irradiation, the covalently labeled proteins can be visualized by methods such as SDS-PAGE followed by autoradiography (if the probe is radiolabeled), fluorescence scanning (if the probe contains a fluorophore), or Western blotting (if the probe is biotinylated).
-
For target identification, the labeled protein(s) can be enriched (e.g., using streptavidin beads for biotinylated probes) and subjected to proteomic analysis, such as mass spectrometry, to identify the protein and the site of covalent modification.[10]
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enrichment and Identification of Proteins Labeled with Diazirine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-small molecule and protein-protein interactions directly within complex biological systems.[1][2][3][4] Among the various photoreactive moieties used, diazirines have gained prominence due to their small size, which minimizes perturbation of the probe's biological activity, and their ability to be activated by long-wavelength UV light (~350-365 nm), reducing the risk of photodamage to cells and proteins.[4][5][6][7]
Upon UV irradiation, diazirines form highly reactive carbene intermediates that can covalently crosslink to interacting biomolecules in close proximity.[1][6] This covalent capture enables the subsequent enrichment and identification of target proteins, even for low-affinity or transient interactions that are often challenging to detect using traditional methods.[1] This document provides detailed protocols for the enrichment and identification of proteins labeled with diazirine-containing probes, focusing on the widely used biotin-streptavidin affinity purification method followed by mass spectrometry-based proteomic analysis.
Principle of Diazirine-Based Photoaffinity Labeling
The general workflow for identifying protein targets of a diazirine-based probe involves several key steps:
-
Probe Incubation: A diazirine-containing probe, often equipped with a bioorthogonal handle such as an alkyne, is incubated with cells, cell lysates, or a purified protein sample.
-
UV Crosslinking: The sample is irradiated with UV light to activate the diazirine group, leading to the formation of a reactive carbene that covalently crosslinks the probe to its binding partners.[1]
-
Lysis and Bioorthogonal Ligation (Click Chemistry): The cells are lysed, and the alkyne-modified probe-protein conjugates are covalently attached to a reporter tag, typically biotin-azide, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][8][9]
-
Enrichment: The biotinylated proteins are then selectively enriched from the complex proteome using streptavidin-coated beads.
-
Identification by Mass Spectrometry: The enriched proteins are eluted from the beads, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Reactivity and Labeling Preferences of Diazirine Probes
The reactivity of the carbene generated from diazirine photolysis allows for insertion into a variety of chemical bonds, including C-H, N-H, and O-H bonds. However, studies have revealed that different types of diazirines exhibit distinct labeling preferences.[10]
-
Alkyl Diazirines: These probes can isomerize to a diazo intermediate upon irradiation, which exhibits a preference for reacting with acidic amino acid residues such as aspartic acid (Asp) and glutamic acid (Glu), particularly in a pH-dependent manner.[6][10] This can lead to an enrichment bias for proteins with acidic surfaces or those located in environments where these residues are more reactive, such as within lipid bilayers.[10]
-
Aryl Diazirines: Aryl diazirines, particularly those with electron-withdrawing groups like trifluoromethyl, tend to react more predominantly through a carbene intermediate, leading to broader reactivity with various amino acid side chains.[10]
The choice of diazirine probe can therefore influence the types of proteins identified. Additionally, the net charge of the probe can affect labeling efficiency, with positively charged probes often showing higher labeling yields, potentially due to enhanced interactions with negatively charged protein surfaces.[10]
Experimental Workflows
Overall Experimental Workflow
Caption: General experimental workflow for photoaffinity labeling.
Diazirine Photoactivation and Crosslinking Pathway
Caption: Mechanism of diazirine photo-activation.
Detailed Protocols
Protocol 1: Photoaffinity Labeling of Live Cells
-
Cell Culture and Probe Treatment:
-
Plate cells at an appropriate density in a multi-well plate or dish and grow to 70-80% confluency.
-
Prepare a stock solution of the alkyne-functionalized diazirine probe in DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
-
UV Crosslinking:
-
Place the cell culture plate on ice.
-
Position a long-wavelength UV lamp (~365 nm) at a fixed distance above the plate.
-
Irradiate the cells for an optimized duration (e.g., 1-20 minutes). A non-irradiated sample should be included as a negative control.[11]
-
After irradiation, wash the cells twice with ice-cold PBS to remove the excess probe.
-
-
Cell Lysis and Protein Extraction:
-
Add an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the proteome) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry for Biotin Tagging
-
Preparation of Reagents:
-
Biotin-Azide Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Tris(2-carboxyethyl)phosphine (TCEP) Stock Solution: Prepare a fresh 50 mM stock solution in deionized water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) Stock Solution: Prepare a 1.7 mM stock solution in a 4:1 t-butanol:DMSO mixture.
-
-
Click Reaction:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg).
-
Add biotin-azide to a final concentration of 100 µM.
-
Prepare a "click mix" by combining TCEP, TBTA, and CuSO4 in a 1:1:1 ratio.
-
Add the click mix to the protein lysate. The final concentrations should be approximately 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation, protected from light.
-
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic or agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to separate the beads.
-
-
Enrichment:
-
Add the washed beads to the click-reacted protein lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
-
Washing:
-
Separate the beads from the lysate.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:
-
Two washes with a high-salt buffer (e.g., 1 M KCl).
-
Two washes with a urea-containing buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0).
-
Three washes with a final buffer compatible with mass spectrometry (e.g., 50 mM ammonium bicarbonate).
-
-
Protocol 4: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., iodoacetamide to a final concentration of 20 mM). Incubate in the dark for 30 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Separate the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a sample buffer suitable for your LC-MS/MS system.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Data Presentation
Table 1: Reactivity of Diazirine Probes with Amino Acids
| Amino Acid | Alkyl Diazirine Reactivity | Aryl Diazirine Reactivity | Notes |
| Aspartic Acid (Asp) | High | Moderate | Preferential labeling by alkyl diazirines via a diazo intermediate.[10] |
| Glutamic Acid (Glu) | High | Moderate | Preferential labeling by alkyl diazirines via a diazo intermediate.[10] |
| Cysteine (Cys) | Low | High | Aryl diazirines show high reactivity with cysteine.[10][11] |
| Tyrosine (Tyr) | Moderate | Moderate | Can be targeted under optimized irradiation conditions.[11] |
| Other Residues | Broad | Broad | The carbene intermediate can react non-selectively with various C-H, N-H, and O-H bonds.[11] |
Table 2: Comparison of Diazirine-Based Photo-Cross-Linkers
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Activation Wavelength | ~350-370 nm | ~350-365 nm | 260-365 nm |
| Reactivity | Broad reactivity, with the diazo intermediate showing a preference for acidic residues (Asp, Glu).[12] | Preferentially reacts with C-H bonds, with a bias towards hydrophobic residues.[12] | Insertion into C-H and N-H bonds, with potential for rearrangements.[12] |
| Cross-Linking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[12] | Generally lower than diazirines.[12] | Can be variable and often lower due to competing rearrangement reactions.[12] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links. One study identified 500 cross-linked residue pairs in HSA.[12] | Yields a lower number of cross-links compared to diazirines.[12] | Generally yields a lower number of cross-links compared to diazirines.[12] |
| Key Advantages | High reactivity, small size, and potential for tunable reactivity.[12] | Provides complementary data to diazirine-based cross-linkers. | Established chemistry. |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not carefully controlled.[12] | Lower cross-linking efficiency. | Potential for complex side reactions and lower yields. |
Conclusion
Diazirine-based photoaffinity labeling coupled with biotin-streptavidin enrichment and mass spectrometry is a robust and versatile methodology for the identification of protein-ligand interactions in their native cellular context. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute these experiments effectively. Careful consideration of the probe design, including the type of diazirine and its physicochemical properties, is crucial for successful target identification. By following these detailed procedures, researchers can confidently apply this powerful technique to advance their studies in chemical biology and drug discovery.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diazirine Photo-Crosslinking Efficiency
Welcome to the technical support center for diazirine-based photo-crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low photo-crosslinking efficiency with diazirine reagents?
A1: Low efficiency in diazirine photo-crosslinking experiments can stem from several factors. The highly reactive carbene intermediate generated upon UV activation can be rapidly quenched by solvent molecules, particularly water.[1][2][3] Additionally, the carbene can undergo internal rearrangement to form a stable, non-reactive olefin side-product.[1] Other common causes include suboptimal UV irradiation parameters (wavelength, duration, and intensity), low concentration of the photo-affinity probe, or the presence of quenching agents in the reaction buffer.[1][4] Improper storage and handling of the diazirine compound, which is sensitive to light and heat, can also lead to its degradation and reduced effectiveness.[5][6]
Q2: How can I determine the optimal UV irradiation conditions for my experiment?
A2: The optimal UV irradiation conditions are crucial for efficient diazirine activation and need to be empirically determined. It is recommended to perform an irradiation time-course experiment to find the ideal duration.[1] The optimal wavelength for most diazirine compounds is between 350 nm and 370 nm.[7][8] Using wavelengths below 300 nm should be avoided as they can cause damage to proteins and nucleic acids.[4][9] The intensity of the UV source and its distance from the sample also play a significant role; higher wattage lamps and closer proximity generally lead to higher efficiency, but excessive exposure can lead to sample damage.[4]
Q3: What buffer components should I avoid when performing diazirine photo-crosslinking?
A3: It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they can react with and quench the NHS-ester group of amine-reactive diazirine crosslinkers.[4][9] These primary amines compete with the intended target for reaction, thereby reducing the efficiency of the initial labeling step. Phosphate-buffered saline (PBS) is a commonly recommended buffer for these experiments.
Q4: How can I confirm that the observed crosslinking is specific to the intended interaction?
A4: To verify the specificity of your photo-crosslinking results, a competition experiment is essential.[1] This involves pre-incubating your sample with a large excess of a non-photoreactive competitor compound that binds to the same target.[1] A significant reduction in the crosslinking signal in the presence of the competitor indicates that the photo-labeling is specific to the binding site.[1]
Q5: What are the best practices for storing and handling diazirine reagents?
A5: Diazirine compounds are sensitive to light and heat and should be stored accordingly to maintain their stability and reactivity.[5][6] For long-term storage, it is recommended to keep them at -80°C under an inert atmosphere like argon or nitrogen.[5] For short-term storage, -20°C is suitable.[5] When preparing solutions, allow the reagent to equilibrate to room temperature before opening to prevent condensation.[4] Prepare solutions immediately before use and protect them from light.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very weak crosslinking signal | Incorrect UV Wavelength: The UV lamp is not emitting at the optimal wavelength for diazirine activation. | Verify that your UV lamp is set to a wavelength between 350-370 nm.[7][8] Avoid using lamps that emit at 254 nm.[4][9] |
| Insufficient UV Exposure: The duration or intensity of UV irradiation is too low. | Perform a time-course experiment to determine the optimal irradiation time.[1] Decrease the distance between the UV lamp and your sample, or use a higher wattage lamp.[4] | |
| Low Probe Concentration: The concentration of the diazirine-containing probe is insufficient to yield a detectable signal. | Titrate the concentration of your photo-affinity probe to find the optimal working concentration.[1] | |
| Quenching of NHS-ester: The buffer contains primary amines (e.g., Tris, glycine) that are quenching the reaction. | Use a buffer that is free of primary amines, such as PBS.[4][9] | |
| Probe Degradation: The diazirine reagent has degraded due to improper storage or handling. | Store diazirine reagents in a cool, dark place, preferably at -20°C or -80°C under an inert atmosphere.[5][6] Prepare solutions fresh for each experiment. | |
| Solvent Interference: Residual solvent from the probe solution is reacting with the carbene intermediate. | Ensure that any solvent used to dissolve the diazirine probe is completely evaporated before UV irradiation.[6] | |
| High non-specific background | Excess Unreacted Crosslinker: Non-reacted crosslinker is present during the photoactivation step. | Remove excess, non-conjugated crosslinker before UV irradiation using methods like desalting or dialysis.[4] Thoroughly rinse cells with PBS before photo-crosslinking.[4] |
| Non-specific Binding of Probe: The photo-affinity probe is binding non-specifically to other proteins or cellular components. | Perform a competition experiment with an excess of a non-photoreactive competitor to confirm specificity.[1] | |
| Click Chemistry Reagents: The reagents used for click chemistry are causing non-specific background labeling. | Storing samples at -20°C after the click reaction can increase non-specific background; analyze samples promptly.[1] | |
| Low yield of purified crosslinked product | Inefficient Affinity Purification: The affinity purification step is not effectively capturing the labeled protein. | Optimize the affinity purification protocol. Consider using monomeric avidin agarose for biotin-labeled proteins or specific antibodies for tagged proteins to allow for milder elution conditions.[1] |
| Bulky Reporter Group: A large reporter group attached to the probe is sterically hindering the interaction and reducing crosslinking yield. | Consider using a smaller reporter group or a two-step approach with a small bioorthogonal handle (e.g., an alkyne) for subsequent attachment of the reporter via click chemistry.[1] |
Quantitative Data Summary
The efficiency of diazirine photo-crosslinking can be influenced by various factors. The following tables provide a summary of key quantitative data from the literature to aid in experimental design and optimization.
Table 1: Comparison of Photo-Crosslinker Characteristics
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Activation Wavelength | ~350-370 nm[7] | ~350-360 nm[10] | 300-460 nm (Nitrophenyl Azide)[10] |
| Reactive Intermediate | Carbene[7][10] | Triplet Ketone[10] | Nitrene[10] |
| Crosslinking Efficiency | Generally high[7] | High[10] | Moderate to High[10] |
| Key Advantages | Small size, high reactivity, broad reactivity with various amino acid side chains.[7] | Preferentially reacts with C-H bonds.[7] | Established chemistry.[7] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not controlled; can be quenched by water.[2][7] | Can be variable and often lower due to competing rearrangement reactions.[7] | Can have significant non-specific binding; sensitive to reducing agents.[10] |
Table 2: Fragmentation Methods for Identification of Diazirine Cross-Linked Peptides
| Fragmentation Method | Number of Matched Peptide-Spectrum-Matches (PSMs) | Number of Identified Links |
| HCD (High-energy C-trap dissociation) | 958 | 446 |
| CID (Collision-induced dissociation) | Not specified as highest | Increased identified links by 13% (58 links) when combined with HCD |
| ETD (Electron-transfer dissociation) | Not specified as highest | Not specified as highest |
| ETciD | Not specified as highest | Not specified as highest |
| EThcD | Not specified as highest | Comparable to HCD in cross-link site calling precision |
| Data from a study on SDA-cross-linked human serum albumin (HSA).[11] |
Experimental Protocols
Protocol 1: General Workflow for Diazirine Photo-Crosslinking and Detection via Click Chemistry
This protocol provides a general framework for photo-affinity labeling of protein targets in a complex mixture using a diazirine- and alkyne-containing probe, followed by detection using click chemistry.
-
Sample Preparation: Prepare the protein lysate at a concentration of 0.5-10 mg/mL in a buffer compatible with click chemistry (e.g., PBS).[1]
-
Probe Incubation: Add the diazirine-alkyne photo-affinity probe to the protein lysate. It is recommended to titrate the probe concentration to determine the optimal level.
-
UV Irradiation: Irradiate the sample with UV light at 350-370 nm. The optimal irradiation time should be determined by a time-course experiment.[1] Keep a control sample protected from light.
-
Click Chemistry Reaction: To the irradiated sample, add the click chemistry reaction components: an azide-containing reporter group (e.g., fluorescent dye or biotin), a copper(I) source, and a copper-chelating ligand.
-
Analysis by SDS-PAGE: Add Laemmli sample buffer to an aliquot of the reaction mixture, heat, and analyze by SDS-PAGE to visualize the labeled proteins.
-
Affinity Purification (for target identification): For biotin-labeled proteins, use monomeric avidin agarose for affinity purification.[1] For fluorescently-labeled proteins, specific antibodies against the fluorophore can be used.[1]
-
Target Identification: Elute the purified proteins and identify them using mass spectrometry or Edman sequencing.[1]
Visualizations
Caption: Reaction mechanism of diazirine photoactivation.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 7. benchchem.com [benchchem.com]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
how to reduce non-specific labeling in photoaffinity experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific labeling in photoaffinity experiments.
Troubleshooting Guide: Minimizing Non-Specific Labeling
High background and non-specific labeling are common challenges in photoaffinity labeling (PAL) experiments. This guide provides a systematic approach to identifying and addressing the root causes of these issues.
Question: I am observing high background and multiple non-specific bands on my gel. What are the potential causes and how can I resolve this?
Answer:
High background in photoaffinity labeling can stem from several factors, ranging from the probe design to the experimental conditions. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate and Optimize the Photoaffinity Probe
The properties of your photoaffinity probe are critical for specific target labeling.
-
Probe Concentration: An excessively high probe concentration can lead to increased non-specific interactions. It is crucial to determine the optimal concentration that maximizes specific labeling while minimizing background.
-
Recommendation: Perform a concentration titration experiment to identify the lowest effective probe concentration. Start with a concentration range based on the probe's affinity for the target, if known.[1]
-
-
Probe Affinity and Specificity: A probe with low affinity for its intended target may be more prone to non-specific binding with abundant cellular proteins.[1]
-
Recommendation: If possible, characterize the binding affinity of your probe for the target protein before conducting PAL experiments. Ensure the photoreactive group and linker do not significantly impair the parent molecule's binding affinity.[1]
-
Step 2: Optimize UV Irradiation Conditions
The UV cross-linking step is a critical variable that directly impacts labeling efficiency and specificity.
-
Irradiation Time: Prolonged UV exposure can increase the likelihood of non-specific cross-linking.[1]
-
Recommendation: Titrate the UV irradiation time to find the shortest duration that yields sufficient specific labeling. Keep the sample cool during irradiation to minimize heat-related damage.[2]
-
-
UV Wavelength and Intensity: The choice of wavelength should be appropriate for the photoreactive group to ensure efficient activation without causing excessive damage to biological molecules.[1][3]
Step 3: Implement and Optimize Control Experiments
Control experiments are essential to distinguish specific labeling from non-specific background.
-
Competition Experiment: This is the most critical control to demonstrate the specificity of your probe. Pre-incubation with an excess of the unmodified, non-photoreactive parent compound should reduce the labeling of the specific target.[1][3]
-
Recommendation: Perform a competition experiment by pre-incubating your sample with a 10- to 100-fold molar excess of the competitor ligand before adding the photoaffinity probe.[5]
-
-
No UV Control: This control helps identify proteins that bind to the probe non-covalently or to the affinity resin.
-
Recommendation: Run a parallel experiment under identical conditions but without the UV irradiation step.
-
-
No Probe Control: This control identifies proteins that endogenously interact with the affinity resin.
-
Recommendation: Perform a mock experiment with no photoaffinity probe added.
-
Step 4: Optimize Buffer and Reaction Conditions
The biochemical environment can significantly influence non-specific interactions.
-
Blocking Agents: The addition of blocking agents can help saturate non-specific binding sites on proteins and reaction vessels.
-
Buffer Composition (pH and Salt Concentration): The pH and ionic strength of the buffer can affect protein charge and hydrophobic interactions, thereby influencing non-specific binding.[10][11]
-
Recommendation: Optimize the pH of your buffer to be near the isoelectric point of your target protein, if known. Increasing the salt concentration (e.g., with NaCl) can help reduce electrostatic-based non-specific interactions.
-
-
Use of Scavengers/Quenchers: Highly reactive intermediates generated during photolysis can be quenched by scavengers, reducing their chance of reacting non-specifically.
-
Recommendation: While less commonly detailed in standard protocols, the inclusion of radical scavengers could potentially reduce non-specific labeling. The high reactivity and short half-life of the generated species, especially carbenes from diazirines which are readily quenched by water, can inherently limit non-specific binding.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most important control in a photoaffinity labeling experiment?
A1: The most critical control is the competition experiment .[1] In this experiment, the biological sample is pre-incubated with an excess of the unmodified parent compound (the ligand without the photoreactive group) before the addition of the photoaffinity probe. A significant reduction in the labeling of a specific protein in the presence of the competitor provides strong evidence that the probe is binding to a specific site.[5][12]
Q2: How do I choose the right photoreactive group for my probe?
A2: The choice of photoreactive group depends on several factors, including the chemical tractability of your parent molecule, the desired reactivity, and the experimental system. The three most common groups are:
-
Aryl Azides: Relatively small and easy to synthesize. However, they often require shorter UV wavelengths for activation, which can be more damaging to proteins, and the resulting nitrenes can have longer half-lives, potentially increasing the radius of non-specific labeling.[3]
-
Benzophenones: Activated by longer UV wavelengths (~350 nm), which is less damaging to biological samples. They are relatively stable but may require longer irradiation times, which can increase non-specific labeling. Their bulkiness can also sometimes interfere with ligand binding.[1][2]
-
Diazirines: Also activated by longer UV wavelengths (~350 nm) and are generally more efficient than benzophenones, requiring shorter irradiation times.[13] The generated carbenes are highly reactive and have very short half-lives, which can help to minimize non-specific labeling as they are quickly quenched by water if a reactive partner is not in immediate proximity.[1][14]
Q3: What concentration of photoaffinity probe should I use?
A3: The optimal probe concentration is a balance between achieving sufficient labeling of the target and minimizing non-specific binding. A general starting point is a concentration that is 1- to 10-fold above the dissociation constant (Kd) of the probe for its target. If the Kd is unknown, you should perform a dose-response experiment to determine the lowest concentration that gives a robust signal for your target of interest.
Q4: How long should I irradiate my sample with UV light?
A4: The optimal irradiation time depends on the photoreactive group, the intensity of the UV lamp, and the distance of the sample from the light source.[4] It is crucial to perform a time-course experiment to determine the shortest exposure time that provides sufficient cross-linking. Over-exposure to UV light can lead to sample damage and increased non-specific labeling.[1] Diazirines generally require shorter irradiation times (e.g., 1-15 minutes) compared to benzophenones (which may require 30 minutes or longer).[2][13]
Q5: Can I perform photoaffinity labeling in live cells?
A5: Yes, photoaffinity labeling is a powerful technique for identifying protein-ligand interactions in a native cellular environment.[15] For live-cell experiments, it is important to use cell-permeable probes and to ensure that the UV irradiation conditions are not overly toxic to the cells. Diazirine-based probes are often favored for live-cell studies due to their relatively high photo-crosslinking efficiency at less damaging wavelengths.[4][13]
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters that can be optimized to reduce non-specific labeling. These values should be considered as starting points, and optimal conditions must be determined empirically for each specific system.
Table 1: Comparison of Common Photoreactive Groups
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azide | ~300 (can be longer for substituted versions) | Nitrene | Small size, relatively easy to synthesize.[3][16] | Shorter wavelength can damage proteins; longer half-life of reactive species may increase non-specific labeling.[3] |
| Benzophenone | ~350-365 | Triplet Diradical | Activated by less damaging, longer wavelength UV light; relatively stable.[2][17] | Can be bulky; may require longer irradiation times, increasing non-specific labeling.[1] |
| Diazirine | ~350-380 | Carbene | Activated by less damaging, longer wavelength UV; highly reactive with a short half-life, minimizing non-specific labeling; small size.[4][13][14] | Can be synthetically challenging to install; reactive carbene is readily quenched by water, which can lower labeling efficiency.[1] |
Table 2: Troubleshooting Parameters for Reducing Non-Specific Binding
| Parameter | Typical Starting Range | Optimization Strategy | Rationale |
| Probe Concentration | 1-10x Kd of the probe | Titrate down to the lowest concentration that gives a specific signal. | Minimizes non-specific interactions due to high probe concentration.[1] |
| Competitor Concentration | 10-100x probe concentration | Use a high molar excess to ensure effective competition at the specific binding site. | Demonstrates specificity of the probe-target interaction.[5] |
| UV Irradiation Time | Diazirines: 1-15 minBenzophenones: 15-60+ min | Perform a time-course experiment to find the shortest time for sufficient labeling. | Reduces non-specific cross-linking and sample damage from prolonged UV exposure.[2][13] |
| Blocking Agents | 1-5% BSA or Non-Fat Milk | Test different blocking agents and concentrations. | Saturates non-specific binding sites on proteins and surfaces.[6][7] |
| Buffer Salt Concentration | 50-250 mM NaCl | Titrate salt concentration to determine the effect on non-specific binding. | Higher ionic strength can reduce non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: General Workflow for Photoaffinity Labeling
This protocol outlines the key steps for a typical photoaffinity labeling experiment.
-
Sample Preparation: Prepare your biological sample (e.g., cell lysate, purified protein) in a suitable buffer.
-
Probe Incubation: Add the photoaffinity probe to the sample at the predetermined optimal concentration. Incubate in the dark (e.g., on ice or at 4°C) to allow for binding to the target protein.
-
UV Irradiation: Expose the sample to UV light of the appropriate wavelength and for the optimized duration. Ensure the sample is kept cool during this step.
-
Reporter Tag Conjugation (if applicable): If your probe contains a bioorthogonal handle (e.g., an alkyne), perform the conjugation reaction (e.g., click chemistry with an azide-biotin tag).[4]
-
Affinity Purification: Enrich the labeled proteins using an appropriate affinity resin (e.g., streptavidin beads for biotin-tagged proteins).
-
Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins and analyze them by methods such as SDS-PAGE, Western blotting, or mass spectrometry for target identification.[1]
Protocol 2: Competitive Displacement Assay
This protocol is essential for validating the specificity of your photoaffinity probe.
-
Prepare Samples: Set up at least two sets of samples.
-
Competitor Pre-incubation: To the "competition" sample, add the non-photoreactive competitor ligand at a high molar excess (e.g., 100x the probe concentration). To the "control" sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate for a period sufficient to allow the competitor to bind to the target.
-
Probe Incubation: Add the photoaffinity probe to all samples at its optimal concentration. Incubate in the dark.
-
Proceed with PAL: Continue with the general photoaffinity labeling workflow from the UV irradiation step onwards (Protocol 1, Step 3).
-
Analysis: Compare the labeling intensity of the target protein between the control and competition samples. A significant reduction in signal in the competition sample indicates specific labeling.
Visualizations
Caption: General workflow for a photoaffinity labeling experiment.
Caption: Logic of a competitive displacement experiment.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. biossusa.com [biossusa.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Similarity of salt influences on the pH of buffers, polyelectrolytes, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Photoaffinity Compounds - Enamine [enamine.net]
- 17. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Troubleshooting Protein Precipitation After Crosslinking
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein precipitation following crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation after crosslinking?
Protein precipitation after crosslinking can be attributed to several factors that disrupt protein stability:
-
Over-crosslinking : Excessive covalent bonds between protein molecules can lead to the formation of large, insoluble polymers.[1][2] This is a common issue when the concentration of the crosslinker is too high or the reaction time is too long.[2]
-
High Protein Concentration : While necessary for efficient crosslinking, excessively high protein concentrations increase the likelihood of intermolecular aggregation and precipitation.[1][2]
-
Suboptimal Buffer Conditions : The pH, ionic strength, and composition of the buffer are critical for maintaining protein solubility.[1][3] A buffer pH close to the protein's isoelectric point (pI) can minimize its net charge, leading to aggregation.[4]
-
Changes in Protein Conformation : The crosslinking process can alter the native structure of proteins, exposing hydrophobic regions that can lead to aggregation and precipitation.[1]
-
Crosslinker Hydrophobicity : Some crosslinking reagents are themselves hydrophobic and can decrease the solubility of the modified protein.
-
UV-Induced Damage : For photo-crosslinking methods, prolonged exposure to UV light can cause damage to proteins, leading to denaturation and aggregation.[1]
Q2: How can I optimize my reaction conditions to minimize protein precipitation?
Optimizing key reaction parameters is crucial for a successful crosslinking experiment with minimal precipitation. A systematic approach should be taken to evaluate the following:
-
Crosslinker:Protein Molar Ratio : It is recommended to start with a 5- to 20-fold molar excess of the crosslinker to the protein and titrate to find the optimal concentration.[2]
-
Protein Concentration : If precipitation occurs, try reducing the protein concentration to the 1-5 mg/mL range.[2][5]
-
Reaction Temperature : Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, which may favor intramolecular crosslinking over intermolecular aggregation.[2][6]
-
Reaction Time : The optimal reaction time should be determined to ensure sufficient crosslinking without prolonged exposure to potentially destabilizing conditions.
-
Buffer pH and Composition : Ensure the buffer pH is optimal for both the crosslinker chemistry and protein stability (typically pH 7.2-8.0 for NHS esters).[2][7] Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive crosslinkers, as they will compete with the protein for reaction.[6]
-
Stepwise Addition of Crosslinker : Instead of adding the entire volume of the crosslinker at once, add it in several smaller aliquots over a period of time to control the reaction rate.[6]
Q3: Can buffer additives help prevent protein precipitation during crosslinking?
Yes, the addition of stabilizing excipients to the reaction buffer can significantly enhance protein solubility and prevent aggregation.[2]
-
Glycerol : Acts as a cryoprotectant and osmolyte, stabilizing the protein's native structure.
-
L-Arginine : Suppresses aggregation by binding to both charged and hydrophobic patches on the protein surface.[2][5]
-
Non-ionic Detergents : Reagents like Tween-20 or Triton X-100 can help solubilize proteins, particularly those with exposed hydrophobic regions.[2][5]
-
Sugars : Sucrose and trehalose can act as osmolytes to stabilize the native protein conformation.[2]
-
Reducing Agents : For proteins with cysteine residues, adding agents like DTT or TCEP can prevent the formation of non-native intermolecular disulfide bonds.[2][5]
Troubleshooting Guides
Problem 1: Immediate precipitation is observed upon adding the crosslinking agent.
Immediate precipitation suggests an uncontrolled and rapid reaction leading to the formation of large, insoluble aggregates.[2]
Troubleshooting Steps:
-
Reduce Crosslinker Concentration : High crosslinker concentrations can lead to over-labeling, altering the protein's surface charge and solubility.[2] Decrease the crosslinker:protein molar ratio.
-
Lower Protein Concentration : This reduces intermolecular collisions that favor aggregation.[2]
-
Optimize Buffer Conditions : Ensure the buffer pH is optimal for protein stability and does not contain interfering substances.[8]
-
Lower Reaction Temperature : Conduct the reaction at 4°C for a longer duration to slow down the crosslinking reaction and protein unfolding processes.[2]
-
Slow Addition of Crosslinker : Add the dissolved crosslinker to the protein solution slowly and with gentle mixing.
Problem 2: The protein is soluble after crosslinking but precipitates during downstream processing (e.g., dialysis, purification, or storage).
Delayed aggregation can be caused by more subtle changes to the protein's properties, such as increased surface hydrophobicity or conformational instability.
Troubleshooting Steps:
-
Analyze for Soluble Aggregates : Use size-exclusion chromatography (SEC) to detect the presence of soluble high-molecular-weight species.[1]
-
Optimize Buffer Additives : Incorporate stabilizing excipients into your purification and storage buffers.[2]
-
Optimize Ionic Strength : Adjust the salt concentration (e.g., 150-500 mM NaCl) to modulate electrostatic interactions that can contribute to aggregation.[2]
-
Address Freeze-Thaw Instability : Store the crosslinked sample at -80°C and consider adding a cryoprotectant like glycerol (5-20% v/v).[1] Avoid multiple freeze-thaw cycles.[1]
Data Presentation
Table 1: Recommended Buffer Additives to Prevent Protein Precipitation
| Additive | Recommended Concentration | Rationale |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure through preferential hydration and increases solution viscosity, reducing intermolecular collisions.[2] |
| L-Arginine | 50-100 mM | Binds to charged and hydrophobic regions on the protein surface, suppressing aggregation.[2][5] |
| Non-ionic Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (v/v) | Solubilize proteins by interacting with hydrophobic surfaces, preventing self-association.[2][5] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as osmolytes to stabilize the native protein conformation.[2] |
| Reducing Agents (e.g., DTT, TCEP) | 1-10 mM | Prevent the formation of non-native intermolecular disulfide bonds.[2][5] |
Table 2: Key Parameters for Optimizing Crosslinking Reactions
| Parameter | Recommended Adjustment | Rationale |
| Crosslinker:Protein Molar Ratio | Decrease to a 5- to 20-fold molar excess.[2] | High crosslinker concentrations can lead to over-labeling, altering the protein's surface charge and solubility.[2] |
| Protein Concentration | Lower the protein concentration to 1-5 mg/mL.[2] | Reduces intermolecular collisions that favor aggregation.[2] |
| Buffer pH | Ensure the pH is optimal for both the crosslinker chemistry and protein stability (typically pH 7.2-8.0 for NHS esters).[2] | Suboptimal pH can lead to protein instability and aggregation. |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] | Slows down both the crosslinking reaction and protein unfolding/aggregation processes.[2] |
Experimental Protocols
Protocol 1: General In Vitro Crosslinking with BS3 (Amine-Reactive)
-
Buffer Exchange : Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[9] A protein concentration of at least 2 mg/mL is recommended to start.[9]
-
Crosslinker Preparation : Immediately before use, dissolve the BS3 crosslinker in an anhydrous solvent like DMSO or DMF.[9]
-
Crosslinking Reaction : Add the BS3 solution to your protein sample to achieve a final molar excess of 10- to 50-fold. Mix gently.[2]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][9]
-
Final Incubation : Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.[2]
-
Analysis : Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In-Cell Crosslinking with Formaldehyde
-
Preparation : Wash cells with warm PBS.[9]
-
Crosslinking : Add 1% formaldehyde in PBS to the cells and incubate for 10-20 minutes at room temperature.[9]
-
Quenching : Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the reaction.[9]
-
Washing : Wash the cells multiple times with cold PBS to remove residual formaldehyde and glycine.[9]
-
Lysis : Collect the cells and proceed with cell lysis using an appropriate buffer for your downstream application (e.g., immunoprecipitation).[9]
Visualizations
Caption: A general experimental workflow for protein crosslinking.
Caption: A decision tree for troubleshooting protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing UV Light Exposure for Maximal Crosslinking Yield
Welcome to the technical support center for UV crosslinking applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal crosslinking yield.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind UV crosslinking of proteins and nucleic acids?
UV crosslinking is a technique used to create covalent bonds between proteins and nucleic acids (DNA or RNA) that are in close proximity.[1][2] When biological samples are exposed to short-wavelength UV light, typically 254 nm, the nucleobases in the nucleic acids absorb the energy and become excited.[3] This excitation can lead to the formation of a covalent bond with a nearby amino acid residue of a protein, effectively "freezing" the interaction for subsequent analysis.[1][3] This "zero-distance" crosslinking method is highly specific for direct interactions.[4]
Q2: What are the key factors influencing the efficiency of UV crosslinking?
Several factors can significantly impact the yield of crosslinked complexes:
-
UV Dosage (Energy): The total energy delivered to the sample is a critical parameter. Insufficient energy will result in low crosslinking efficiency, while excessive energy can lead to damage and degradation of both proteins and nucleic acids.[3]
-
UV Wavelength: The most common wavelength used is 254 nm, as it is strongly absorbed by nucleic acids.[4] Some protocols, particularly those involving photosensitive nucleotide analogs like 4-thiouridine (4-SU), utilize longer wavelengths such as 365 nm.[1][5]
-
Presence of Photosensitizers: Incorporating nucleotide analogs like bromodeoxyuridine (BrdU) into DNA or 4-thiouridine (4-SU) into RNA can significantly increase crosslinking efficiency.[6][7]
-
Sample Composition and Geometry: The concentration of the target molecules, the thickness of the sample, and the presence of absorbing materials (like media or plastic lids) can all affect the amount of UV light that reaches the target.[8]
-
Intrinsic Properties of the Interacting Molecules: The specific amino acids and nucleobases at the interaction interface influence the probability of a crosslink forming.
Q3: How does UV crosslinking compare to chemical crosslinking methods?
UV crosslinking offers the advantage of being a "zero-distance" method, meaning it only captures interactions where molecules are in direct contact.[4] It is also a relatively simple and rapid procedure. Chemical crosslinkers, on the other hand, have a specific spacer arm length and react with specific functional groups, which can provide different structural information but may also introduce artifacts.
Q4: What is a typical UV crosslinking efficiency?
The efficiency of UV crosslinking is generally low, with estimates suggesting that only 1-5% of interacting RNA-binding proteins (RBPs) are successfully crosslinked to RNA in a typical experiment.[3] However, this can vary widely depending on the specific protein-nucleic acid pair and the experimental conditions.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Crosslinking Yield | Insufficient UV Energy: The UV dose was too low to induce efficient crosslinking. | Optimize the UV energy by performing a titration experiment. Start with the recommended dose for your application (e.g., 150 mJ/cm² for iCLIP) and test higher and lower doses.[6][9] |
| Incorrect Wavelength: The UV wavelength used is not optimal for the sample. | For standard protein-nucleic acid crosslinking, use 254 nm. If using photosensitive analogs like 4-SU, use 365 nm.[1][4][5] | |
| UV Light Path Obstruction: The sample was not directly exposed to the UV light (e.g., lid on the plate, sample too thick). | Ensure the lid of the culture plate is removed during irradiation.[10][11] For cell suspensions, ensure they are in a thin layer on ice.[10][11] | |
| Aged or Faulty UV Bulbs: The UV bulbs in the crosslinker have lost intensity over time. | Check the age and performance of the UV bulbs. Most modern crosslinkers have sensors to compensate for aging, but bulbs may still need replacement. | |
| Inefficient Protein-Nucleic Acid Interaction: The protein of interest may not be strongly interacting with the nucleic acid under the experimental conditions. | Ensure that the binding conditions (e.g., buffer composition, temperature) are optimal for the interaction. | |
| Degradation of Protein or Nucleic Acid | Excessive UV Energy: High UV doses can cause damage to macromolecules.[3] | Use the minimal effective UV dose determined from your optimization experiments. Avoid unnecessarily high energy levels.[3] |
| Sample Overheating: Prolonged exposure can lead to sample heating. | Perform UV irradiation on ice to dissipate heat.[10][11] | |
| Inconsistent Results Between Experiments | Variability in UV Dosage: Fluctuations in the output of the UV crosslinker. | Calibrate the UV crosslinker regularly to ensure consistent energy delivery. |
| Inconsistent Sample Preparation: Differences in cell density, sample volume, or plate type. | Standardize your sample preparation protocol to minimize variability. |
Quantitative Data on UV Crosslinking Parameters
The following tables summarize key quantitative data gathered from various experimental protocols.
Table 1: Recommended UV Crosslinking Conditions for Different Applications
| Application | UV Wavelength | Recommended UV Energy (mJ/cm²) | Key Considerations |
| iCLIP / CLIP-seq | 254 nm | 150 - 400 | Higher energy (400 mJ/cm²) may lead to more crosslinking but also potential for multiple crosslinks on a single RNA.[12] |
| eCLIP | 254 nm | 400 | - |
| PAR-CLIP | 365 nm | Varies | Requires incorporation of photoreactive ribonucleoside analogs (e.g., 4-SU).[1] |
| BrdU-substituted DNA | 305 nm | 7 mW/cm² for 5-60 min | BrdU incorporation significantly enhances crosslinking efficiency. |
Table 2: Factors Affecting UV Light Intensity at the Sample
| Factor | Effect on UV Intensity | Recommendation |
| Petri Dish Lid | Reduces intensity by approximately one-third.[8] | Always remove the lid before crosslinking.[10][11] |
| Distance from Source | Intensity decreases with increasing distance.[8] | Position the sample as close to the UV source as is safe and recommended by the manufacturer. |
| UV Lamp Intensity | Higher intensity lamps require shorter exposure times.[8] | For small samples, a high-intensity UV source for a shorter time is often better to maintain cell viability.[13] |
Experimental Protocols
Protocol 1: UV Crosslinking of Adherent Cells for iCLIP
This protocol is adapted from standard iCLIP procedures.[6][7]
Materials:
-
Adherent cells cultured in a 10 cm diameter plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
UV crosslinker (e.g., Stratalinker®) with 254 nm bulbs
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Grow adherent cells in a 10 cm plate to the desired confluency (e.g., 80-90%).
-
Aspirate the culture medium from the plate.
-
Wash the cells once with 6 mL of ice-cold PBS.
-
Aspirate the PBS and place the plate on a bed of ice.
-
Remove the lid of the plate and place it inside the UV crosslinker.
-
Irradiate the cells with 150 mJ/cm² of 254 nm UV light.[6]
-
Immediately after irradiation, add ice-cold PBS and scrape the cells off the plate.
-
Transfer the cell suspension to microcentrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 500 x g for 1 minute at 4°C).
-
Remove the supernatant and snap-freeze the cell pellet on dry ice.
-
Store the pellet at -80°C until ready for downstream applications like immunoprecipitation.
Protocol 2: General Operation of a UV Crosslinker
This is a general guide for operating a typical UV crosslinker. Always refer to the manufacturer's specific instructions for your model.[13][14]
-
Setup: Place the UV crosslinker on a level surface with adequate space. Plug the instrument into a properly grounded electrical outlet.
-
Power On: Turn the power switch to the "On" position. The display panel will illuminate.
-
Set Parameters:
-
Energy Mode: Select the "Energy" mode and input the desired total energy in microjoules per cm² (µJ/cm²). Note that some displays may require you to multiply the displayed value by a factor (e.g., 100) to get the actual energy.[14]
-
Time Mode: Alternatively, select the "Time" mode and set the desired exposure duration.
-
-
Sample Placement: Place your sample (e.g., cell culture plate without the lid) in the center of the exposure chamber.
-
Start Cycle: Close the door securely and press the "Start" button. The UV tubes will energize, and the countdown will begin. The instrument will automatically stop and beep when the cycle is complete.
-
Cycle Interruption: The cycle can be paused by pressing "Stop" or by opening the door. The cycle can be resumed from the point of interruption.
Visualizations
Caption: Experimental workflow for Crosslinking and Immunoprecipitation (CLIP).
References
- 1. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 2. Ultraviolet light-induced crosslinking of mRNA to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. gelmaco.com [gelmaco.com]
- 9. lab.rockefeller.edu [lab.rockefeller.edu]
- 10. docs.abcam.com [docs.abcam.com]
- 11. protocols.io [protocols.io]
- 12. biorxiv.org [biorxiv.org]
- 13. Understanding UV Crosslinkers | What Is A UV Crosslinker? [boekelsci.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
dealing with water quenching of carbene intermediates in diazirine chemistry
Welcome to the technical support center for diazirine chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of diazirines, particularly concerning the water quenching of carbene intermediates in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low labeling efficiency in photoaffinity labeling (PAL) experiments using diazirines in aqueous buffers?
A1: The primary cause of low labeling efficiency is the rapid quenching of the highly reactive carbene intermediate by water molecules.[1][2] Upon photoactivation, the diazirine extrudes nitrogen gas to form a carbene, which is highly reactive and short-lived (pico- to nanoseconds).[2][3] In an aqueous environment, this carbene can react with water to form an alcohol (insertion into an O-H bond), effectively preventing it from labeling the target biomolecule.[1][4] This rapid quenching is a known limitation of diazirine chemistry in aqueous solutions, often resulting in crosslinking yields of less than 10%.[2][5]
Q2: How does the structure of the diazirine (alkyl vs. aryl) affect its reactivity and susceptibility to water quenching?
A2: The substituents on the diazirine ring significantly influence its photochemical behavior and reactivity profile.
-
Alkyl diazirines: Upon photolysis, alkyl diazirines can isomerize to a more stable, linear diazo intermediate.[3][6] This diazo species can then be protonated in acidic or neutral aqueous solutions to form a diazonium species, which is a reactive alkylating agent.[3][7][8] This alternative pathway leads to a preferential, pH-dependent labeling of acidic amino acid residues like aspartic acid and glutamic acid.[3][6][9] The diazo intermediate can also be converted to the carbene upon further irradiation, but the diazo-mediated pathway can be a major contributor to labeling.[6][7]
-
Aryl diazirines (especially trifluoromethylphenyl diazirines): These diazirines tend to react primarily through the carbene intermediate.[3][10] The trifluoromethyl group helps to suppress the formation of the diazo isomer.[5][11] As a result, aryl diazirines exhibit broader reactivity, targeting a wider range of amino acid residues through C-H, N-H, and O-H bond insertions.[1][3]
Q3: What are the common side reactions to be aware of when using diazirines for photoaffinity labeling?
A3: Besides the desired crosslinking and the quenching by water, several side reactions can occur:
-
Diazo Isomerization: As mentioned above, particularly for alkyl diazirines, photoisomerization to a diazo compound is a significant pathway.[3][11][12] This long-lived diazo intermediate can react with nucleophiles, such as water or acidic residues, leading to non-specific labeling or quenching.[7][8][11]
-
Intramolecular Rearrangement: The generated carbene can undergo intramolecular reactions, such as 1,2-hydride shifts, leading to the formation of olefins, especially with alkyl diazirines.[4][7]
-
Reaction with Oxygen: The carbene can react with molecular oxygen, which can lead to the formation of ketones.[4][12]
Q4: Is the quenching of carbenes by water always a disadvantage?
A4: Not necessarily. While it reduces the overall labeling efficiency, the rapid quenching by water also serves to minimize non-specific labeling.[1][2] The extremely short lifetime of the carbene in an aqueous environment ensures that labeling is restricted to molecules in the immediate vicinity of the photoactivated probe at the moment of irradiation.[2] This proximity-dependent labeling is a key advantage of photoaffinity labeling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no target labeling | 1. Inefficient photoactivation: Incorrect wavelength, insufficient irradiation time, or low lamp power.[13] 2. Rapid water quenching of the carbene: Inherent property of diazirines in aqueous solution.[1][2] 3. Probe design: The diazirine moiety may not be positioned correctly within the binding site for efficient crosslinking. 4. Low affinity of the probe for the target: The probe does not bind to the target with high enough affinity. | 1. Optimize irradiation conditions: Use a UV lamp with an output around 350-365 nm.[3] Determine the optimal irradiation time by performing a time-course experiment.[13] Ensure the sample is close enough to the light source. 2. Consider alternative diazirine chemistry: Aryl diazirines, particularly trifluoromethylphenyl diazirines, may offer different labeling patterns and efficiencies.[3] 3. Redesign the probe: Synthesize analogs with the diazirine at different positions. 4. Confirm target binding: Use an independent assay (e.g., ITC, SPR, or a competition experiment with the untagged ligand) to verify the probe's affinity for the target. |
| High background or non-specific labeling | 1. Reaction of the diazo intermediate: Alkyl diazirines can form diazo intermediates that act as alkylating agents, leading to labeling of acidic residues.[3][7][8] 2. Prolonged irradiation: Can lead to sample damage and non-specific interactions.[8] 3. Probe aggregation: The probe may form aggregates that trap and label proteins non-specifically. | 1. Use aryl diazirines: These are less prone to forming reactive diazo intermediates.[3] 2. Minimize irradiation time: Use the shortest effective irradiation time determined from optimization experiments. 3. Include a non-photolabile control: Synthesize a control compound without the diazirine group to identify non-specific interactions.[13] 4. Check probe solubility: Ensure the probe is fully dissolved in the experimental buffer. |
| Inconsistent labeling results | 1. Variability in irradiation: Inconsistent distance from the light source or fluctuations in lamp output. 2. Sample degradation: The target protein or the probe may be unstable under the experimental conditions. 3. Buffer components: Some buffer components may quench the carbene or interfere with the reaction. | 1. Standardize the experimental setup: Use a fixed sample holder and warm up the lamp before use to ensure consistent output. 2. Assess sample stability: Check the integrity of the protein and probe before and after the experiment. 3. Use a simple buffer system: Avoid nucleophilic buffers if possible. Tris buffer is commonly used. |
Data Summary
Table 1: Photochemical Properties and Reactivity of Common Photophores
| Photophore | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Alkyl Diazirine | ~355 | Carbene and Diazoalkane | Small size, stable in various conditions.[13] | Forms reactive diazo intermediate leading to pH-dependent labeling of acidic residues, prone to intramolecular rearrangement.[3][7][8] |
| Aryl (Trifluoromethylphenyl) Diazirine | 330 - 370 | Carbene | More stable than alkyl diazirines, less prone to diazo formation, broader reactivity.[1][3][11] | Larger size compared to alkyl diazirines. |
| Benzophenone | ~350 - 360 | Triplet Diradical | Higher crosslinking efficiency as it is not irreversibly quenched by water.[8] | Larger size, requires longer irradiation times, can act as a photosensitizer causing oxidative damage.[8] |
| Aryl Azide | < 300 | Nitrene | Small size.[11] | Requires low wavelength UV which can damage proteins, can undergo side reactions like ring expansion.[11][13] |
Experimental Protocols
Protocol 1: General Procedure for Photoaffinity Labeling in a Cell Lysate
-
Sample Preparation:
-
Prepare a cell lysate containing the target protein in a suitable buffer (e.g., Tris-based buffer).
-
Add the diazirine-containing photoaffinity probe to the lysate at a final concentration typically in the low micromolar range.
-
As a negative control, prepare a sample with the probe but without UV irradiation, and another sample with a competitor ligand to demonstrate specificity.
-
-
Incubation:
-
Incubate the samples for a sufficient time at an appropriate temperature (e.g., 30 minutes at 4°C) to allow for binding of the probe to the target protein.
-
-
Photoactivation:
-
Place the samples in a suitable container (e.g., a 96-well plate on ice).
-
Irradiate the samples with a UV lamp (e.g., 365 nm) for a predetermined optimal time (typically 1-10 minutes).[12][14] The optimal time should be determined empirically.[13]
-
Ensure the non-irradiated control is shielded from the UV light.
-
-
Analysis:
-
After irradiation, the covalently labeled proteins can be analyzed by various methods. If the probe contains a reporter tag (e.g., biotin or a click chemistry handle), the labeled proteins can be enriched and identified by mass spectrometry.
-
Alternatively, if the probe is radiolabeled or has a fluorescent tag, the labeled proteins can be visualized by SDS-PAGE and autoradiography or fluorescence scanning.
-
Protocol 2: Monitoring Diazirine Photolysis by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the diazirine compound in the desired solvent (e.g., methanol, acetonitrile, or an aqueous buffer) at a known concentration (e.g., 80 µM).[12]
-
-
Spectroscopic Measurement:
-
Record the initial UV-Vis spectrum of the solution. Diazirines typically show a characteristic absorbance peak around 350 nm.[12]
-
-
Photolysis:
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a fixed period (e.g., 30 seconds).[12]
-
-
Data Acquisition:
-
Record the UV-Vis spectrum again. The absorbance peak corresponding to the diazirine should decrease as it is photolyzed.
-
Repeat steps 3 and 4 for a series of time points to monitor the kinetics of the photolysis.
-
-
Analysis:
-
Plot the absorbance at the characteristic wavelength against time to determine the rate of photolysis. This can help in optimizing the irradiation time for labeling experiments.
-
Visualizations
Caption: Carbene formation and subsequent reactions in photoaffinity labeling.
Caption: Dual reactivity pathways of alkyl diazirines in photoaffinity labeling.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scispace.com [scispace.com]
- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorogenic Photoaffinity Labeling of Proteins in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Diazirine-Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during and after the labeling of proteins with diazirine-based photo-crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during diazirine labeling?
Protein precipitation during diazirine labeling can be attributed to several factors that disrupt the delicate balance of forces maintaining protein solubility. The introduction of the diazirine moiety, which is often hydrophobic, can alter the surface properties of the protein, leading to aggregation.[1] Key contributing factors include:
-
Suboptimal Buffer Conditions: The pH of the buffer plays a critical role. If the pH is close to the protein's isoelectric point (pI), the net surface charge of the protein is minimized, reducing electrostatic repulsion between protein molecules and promoting aggregation.[2]
-
Inappropriate Ionic Strength: Low salt concentrations can sometimes lead to aggregation for certain proteins. Conversely, excessively high salt concentrations can also cause "salting out."[2]
-
High Protein Concentration: The more concentrated the protein solution, the higher the likelihood of intermolecular interactions that can lead to aggregation and precipitation.[3]
-
Labeling Stoichiometry: A high molar ratio of the diazirine reagent to the protein can result in the attachment of multiple hydrophobic labels, significantly increasing the protein's hydrophobicity and propensity to aggregate.[1][2]
-
Presence of Organic Solvents: If the diazirine reagent is dissolved in an organic solvent like DMSO, adding too much to the aqueous protein solution can denature the protein.[4]
Q2: How does the type of diazirine (alkyl vs. aryl) affect protein labeling and potentially solubility?
Alkyl and aryl diazirines exhibit different reactivity profiles that can influence labeling outcomes and potentially impact protein solubility. Upon photoactivation, both form reactive carbenes, but alkyl diazirines can also form a longer-lived diazo intermediate.[5][6][7]
-
Alkyl diazirines can preferentially label acidic amino acid residues (Aspartic and Glutamic acid) in a pH-dependent manner through their diazo intermediate.[5][8][9] This reactivity is more pronounced at lower pH.[5] Probes with a net positive charge have been shown to increase labeling efficiency, possibly due to interactions with negatively charged protein surfaces.[6][8]
-
Aryl-fluorodiazirines tend to react primarily through a carbene intermediate, showing less pH-dependent labeling.[5][10]
The specific residues modified and the nature of the diazirine probe itself can influence the overall hydrophobicity and charge distribution of the labeled protein, thereby affecting its solubility.
Q3: Can the UV irradiation step itself cause protein aggregation?
Yes, the UV irradiation step used to activate the diazirine can contribute to protein aggregation. UV light, especially at shorter wavelengths (< 300 nm), can cause protein damage.[11] While diazirines are typically activated at longer, less damaging wavelengths (~350-365 nm)[11][12][13], prolonged exposure or high-intensity UV light can still potentially lead to protein unfolding and aggregation. It is crucial to optimize the irradiation time and intensity to achieve efficient crosslinking while minimizing protein damage.[12]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
Visible turbidity is a clear indicator of significant protein aggregation.[2] The following steps can be taken to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing protein precipitation.
Detailed Steps:
-
Re-evaluate Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion.[2]
-
Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.[2] Perform small-scale trials with varying salt concentrations to find the optimal condition.[3]
-
-
Optimize Labeling Stoichiometry:
-
Lower Protein Concentration:
-
Screen for Stabilizing Additives:
-
Introduce additives that are known to enhance protein solubility. A systematic screening approach is recommended.
Table 1: Common Solubility-Enhancing Additives
-
| Additive Category | Examples | Typical Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for Glycerol0.25-1 M for Sugars | Promote preferential hydration of the protein surface. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches. |
| Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Non-denaturing detergents can help solubilize proteins. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of incorrect disulfide bonds. |
-
Consider Solubility-Enhancing Tags or Crosslinkers:
Issue 2: No Visible Precipitate, but Low Recovery or Activity Post-Labeling
This may indicate the formation of smaller, soluble aggregates or that the labeling process has induced conformational changes that affect protein function.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low protein recovery or activity.
Detailed Steps:
-
Characterize Aggregation State:
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of soluble aggregates that are not visible to the naked eye.[2]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers and larger oligomers, providing a quantitative measure of aggregation.
-
-
Optimize UV Exposure:
-
Reduce the UV irradiation time or the intensity of the UV lamp.[12] The goal is to find the minimum exposure required for sufficient crosslinking.
-
-
Refine Labeling Conditions:
-
Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice) to slow down potential aggregation kinetics.[12]
-
Incubation Time: Minimize the incubation time of the protein with the diazirine reagent before UV activation.
-
Experimental Protocols
Protocol 1: Buffer Condition Screening
This protocol outlines a method for identifying the optimal buffer pH and salt concentration to maintain protein solubility during labeling.
-
Prepare Protein Stock: Prepare a stock solution of your purified, unlabeled protein in a minimal, unbuffered solution (e.g., ultrapure water or a very low molarity buffer).[2]
-
Prepare Buffer Series: Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 8.0, 9.0) and different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[2]
-
Small-Scale Reactions: Perform small-scale labeling reactions in each of the prepared buffer conditions.
-
Monitor Aggregation: During and after the reaction, monitor for aggregation by visual inspection (cloudiness) and by measuring the absorbance at 600 nm.[2]
-
Analysis: Select the buffer condition that results in the lowest level of aggregation while allowing for efficient labeling.
Protocol 2: Screening of Stabilizing Additives
This protocol helps identify additives that can improve the solubility of the diazirine-labeled protein.
-
Prepare Additive Stocks: Prepare concentrated stock solutions of various additives from Table 1.
-
Add to Protein Solution: To your protein solution in the optimal buffer (determined from Protocol 1), add an additive to the desired final concentration.
-
Incubate: Incubate the protein-additive mixture on ice for 15-30 minutes.[2]
-
Labeling Reaction: Proceed with the labeling reaction as planned.
-
Monitor Aggregation: Monitor for any signs of precipitation as described in Protocol 1.
-
Optimize: Test different additives and a range of their concentrations to identify the most effective combination for your specific protein.
Signaling Pathway Example
The following diagram illustrates a generic signaling pathway where a diazirine-labeled protein (e.g., a ligand or receptor) could be used to identify binding partners.
Caption: Using a diazirine-labeled ligand to capture receptor interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
Diazirine-Based Chemical Proteomics: Technical Support Center
Welcome to the technical support center for diazirine-based chemical proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in diazirine-based chemical proteomics?
A1: The most common pitfalls can be categorized into four main areas:
-
Probe Design and Synthesis: Issues related to the chemical structure of the probe, including the placement of the diazirine and reporter groups, which can alter the biological activity of the parent molecule.[1][2]
-
Photoreactivity and Specificity: Problems arising from the photo-activation process, such as off-target labeling and the inherent labeling bias of certain diazirines.[3][4][5][6]
-
Experimental Conditions: Suboptimal experimental parameters, including incorrect UV irradiation wavelength, duration, or inappropriate buffer composition.[1][7][8]
-
Data Analysis and Interpretation: Difficulties in confidently identifying cross-linked peptides and distinguishing specific interactions from background noise.[2][9]
Q2: My diazirine probe is not labeling my protein of interest. What could be the issue?
A2: Several factors could contribute to a lack of labeling:
-
Probe Design: The diazirine or reporter group may be positioned in a way that sterically hinders the interaction with the target protein.[10]
-
UV Irradiation: The UV light source may not be at the optimal wavelength (~350-370 nm) for diazirine activation, or the irradiation time and intensity may be insufficient.[1][4][7][8] Do not use UV lamps that emit at 254 nm, as this can damage proteins.[7][8]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, can compete with the intended reaction and should be avoided.[7][8]
-
Probe Stability: While generally stable, prolonged exposure to ambient light during synthesis or storage could lead to degradation of the diazirine moiety.[1][11]
Q3: I am observing a high level of background or non-specific labeling. How can I reduce it?
A3: High background is a common issue and can be addressed by:
-
Understanding Diazirine Chemistry: Alkyl diazirines can form a long-lived diazo intermediate that preferentially labels acidic residues (aspartate and glutamate), leading to pH-dependent off-target labeling.[3][5][6][12] Consider using an aryl-fluorodiazirine, which reacts primarily through the less selective but more short-lived carbene intermediate.[5][6]
-
Optimizing Probe Concentration: Use the lowest effective concentration of your probe to minimize non-specific interactions.
-
Competition Experiments: Include a control where a non-photoreactive version of your small molecule is added in excess to compete for binding to the target protein. This helps to distinguish specific binders from non-specific background.[3]
-
Washing Steps: Ensure thorough washing steps after the labeling and enrichment phases to remove non-covalently bound proteins.
Troubleshooting Guides
Problem 1: Low Cross-Linking Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal UV Irradiation | Verify that your UV lamp emits at the correct wavelength (~350-370 nm).[4][7] Optimize irradiation time and the distance between the lamp and the sample (typically 3-6 cm).[1][8] Increase irradiation time or use a higher wattage lamp if necessary.[8] |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) as they can quench the reactive species.[7][8] Use buffers like PBS or HEPES. |
| Probe Design Issues | The steric bulk of the diazirine or reporter group might interfere with binding.[10] Consider synthesizing a new probe with the photoreactive group at a different position.[1] |
| Hydrolysis of NHS-ester | If using an NHS-ester for conjugation, ensure the stock solution is prepared in anhydrous DMSO or DMF and used immediately, as the NHS-ester moiety is moisture-sensitive.[8] |
Problem 2: High Background/Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Alkyl Diazirine Labeling Bias | Alkyl diazirines can form diazo intermediates that preferentially label acidic residues (Asp, Glu).[3][5][6] This is a known characteristic and should be considered during data analysis. Using aryl-fluorodiazirines can mitigate this as they react more via a carbene intermediate.[5][6] |
| Excess Probe Concentration | Titrate the probe concentration to find the lowest effective concentration that still provides sufficient labeling of the target. |
| Insufficient Quenching/Washing | After the reaction, quench any unreacted probe with a suitable quenching buffer and perform stringent washes to remove non-covalently bound proteins.[8] |
| Long Irradiation Time | While sufficient irradiation is needed, excessively long exposure to UV light can sometimes increase non-specific cross-linking.[10] Optimize the irradiation time. |
Experimental Protocols
General Protocol for Photo-Affinity Labeling in Cells
-
Cell Culture and Probe Incubation:
-
Plate cells and grow to the desired confluency.
-
Replace the medium with a serum-free medium.
-
Add the diazirine-based probe to the cells at the desired final concentration.
-
Incubate for the desired time to allow for probe-target binding.
-
-
UV Irradiation:
-
Cell Lysis and Protein Extraction:
-
After irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Harvest the cell lysate by centrifugation to pellet cell debris.
-
-
Click Chemistry (if applicable):
-
If your probe contains an alkyne or azide handle, perform a click reaction to attach a reporter tag (e.g., biotin, fluorophore).[1]
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Downstream Analysis:
-
Analyze the enriched proteins by SDS-PAGE and Western blotting, or by mass spectrometry for proteome-wide identification.
-
Visualizations
Caption: A general experimental workflow for a diazirine-based chemical proteomics experiment.
Caption: Photo-activation pathways of diazirines leading to different reactive intermediates.
Caption: A logical diagram for troubleshooting low labeling efficiency in diazirine proteomics.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 10. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
Technical Support Center: Minimizing UV-Induced Sample Damage
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize UV-induced sample damage during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you mitigate phototoxicity and preserve the integrity of your samples.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving UV radiation.
| Problem | Possible Causes | Solutions |
| Rapid loss of fluorescent signal (Photobleaching) | - High excitation light intensity.- Prolonged exposure time.- High oxygen concentration in the medium.- Fluorophore is not very photostable. | - Reduce the excitation light intensity to the minimum required for a good signal-to-noise ratio.[1] - Use the shortest possible exposure time.- Use an antifade reagent or an oxygen scavenging system.[2][3] - Choose a more photostable fluorophore, preferably one with longer wavelength excitation.[4] |
| Cells appear stressed or die after imaging (Phototoxicity) | - Excessive UV light exposure.- Generation of reactive oxygen species (ROS).- Use of short-wavelength UV light. | - Minimize the total UV dose by reducing intensity and exposure time.[5] - Use photoprotectants or ROS scavengers in the imaging medium.[2][6] - If possible, use longer wavelength light (e.g., from the visible spectrum) for excitation.[4] - Employ advanced imaging techniques like two-photon microscopy that reduce out-of-focus excitation.[7] |
| Inconsistent or unexpected experimental results | - Subtle phototoxicity affecting cellular processes.- UV-induced alterations to the sample that are not visually apparent. | - Perform control experiments where the sample is not exposed to UV light to assess baseline behavior.- Quantify cell health markers (e.g., proliferation rate, mitochondrial morphology) to assess sublethal phototoxicity.[1] - Optimize imaging conditions to find a balance between image quality and sample health.[7][8] |
| Low signal-to-noise ratio in images | - Low excitation light intensity.- Short exposure time.- Inefficient light detection. | - Use a more sensitive detector (e.g., an EMCCD or sCMOS camera).- Use high numerical aperture (NA) objectives to collect more light.[9] - If possible, increase the concentration of the fluorophore without inducing toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of UV-induced sample damage?
A1: The primary cause of UV-induced sample damage, particularly in biological samples, is the generation of reactive oxygen species (ROS).[5] When molecules in the sample, including fluorophores, absorb UV radiation, they can transfer this energy to molecular oxygen, creating highly reactive species like singlet oxygen. These ROS can then damage cellular components such as DNA, proteins, and lipids, leading to phototoxicity and cell death.[5]
Q2: How can I reduce photobleaching of my fluorescent probes?
A2: To reduce photobleaching, you should minimize the total light exposure to your sample. This can be achieved by:
-
Reducing excitation light intensity: Use the lowest possible power that still provides an adequate signal.[1]
-
Minimizing exposure time: Use the shortest camera exposure time necessary.
-
Using antifade reagents: These reagents are commercially available or can be homemade and work by scavenging free radicals that cause photobleaching.[2][3][6]
-
Choosing photostable fluorophores: Some fluorescent dyes are inherently more resistant to photobleaching than others. Dyes that are excited by longer wavelengths are often a good choice.[4]
Q3: What are photoprotectants and how do they work?
A3: Photoprotectants are substances that help reduce photodamage. They can work in several ways, including:
-
UV filters: These molecules absorb UV radiation, preventing it from reaching the sample.
-
Antioxidants and ROS scavengers: These molecules neutralize the harmful reactive oxygen species that are generated by UV exposure. Common examples include ascorbic acid (Vitamin C), Trolox, and n-propyl gallate.[2][6]
Q4: How can I assess if my imaging conditions are causing phototoxicity?
A4: You can assess phototoxicity through various methods:
-
Visual inspection: Look for morphological changes such as cell rounding, blebbing, or detachment.
-
Cell viability assays: Use assays like MTT or trypan blue exclusion to quantify cell death.[10]
-
Assessing cellular function: Monitor sensitive cellular processes like cell division, migration, or mitochondrial dynamics. A slowdown or alteration in these processes can indicate sublethal phototoxicity.[1]
-
DNA damage markers: Use techniques like the Comet assay or γH2AX immunofluorescence to detect DNA damage.
Q5: Are there any imaging techniques that are inherently less damaging to samples?
A5: Yes, some advanced microscopy techniques are designed to minimize phototoxicity. These include:
-
Confocal microscopy with a pinhole: This reduces out-of-focus illumination.
-
Two-photon excitation microscopy: This technique uses a longer wavelength laser that only excites fluorophores at the focal point, significantly reducing phototoxicity in the surrounding areas.[7]
-
Light-sheet fluorescence microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, exposing only the focal plane being imaged to the excitation light.[5]
Quantitative Data Summary
Table 1: Comparison of Common Antifade Reagents
While direct quantitative comparisons of photobleaching reduction across a wide range of commercial reagents in a single study are limited, the following table provides a qualitative and semi-quantitative overview of commonly used antifade reagents.
| Antifade Reagent | Sample Type | Key Features | Relative Photostability (for blue dyes) |
| ProLong™ Gold/Diamond | Fixed Cells | Hard-setting mountant, low background.[8] | +++ (Best performance)[8] |
| VECTASHIELD® | Fixed Cells | Non-setting, can preserve fluorescence for years. | ++ (Better performance) |
| SlowFade™ Gold/Diamond | Fixed Cells | Reduces the rate of photobleaching. | +++ (Best performance) |
| n-Propyl gallate (NPG) | Fixed & Live Cells | Nontoxic, but can have anti-apoptotic effects.[6] | ++ (Better performance) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Fixed & Live Cells | Less toxic than PPD, but also less effective.[6] | + (Good performance) |
| p-Phenylenediamine (PPD) | Fixed Cells | Very effective, but can be toxic and autofluorescent.[3] | +++ (Best performance) |
| ProLong™ Live Antifade Reagent | Live Cells | Based on Oxyrase™ technology, minimizes effects on cell viability.[2] | Protects a wide range of dyes and fluorescent proteins.[11] |
| VectaCell™ Trolox Antifade Reagent | Live Cells | Low cytotoxicity for many cell lines.[2] | Effective against different reactive oxygen species.[2] |
Note: The relative photostability is a general guide, and performance can vary depending on the specific fluorophore, sample, and imaging conditions.
Table 2: Transmission Properties of Common UV and Visible Light Filters in Microscopy
The following table provides a general overview of the types of filters used to select specific wavelengths of light in fluorescence microscopy. For precise transmission spectra, it is crucial to consult the manufacturer's specifications for the specific filter set you are using.
| Filter Type | Typical Wavelength Range | Primary Use |
| DAPI Filter Cube | Excitation: ~350-360 nm, Emission: ~460-470 nm[12] | Visualization of DAPI-stained nuclei. |
| GFP/FITC Filter Cube | Excitation: ~470-490 nm, Emission: ~510-550 nm | Visualization of Green Fluorescent Protein or FITC. |
| TRITC/Rhodamine Filter Cube | Excitation: ~540-550 nm, Emission: ~570-620 nm | Visualization of TRITC or Rhodamine. |
| UV-Cutoff Filter | Blocks wavelengths below ~400 nm | To block UV radiation from a broad-spectrum light source, reducing phototoxicity.[4] |
| Longpass Filter | Transmits wavelengths above a certain cutoff | Used as an emission filter to collect all fluorescence above a specific wavelength. |
| Bandpass Filter | Transmits a specific range of wavelengths | Used for both excitation and emission to isolate the signal from a specific fluorophore.[13] |
Experimental Protocols
Protocol 1: Assessing UV-Induced DNA Damage using the Comet Assay (Alkaline Version)
This protocol outlines the steps for the alkaline Comet assay, a sensitive method for detecting DNA single-strand breaks and alkali-labile sites.
Materials:
-
Frosted microscope slides
-
Normal melting point agarose (NMPA)
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Coverslips
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Slide Preparation: Prepare a base layer of 1% NMPA on a frosted slide and allow it to solidify.
-
Cell Encapsulation: Mix your cell suspension (approximately 1 x 10^5 cells/mL) with 0.75% LMPA at 37°C. Pipette this mixture onto the NMPA layer and cover with a coverslip. Allow to solidify at 4°C for 10-15 minutes.[14]
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[11][14] This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding: Gently wash the slides with alkaline electrophoresis buffer and then immerse them in fresh buffer for 20-60 minutes at room temperature to allow the DNA to unwind.[11][15]
-
Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer. Perform electrophoresis at a low voltage (e.g., 20-25V) for 20-30 minutes.[11] The fragmented DNA will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye like SYBR® Green I.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.[14]
Protocol 2: Immunofluorescence Staining of γH2AX Foci to Detect DNA Double-Strand Breaks
This protocol describes how to visualize DNA double-strand breaks (DSBs) by staining for the phosphorylated histone variant γH2AX.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After UV treatment and a recovery period, fix the cells with 4% PFA for 15-30 minutes at room temperature.[8]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10-30 minutes at room temperature.[8] This allows the antibodies to access the nucleus.
-
Blocking: Wash with PBS and then incubate the cells in blocking buffer for 30-60 minutes to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[8]
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[8]
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[8]
-
Imaging: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is a quantitative measure of the number of DNA DSBs.
Mandatory Visualizations
UV-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of UV-induced apoptosis.
Experimental Workflow: Optimizing Live-Cell Imaging to Minimize Phototoxicity
Caption: Workflow for minimizing phototoxicity in live-cell imaging.
References
- 1. UV Protection Lens Filter: Spectral Analysis - Kolari Vision [kolarivision.com]
- 2. biocompare.com [biocompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Novel nanotech antioxidant cocktail prevents medical diagnostic procedures ionizing radiation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. optolongfilter.com [optolongfilter.com]
- 13. Filter Transmission [henke.lbl.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for NHS Ester Reactions with Diazirine Compounds
Welcome to the technical support center for optimizing your NHS ester reactions involving diazirine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an NHS ester with a primary amine on my biomolecule?
A1: The optimal pH for an NHS ester reaction with a primary amine is between 8.3 and 8.5.[1] This pH range represents a critical balance: it is high enough to ensure that a sufficient amount of the primary amine groups (like the side chain of lysine) are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[1][2] Reactions can be carried out in the pH range of 7.2 to 9.0, but the efficiency may vary.[3]
Q2: What is the most common side reaction with NHS esters, and how can I minimize it?
A2: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid.[4] This directly competes with your desired conjugation reaction. The rate of hydrolysis is highly pH-dependent and increases as the pH becomes more alkaline.[4] To minimize hydrolysis, it is crucial to work within the recommended pH range (ideally 8.3-8.5) and to use freshly prepared solutions of the NHS ester.[1][5]
Q3: Are diazirine compounds stable under the recommended NHS ester reaction conditions?
A3: Yes, diazirine moieties are generally stable under the conditions required for NHS ester conjugations. They are known for their stability in both acidic and alkaline aqueous solutions and are not reactive until activated by UV light.[6][7] This allows for the amine-reactive part of your molecule to couple with the target before initiating the photo-crosslinking step.
Q4: Which buffers should I use for my NHS ester reaction, and which should I avoid?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers at a pH between 7.2 and 8.5 are all suitable choices.[1][3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided during the conjugation step.[3][5] However, these buffers are excellent for quenching the reaction once it is complete.[3][8]
Q5: My diazirine-NHS ester compound is not soluble in my aqueous buffer. What should I do?
A5: Many NHS ester compounds, especially those with hydrophobic linkers, have poor aqueous solubility. It is common practice to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][5] Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically under 10%) to avoid denaturation of your protein.[4]
Q6: How do I stop or "quench" the NHS ester reaction?
A6: To stop the reaction, you can add a quenching buffer that contains primary amines. Common quenching agents include Tris, glycine, lysine, or ethanolamine at a concentration of 20-100 mM.[8][9] These molecules will react with any remaining active NHS esters, preventing further modification of your biomolecule.[9] Another method is to raise the pH to 8.6 or higher, which will rapidly hydrolyze the remaining NHS ester.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated, non-reactive amines. | Verify the pH of your buffer and adjust to the optimal range of 8.3-8.5.[1] |
| Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to high pH or prolonged exposure to aqueous conditions. | Prepare fresh solutions of your NHS ester immediately before use.[5] Avoid preparing stock solutions in aqueous buffers.[5] | |
| Presence of Competing Amines: Your buffer or sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange of your biomolecule into an amine-free buffer like PBS before starting the reaction.[5] | |
| Inactive NHS Ester Reagent: The reagent was improperly stored and has hydrolyzed due to moisture. | Store NHS esters desiccated at -20°C.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10] | |
| Protein Precipitation During Reaction | High Concentration of Organic Solvent: The amount of DMSO or DMF used to dissolve the NHS ester is too high. | Ensure the final concentration of the organic solvent in your reaction does not exceed 10%.[4] |
| High Degree of Labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation. | Reduce the molar excess of the NHS ester reagent in the reaction. | |
| Non-Specific Labeling | Reaction with Other Nucleophiles: At certain pH values, NHS esters can show some reactivity towards other residues like tyrosine, serine, or cysteine.[4][11] | While less common, sticking to the recommended pH of 7.2-8.5 generally favors reaction with primary amines.[4] |
| Unquenched Reaction: The reaction was not properly stopped, leading to continued labeling during downstream processing. | Ensure a proper quenching step is performed using a primary amine-containing buffer like Tris or glycine.[3][9] |
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation Reaction Rates
This table summarizes the interplay between the desired amidation reaction and the competing hydrolysis side reaction at various pH levels. The data illustrates why a pH of 8.5 to 9.0 can provide a high yield despite the increased rate of hydrolysis.
| pH | Half-life (t½) of NHS Ester Hydrolysis (minutes) | Half-life (t½) of Amidation Reaction (minutes) | Final Amide Product Yield |
| 8.0 | ~210 | ~80 | 80-85% |
| 8.5 | ~180 | ~20 | 80-85% |
| 9.0 | ~125 | ~10 | 87-92% |
| Data is compiled from studies on porphyrin-NHS esters and serves as a representative example.[12][13] |
Table 2: Recommended Buffers and Quenching Agents
| Buffer Type | Recommended Use | Common Examples | pH Range |
| Reaction Buffers | For conducting the NHS ester conjugation. | 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, 50 mM Sodium Borate, 20 mM HEPES | 7.2 - 8.5[1][3] |
| Quenching Buffers | For stopping the reaction. | 20-100 mM Tris, 20-100 mM Glycine | ~8.0[9] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Preparation: Immediately before use, dissolve the diazirine-NHS ester compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted, and quenched reagent by dialysis or gel filtration (desalting column).
Protocol 2: Assessing NHS Ester Hydrolysis Rate
-
Buffer Preparation: Prepare a series of amine-free buffers (e.g., 0.1 M sodium phosphate) at different pH values (e.g., 7.5, 8.0, 8.5, 9.0).
-
NHS Ester Solution: Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO.
-
Initiate Hydrolysis: Add a small volume of the NHS ester stock solution to each of the different pH buffers to a final concentration of approximately 1 mM.
-
Monitor Reaction: Monitor the decrease in the NHS ester concentration over time using HPLC or by measuring the absorbance of the released N-hydroxysuccinimide at 260 nm.
-
Data Analysis: Plot the concentration of the NHS ester versus time for each pH and calculate the half-life (t½) of hydrolysis.
Visualizations
Caption: NHS ester reaction with a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Diazirine vs. Benzophenone Photo-Crosslinkers for Protein Labeling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology and drug discovery, photo-crosslinkers are indispensable tools for deciphering protein-protein interactions and identifying the molecular targets of bioactive compounds. Among the arsenal of photoactivatable reagents, diazirines and benzophenones have emerged as two of the most prominent players. This guide provides an objective, data-driven comparison of their performance to empower researchers in selecting the optimal tool for their specific experimental needs.
Unveiling the Contestants: Mechanisms of Action
At the heart of their utility lies the ability to be inert until activated by a specific wavelength of UV light, at which point they form highly reactive intermediates capable of covalently bonding to nearby molecules.
Diazirines are small, three-membered ring structures containing a nitrogen-nitrogen double bond. Upon irradiation with UV light (typically around 350-370 nm), they release nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can readily insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, making it a highly efficient crosslinking agent.[3][4] Interestingly, recent studies have revealed a more complex reaction mechanism for some diazirines, involving the formation of a diazo intermediate that shows a preference for acidic residues like aspartic acid and glutamic acid.[5][6] This offers a potential avenue for tunable reactivity.
Benzophenones , on the other hand, are aromatic ketones that, upon activation with UV light (around 350-365 nm), form a triplet-state biradical.[3][7] This biradical preferentially abstracts a hydrogen atom from C-H bonds, leading to the formation of a stable C-C bond.[3] This mechanism allows benzophenone to react with a broad range of amino acids.[3]
Quantitative Performance: A Data-Driven Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative differences between diazirine and benzophenone photo-crosslinkers based on experimental evidence.
| Feature | Diazirine-Based Crosslinkers | Benzophenone-Based Crosslinkers |
| Photoreactive Group | Diazirine | Benzophenone |
| Reactive Intermediate | Carbene and Diazo intermediates[3] | Biradical (triplet state)[3] |
| Activation Wavelength | ~350-370 nm[1][4] | ~350-365 nm[3][7] |
| Reactivity | Highly reactive carbene inserts into C-H, N-H, O-H, and S-H bonds. The diazo intermediate shows a preference for acidic residues (Asp, Glu).[3][6] | Reacts preferentially with C-H bonds through hydrogen abstraction.[3] |
| Crosslinking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[3][4] | Generally high quantum efficiency for C-H abstraction, but often lower than diazirines in practice.[3][8] |
| Specificity | The extremely short-lived carbene favors crosslinking to proximal molecules, but high reactivity can lead to non-specific labeling if not controlled. The diazo intermediate offers selectivity for polar residues.[3] | The relatively long-lived triplet state can potentially lead to less specific crosslinking. Can react with virtually all amino acids.[3] |
| Size | Small size minimizes steric hindrance.[9][10] | Larger size can sometimes perturb protein structure or interactions.[3] |
| Stability | Generally stable but can isomerize to a less reactive linear diazo compound.[3] | Relatively stable and less prone to rearrangement.[3] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links. For example, a study on purified human serum albumin (HSA) identified 500 cross-linked residue pairs using a sulfo-SDA (diazirine) crosslinker.[4] | Yields a lower number of cross-links in comparable studies. The same HSA study identified significantly fewer cross-links with a sulfo-SBP (benzophenone) crosslinker.[4][11] |
| Quenching by Water | The reactive carbene can be quenched by water, which can lower yields in aqueous environments.[3][8] | The excited state is not reactive with water.[2] |
Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the chemical structures, reaction pathways, and a typical experimental workflow for photo-crosslinking experiments.
Caption: Reaction mechanisms of diazirine and benzophenone photo-crosslinkers.
Caption: General experimental workflow for photo-crosslinking.
Experimental Protocols: A Step-by-Step Guide
While specific conditions require optimization for each biological system, the following provides a general methodology for a typical protein photo-crosslinking experiment.
Materials
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES). Avoid amine-containing buffers like Tris during the initial NHS-ester reaction if using a heterobifunctional crosslinker.[12]
-
Diazirine or Benzophenone photo-crosslinker (e.g., NHS-ester derivatives for amine reactivity).
-
Anhydrous DMSO or DMF for dissolving water-insoluble crosslinkers.[12]
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0).
-
UV lamp with an appropriate wavelength output (e.g., 365 nm).[12][13]
-
Reaction tubes (e.g., microcentrifuge tubes).
-
Ice bucket.
-
SDS-PAGE reagents and equipment.
-
Mass spectrometry equipment and software for analysis.
Procedure for In Vitro Protein Crosslinking
-
Protein Preparation: Prepare the protein solution at a suitable concentration in an amine-free buffer like PBS.[12]
-
Crosslinker Preparation: Immediately before use, dissolve the photo-crosslinker in an appropriate solvent (e.g., DMSO for water-insoluble variants) to create a stock solution (e.g., 10 mM).[12] Do not store stock solutions of NHS-ester crosslinkers as they are moisture-sensitive.[12]
-
Crosslinking Reaction (for heterobifunctional crosslinkers with an NHS ester):
-
Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[12]
-
Incubate the reaction mixture. For NHS-ester reactions, this is typically done for 30 minutes to 2 hours at room temperature or on ice.[12]
-
-
UV Irradiation:
-
Place the reaction tubes in a UV crosslinker or at a fixed distance from a UV lamp. To ensure even irradiation, the samples can be placed on a rotator or in a shallow, uncovered vessel.[11][12]
-
Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm) for a predetermined time.[11][12] Irradiation times can range from a few minutes to over an hour and should be optimized. For live cells, total irradiation time should generally be kept under 15 minutes.[12] It is recommended to perform this step on ice to minimize heat-induced damage.[11]
-
-
Quenching:
-
Analysis:
-
The crosslinked protein mixture can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For identification of crosslinked peptides, the sample is typically subjected to in-gel or in-solution digestion with a protease (e.g., trypsin) followed by analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[11]
-
Choosing the Right Tool for the Job
The selection between diazirine and benzophenone photo-crosslinkers is not a one-size-fits-all decision and depends heavily on the specific experimental context.
Choose Diazirines when:
-
High crosslinking efficiency is paramount. Their high reactivity often leads to a greater number of identified cross-links.[4]
-
Minimal steric hindrance is required. The small size of the diazirine group is less likely to perturb the biological system under investigation.[9][10]
-
Capturing transient or weak interactions is the goal. The rapid reaction kinetics of the carbene intermediate are advantageous in this regard.[3]
Choose Benzophenones when:
-
A more stable and less water-sensitive reagent is preferred. Benzophenones are generally more robust and their excited state is not quenched by water.[2][8]
-
Genetic encoding is desired. p-Benzoyl-L-phenylalanine (Bpa) can be genetically incorporated into proteins, allowing for site-specific crosslinking in vivo.[3]
-
Complementary data is needed. The different reactivity profile of benzophenones can provide orthogonal crosslinking information to that obtained with diazirines.[11]
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Validating Protein Interactions Identified by Diazirine Crosslinking: A Comparative Guide
The identification of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Diazirine-based photo-crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture both stable and transient protein interactions within their native cellular environment.[1] Upon UV irradiation, the small diazirine moiety forms a highly reactive carbene intermediate that covalently links interacting proteins in close proximity.[2][3] This method provides valuable data on the topology of protein complexes.
However, like other high-throughput methods, XL-MS data can contain false positives. Therefore, rigorous validation of these putative interactions using orthogonal (independent) methods is a critical step to confirm their biological relevance.[1][4] This guide provides an objective comparison of common techniques used to validate PPIs discovered through diazirine crosslinking, complete with experimental protocols and comparative data to assist researchers in selecting the most appropriate validation strategy.
The Path from Discovery to Validation
The overall workflow begins with the identification of potential PPIs using diazirine crosslinking and mass spectrometry. Subsequently, these candidate interactions are subjected to one or more orthogonal validation methods to confirm the interaction.
Caption: Workflow from PPI discovery by XL-MS to orthogonal validation.
Comparison of Key Validation Methods
Choosing an appropriate validation method depends on the nature of the interaction (e.g., strength, transient vs. stable), the cellular location, and the specific research question. The four most widely used orthogonal methods are Co-immunoprecipitation (Co-IP), Pull-Down Assays, Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR).[1]
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | Antibody-based purification of a target protein and its binding partners from a cell lysate.[5] | An affinity-tagged "bait" protein captures "prey" proteins from a lysate. | Interaction of "bait" and "prey" in yeast activates a reporter gene.[6] | Measures changes in refractive index to monitor binding of an analyte to an immobilized ligand in real-time.[1] |
| Environment | In vivo or in vitro (endogenous proteins) | In vitro (recombinant proteins) | In vivo (in yeast nucleus) | In vitro |
| Interaction Type | Detects direct and indirect interactions in complexes.[7] | Primarily direct interactions. | Primarily direct, binary interactions. | Direct, binary interactions. |
| Affinity Range | Low (µM) to high (nM) | Low (µM) to high (nM) | Typically moderate to high (µM-nM) | Wide range (mM to pM) |
| Data Output | Qualitative (Western Blot) or Quantitative (Mass Spec) | Qualitative (Western Blot) or Quantitative (Mass Spec) | Qualitative (reporter assay) | Quantitative (Kon, Koff, KD) |
| Throughput | Low to medium | Low to medium | High | Low to medium |
| Key Advantage | "Gold standard" for confirming interactions in a near-native cellular context.[7] | High purity of captured proteins; good for confirming direct binding. | Excellent for large-scale screening of binary interactions.[6] | Provides detailed kinetic and affinity data (KD).[1] |
| Key Limitation | Antibody availability and specificity; may miss transient interactions.[7] | Requires purified, tagged proteins; non-physiological conditions. | High false-positive/negative rates; interactions must occur in the yeast nucleus. | Requires purified proteins; immobilization can affect protein conformation. |
Co-Immunoprecipitation (Co-IP)
Co-IP is considered a gold-standard technique for PPI validation.[7] It uses an antibody to selectively precipitate a target protein ("bait") from a complex mixture, such as a cell lysate. Proteins that are bound to the target protein are co-precipitated and can be identified by Western blotting or mass spectrometry.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[1]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads. This can be done by adding a low-pH elution buffer or by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.[1]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the putative interacting "prey" protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all co-precipitated proteins.
Pull-Down Assay
The pull-down assay is an in vitro method used to confirm direct binary PPIs. It utilizes a purified "bait" protein that is tagged with an affinity tag (e.g., GST, His-tag). The tagged bait is immobilized on affinity resin and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein.
Caption: Experimental workflow for a Pull-Down Assay.
Experimental Protocol
-
Bait Protein Immobilization: Incubate the purified, tagged bait protein with the appropriate affinity resin (e.g., Glutathione resin for GST-tags, Ni-NTA resin for His-tags) for 1-2 hours at 4°C.
-
Washing: Wash the resin 2-3 times with wash buffer to remove any unbound bait protein.
-
Binding: Add the protein source containing the "prey" (e.g., cell lysate or purified protein) to the bait-bound resin. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the resin and wash it 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive eluent (e.g., glutathione for GST-tags, imidazole for His-tags) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to detect binary protein interactions in vivo. The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and an activation domain (AD). In the Y2H assay, the "bait" protein is fused to the BD and the "prey" protein is fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Caption: Logical workflow of the Yeast Two-Hybrid (Y2H) system.
Experimental Protocol
-
Vector Construction: Clone the cDNA of the "bait" protein into a Y2H vector containing the DNA-binding domain (e.g., pGBKT7). Clone the cDNA of the "prey" protein into a vector containing the activation domain (e.g., pGADT7).
-
Yeast Transformation: Co-transform both the bait and prey plasmids into a suitable yeast host strain.
-
Selection: Plate the transformed yeast on selective medium that lacks specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
-
Interaction Assay: Re-plate the colonies that grow on the double-dropout medium onto a more stringent selective medium (e.g., lacking histidine, adenine, tryptophan, and leucine).
-
Analysis: Growth on the highly selective medium indicates a positive interaction. This can be further confirmed using a colorimetric assay (e.g., β-galactosidase assay).
Surface Plasmon Resonance (SPR)
SPR is a biophysical, label-free technique that provides real-time quantitative data on the kinetics and affinity of PPIs. One protein (the "ligand") is immobilized on a sensor chip surface, and its interacting partner (the "analyte") is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Experimental Protocol
-
Ligand Immobilization: Covalently immobilize the purified ligand protein onto a suitable sensor chip surface (e.g., via amine coupling).[1]
-
Analyte Binding: Inject a series of precise concentrations of the purified analyte protein in solution over the immobilized ligand surface. This is the association phase .
-
Dissociation: After the association phase, flow the running buffer over the chip without the analyte. This allows for the measurement of the dissociation of the analyte from the ligand, known as the dissociation phase .
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand, preparing the surface for the next cycle.[1]
-
Data Analysis: The binding data is recorded in a sensorgram (response vs. time). By fitting this data to kinetic models, the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kₒ) can be calculated (Kₒ = kₒ/kₐ).
Conclusion
The validation of protein-protein interactions discovered through diazirine crosslinking is an indispensable step to ensure the biological accuracy of the findings. While XL-MS provides a powerful snapshot of the cellular interactome, orthogonal methods such as Co-IP, Pull-Down Assays, Y2H, and SPR are essential for confirming these interactions.[1] Co-IP is ideal for validation in a cellular context, pull-down assays are excellent for confirming direct interactions in vitro, Y2H is suited for large-scale binary screening, and SPR provides invaluable quantitative data on binding affinity and kinetics. A multi-faceted approach, often employing more than one validation technique, will yield the most reliable and comprehensive understanding of the protein interaction network.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable identification of protein-protein interactions by crosslinking mass spectrometry – Rappsilber Laboratory [rappsilberlab.org]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Prediction of Protein–Protein Interactions by Evidence Combining Methods [mdpi.com]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
advantages of diazirine crosslinkers over traditional chemical crosslinkers
In the fields of chemical biology, proteomics, and drug development, the study of protein-protein interactions (PPIs) is crucial for understanding cellular processes and identifying therapeutic targets. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has become an indispensable technique for capturing these interactions and providing structural insights. While traditional crosslinkers like N-hydroxysuccinimide (NHS) esters and formaldehyde have been foundational, diazirine-based photo-crosslinkers offer a suite of advantages in efficiency, control, and versatility.
This guide provides an objective comparison between diazirine crosslinkers and their traditional counterparts, supported by experimental data, to help researchers select the optimal tool for their studies.
Core Advantages of Diazirine Crosslinkers
Diazirine-based crosslinkers possess several key features that set them apart from traditional chemical crosslinkers. Upon activation with long-wave UV light (~350-370 nm), they form highly reactive carbene intermediates.[1][2] This photoactivation process is the source of many of their advantages.
-
High Efficiency and Broad Reactivity : The carbene intermediate is highly reactive and can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds.[1][3] This "non-specific" insertion capability allows diazirines to label almost any nearby amino acid residue, not just those with specific functional groups like the primary amines targeted by NHS esters.[4][5] This leads to a higher density of crosslinks and a more comprehensive map of protein interactions.[1]
-
Minimal Steric Hindrance : The diazirine functional group is exceptionally small, nearly isosteric to a methyl group.[6] This minimizes potential steric hindrance that could otherwise perturb the natural conformation or interactions of the proteins under investigation.[1][4]
-
Precise Temporal Control : As photo-activatable reagents, diazirines offer exquisite control over the timing of the crosslinking reaction.[7] The crosslinker can be introduced to the biological system, allowing it to bind to its target or equilibrate within a cellular compartment, and the crosslinking is only initiated upon UV irradiation.[2] This is a significant advantage for capturing transient or weak interactions.
-
Biocompatible Activation : Activation occurs at relatively benign long-wavelength UV light (typically 350-370 nm), which minimizes the cellular damage that can be caused by the shorter wavelengths (<300 nm) required by some other photoreactive groups like simple aryl azides.[1][2]
-
Chemical Stability : Prior to UV activation, diazirines are chemically stable in aqueous media and under typical laboratory lighting conditions, simplifying experimental handling.[4][6][8]
Performance Comparison: Diazirine vs. Traditional Crosslinkers
The choice of crosslinker significantly impacts the outcome of an experiment. Diazirines consistently demonstrate superior performance in capturing a broader and more extensive set of interactions compared to other crosslinker classes.
| Feature | Diazirine-Based (e.g., SDA) | NHS-Ester-Based (e.g., DSS, BS3) | Formaldehyde | Benzophenone-Based | Aryl Azide-Based |
| Reactive Group | Diazirine | N-hydroxysuccinimide (NHS) ester | Aldehyde | Benzophenone | Aryl Azide |
| Activation Method | UV Light[7] | Spontaneous Reaction | Spontaneous Reaction | UV Light | UV Light |
| Activation Wavelength | ~350-370 nm[1] | N/A | N/A | ~350-365 nm[1] | 254-460 nm[9] |
| Reactive Intermediate | Carbene and Diazo[1][10] | N/A (Acyl Transfer) | Schiff Base[11] | Biradical (Triplet State)[10] | Aryl Nitrene[1] |
| Target Residues/Bonds | Inserts into C-H, N-H, O-H, S-H bonds (broad reactivity)[1][2][3] | Primary amines (Lysine, N-termini)[9] | Primarily Lysine, but can react with other nucleophiles[11][12] | Preferentially reacts with C-H bonds[1] | Insertion into C-H and N-H bonds[1] |
| Crosslinking Efficiency | Generally high[1] | High reactivity towards primary amines[9] | Efficient cell permeation and crosslinking[12] | Generally lower than diazirines[1] | Variable, often lower due to rearrangements[1][9] |
| Key Advantages | Small size, high reactivity, temporal control, broad targeting.[1] | Well-established protocols, high reactivity to specific targets.[9] | Small size allows rapid cell permeation for in vivo studies.[12] | Provides complementary data to diazirines.[1] | Established chemistry.[1] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not controlled.[1] | Limited to Lysine residues, can miss interactions not involving them. | Can form heterogeneous crosslinks, complicating analysis.[11] | Larger size can cause steric hindrance; lower efficiency.[1][9] | Requires short-wave UV (can damage proteins); can rearrange.[9] |
Quantitative Experimental Data
A direct comparison study using purified human serum albumin (HSA) highlighted the superior efficiency of diazirine crosslinkers. The sulfo-SDA (diazirine) reagent successfully identified 500 unique cross-linked residue pairs.[1] In the same study, a benzophenone-based crosslinker, sulfo-SBP, identified significantly fewer cross-links.[1] Another study demonstrated that using a genetically encoded diazirine-based unnatural amino acid resulted in a sevenfold increase in RNA-protein crosslinking efficiency compared to conventional 254 nm UV crosslinking methods.[13]
Experimental Protocols
A well-defined workflow is critical for successful photo-crosslinking experiments. Below is a generalized methodology for using a heterobifunctional NHS-ester diazirine crosslinker (e.g., SDA, LC-SDA) for studying protein-protein interactions.
1. Protein Preparation and NHS-Ester Labeling (Chemical Crosslinking Step)
-
Objective : To conjugate the NHS-ester end of the crosslinker to primary amines (lysine residues) on the bait protein.
-
Protocol :
-
Prepare the protein of interest in an amine-free buffer at a pH of 7-9 (e.g., PBS, HEPES, or bicarbonate buffer).[8]
-
Immediately before use, dissolve the NHS-diazirine reagent in an organic solvent like DMSO and then add it to the protein solution.[14] For a protein concentration of >5 mg/mL, a 10- to 20-fold molar excess of the crosslinker is recommended.[14]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[14]
-
Quench the reaction by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.[14] Incubate for 15 minutes.[14]
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.[14] This step is crucial to prevent the unreacted crosslinker from labeling interaction partners non-specifically.
-
2. Formation of Protein Complex and Photo-Crosslinking
-
Objective : To allow the diazirine-labeled bait protein to interact with its binding partners and then permanently trap the complex using UV light.
-
Protocol :
-
Combine the diazirine-labeled protein with the cell lysate, purified potential binding partners, or introduce it into cells.
-
Incubate under conditions that promote the protein-protein interaction.
-
Expose the sample to UV light at 350-370 nm to activate the diazirine.[14] This is typically done for 5-15 minutes using a dedicated UV lamp.[6][14] The sample should be placed in an open vessel and may require rotation for even irradiation.[14] The diazirine, upon activation, releases nitrogen gas and forms a highly reactive carbene that covalently bonds with any molecule in close proximity.[6]
-
3. Analysis of Crosslinked Products
-
Objective : To identify the proteins that have been crosslinked and map the sites of interaction.
-
Protocol :
-
The crosslinked protein complexes can be visualized by SDS-PAGE and Western blotting, where a successful crosslink will result in a higher molecular weight band.
-
For large-scale identification, the crosslinked sample is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is used to identify the crosslinked peptide pairs, revealing the identities of the interacting proteins and the specific residues at the interface.
-
Visualizing the Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Diazirine-Based Probes in Proteomics: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of protein interactions is paramount to understanding cellular signaling, disease mechanisms, and for the discovery of novel therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in their native environment. Among the various photoprobes, diazirines have become a popular choice due to their small size, high reactivity, and activation by wavelengths of light that are less damaging to biological samples.[1][2][3] This guide provides an objective comparison of different diazirine-based probes, supported by experimental data, to assist in the selection of the optimal tool for your proteomics research.
Upon photoactivation, typically around 350-370 nm, diazirines form highly reactive carbene intermediates that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds.[1] This broad reactivity allows for the capture of a diverse range of protein interactions. Recent studies have also elucidated a two-step reaction mechanism involving a longer-lived diazo intermediate, which exhibits a preference for acidic residues like aspartic and glutamic acid.[4][5][6] This dual reactivity offers a unique advantage in mapping protein interaction sites.
Performance Comparison of Diazirine-Based Probes
The selection of a diazirine probe significantly influences the outcome of a chemical proteomics experiment. Key performance indicators include photo-activation efficiency, crosslinking efficiency, and the level of non-specific labeling. The structural context of the diazirine moiety, such as in alkyl, aryl, linear, or spirocyclic scaffolds, plays a crucial role in its performance.[7][8]
| Probe Type | Key Characteristics | Photo-activation Half-life (t½) | Cross-linking Efficiency | Non-specific Labeling | Amino Acid Preference | Key Advantages | Key Disadvantages |
| Alkyl Diazirines | Minimalist tags, small size.[7] | Typically 2-6 minutes at 365 nm.[7] | Generally high, but can be influenced by the formation of a diazo intermediate.[8] | Can exhibit higher background labeling due to the reactivity of the diazo intermediate.[6][7] | Preferential labeling of acidic residues (Asp, Glu) via the diazo intermediate.[5][6][9] | Small size minimizes perturbation to the parent molecule.[7] | Potential for higher non-specific labeling.[7] |
| Aryl Diazirines | Often trifluoromethyl-phenyl diazirines, generally more stable.[10] | Can have biphasic decay, with a rapid initial phase (<2 min) followed by a slower decay.[7] | Can be lower than alkyl diazirines, but highly dependent on the specific probe and target.[7] | Can label more proteins non-specifically compared to some alkyl diazirines, potentially due to lipophilicity.[7] | Labeling pattern is more reflective of a carbene intermediate, with broader reactivity.[5][9] | Higher stability and a labeling pattern more indicative of a direct carbene reaction.[10] | Bulkier than alkyl diazirines, which may affect binding of the parent molecule.[10] |
| Spirocyclic (e.g., Cyclobutane) Diazirines | Designed to favor the carbene pathway and reduce diazo intermediate formation.[8][9] | Not always explicitly reported in direct comparison. | Marked decrease in labeling efficiency compared to linear diazirine counterparts.[8] | Reduced labeling of known alkyl diazirine off-targets.[9] | Less pH-dependent labeling, consistent with a primary carbene mechanism.[9] | Reduced non-specific labeling and a more direct carbene-mediated crosslinking.[9] | Significantly lower cross-linking efficiency.[8] |
Experimental Protocols
To effectively utilize diazirine photo-crosslinkers, a well-defined experimental workflow is crucial. Below are generalized protocols for photo-affinity labeling and subsequent proteomic analysis.
General Photo-Affinity Labeling (PAL) Protocol
This protocol describes the general steps for labeling proteins in live cells with a diazirine-based probe.
-
Cell Culture and Probe Incubation:
-
UV Irradiation:
-
Place the cell culture plate on a cold surface (e.g., an ice-cold metal block) to minimize cellular stress.
-
Irradiate the cells with UV light, typically at 365 nm, for a predetermined time (e.g., 15-30 minutes).[12] The optimal irradiation time depends on the probe's photo-activation kinetics and the light source intensity.[11]
-
-
Cell Lysis:
-
After irradiation, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Enrichment (via Click Chemistry):
-
If the probe contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction (e.g., CuAAC) to attach a reporter tag, such as biotin-azide.[11]
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the enriched proteins for mass spectrometric analysis.
-
On-Bead Digestion:
-
Wash the streptavidin beads with the captured proteins extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins with a protease, such as trypsin, overnight at 37°C.
-
-
Peptide Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
Diazirine-based photo-affinity probes are invaluable tools in chemical proteomics for the identification of protein-ligand and protein-protein interactions. The choice between different types of diazirine probes, such as alkyl, aryl, or spirocyclic derivatives, should be guided by the specific experimental goals, considering the trade-offs between cross-linking efficiency, non-specific labeling, and the desired reactivity profile. A thorough understanding of their photochemical properties and the implementation of robust experimental protocols are essential for successful and reproducible outcomes. This guide provides a foundational comparison to aid researchers in navigating the selection and application of these powerful chemical tools.
References
- 1. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 2. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 8. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trifluoromethylphenyldiazirine (TPD) and Alkyl Diazirines in Photoaffinity Labeling
Introduction to Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a powerful technique used to identify and map biomolecular interactions, particularly between small molecules and their protein targets.[1][2] The method involves a "bait" molecule equipped with a photoreactive group. Upon photoactivation, typically with UV light, this group forms a highly reactive intermediate that covalently bonds to nearby interacting "prey" molecules.[1] Among the most effective photoreactive groups are diazirines, which upon irradiation, release nitrogen gas to generate highly reactive carbenes.[1] This guide provides an in-depth comparison of two major classes of diazirines: the aryl-substituted trifluoromethylphenyldiazirines (TPD) and the simpler alkyl diazirines.
Mechanism of Action and Reactive Intermediates
Both TPD and alkyl diazirines are activated by UV light (typically ~350-370 nm) to form a carbene, a highly reactive species capable of inserting into various chemical bonds, including C-H, O-H, and N-H bonds, thereby covalently labeling the target protein.[1][3][4] However, a key difference lies in their photochemical pathways.
-
Trifluoromethylphenyldiazirine (TPD): Upon photolysis, TPDs primarily generate a singlet carbene.[5] The trifluoromethyl group helps suppress the formation of a less reactive, linear diazo isomer, which can be a significant side reaction for other diazirine types.[6] This leads to a more direct and efficient generation of the desired reactive carbene.[2][6]
-
Alkyl Diazirines: The photochemical pathway of alkyl diazirines is more complex. Upon UV irradiation, they can form the desired reactive carbene but also isomerize into a more stable, linear diazo intermediate.[1][2] This diazo species is less reactive than the carbene but can still participate in labeling, showing a strong preference for reacting with acidic amino acid residues like aspartic acid and glutamic acid in a pH-dependent manner.[2][7][8]
Figure 1. Photochemical activation pathways of TPD and alkyl diazirines.
Comparative Performance Analysis
The choice between a TPD and an alkyl diazirine photoprobe depends critically on the experimental goals, the nature of the small molecule, and the target environment.
Reactivity and Labeling Preferences
A systematic evaluation of labeling preferences revealed significant differences between the two diazirine types.[2][7]
-
TPD (Aryl Diazirines): TPD-generated carbenes react more broadly. Studies show that aryl-trifluorodiazirines produce insertion products with all 20 common amino acids, with the highest yield observed for cysteine.[2] Their labeling pattern is less dependent on pH and is more characteristic of a true carbene intermediate, which is highly reactive and less specific.[2][7] This makes TPDs suitable for unbiasedly mapping binding pockets.
-
Alkyl Diazirines: In contrast, alkyl diazirines exhibit a strong preference for labeling acidic amino acids (Asp, Glu).[2][7][8] This reactivity is pH-dependent, with higher labeling efficiency at lower pH, which is characteristic of the reactive diazo intermediate pathway.[2][8] This inherent bias can be a disadvantage if the binding site of interest does not contain acidic residues, but it also makes alkyl diazirines particularly effective for probing interactions on acidic protein surfaces or within the membrane proteome.[2][7]
Stability and Handling
-
TPD: The aryl-trifluoromethyl group provides considerable stability to the diazirine ring.[9] However, traditional TPDs can be sensitive to ambient light, necessitating careful handling.[5] Newer modifications, such as replacing the phenyl ring with electron-withdrawing heterocyclic rings, have been shown to enhance ambient light stability without compromising labeling efficiency.[5]
-
Alkyl Diazirines: Alkyl diazirines are generally stable under various conditions, including acidic and basic environments and ambient light during synthesis and handling.[3]
Physical Properties
-
Size: Alkyl diazirines are significantly smaller and less sterically bulky than TPDs.[3] This is a major advantage, as the diazirine can be installed on a small molecule with minimal perturbation to its binding affinity and biological activity.[3] The alkyl diazirine is nearly isosteric to a methyl group.[3]
-
Solubility: The aromatic ring in TPDs can decrease the aqueous solubility of the resulting photoaffinity probe. Conversely, modified TPDs incorporating pyridine or pyrimidine rings have been shown to dramatically increase aqueous solubility by 30 to 7,500-fold compared to the conventional phenyl-based TPD.[5]
Quantitative Data Summary
| Feature | Trifluoromethylphenyldiazirine (TPD) | Alkyl Diazirine | References |
| Activation Wavelength | ~350 nm | ~350-370 nm | [3][4][6][10] |
| Primary Reactive Species | Aryl-CF3 Carbene (Singlet) | Alkyl Carbene & Linear Diazo Intermediate | [2][5][7] |
| Amino Acid Preference | Broad reactivity with all 20 amino acids; highest with Cysteine. | Preferential labeling of acidic residues (Asp, Glu). | [2][7] |
| pH Dependence | Labeling is largely pH-independent. | Labeling is pH-dependent (higher at lower pH). | [2][8] |
| Relative Size | Larger, more sterically demanding. | Compact, nearly isosteric to a methyl group. | [3] |
| Key Advantage | More efficient carbene generation; less labeling bias. | Minimal steric perturbation; stable for handling. | [3][6] |
| Key Disadvantage | Can be bulky; may reduce solubility; sensitive to ambient light. | Labeling bias for acidic residues due to diazo intermediate. | [2][5][7] |
Experimental Protocols
General Photoaffinity Labeling Workflow
The following protocol outlines a general workflow for a PAL experiment using either a TPD or alkyl diazirine probe.
Figure 2. General experimental workflow for photoaffinity labeling.
Detailed Methodology:
-
Probe Incubation:
-
Incubate the biological sample (e.g., live cells, cell lysate, or purified protein) with the diazirine-containing photoaffinity probe. The concentration should be optimized based on the ligand's affinity (typically 5-10 times the Kd or EC50).
-
Include a control group that is not subjected to UV irradiation to distinguish between covalent labeling and non-specific binding.[5] Another control with a competitor ligand can help validate target specificity.
-
-
UV Irradiation:
-
Expose the sample to UV light at the appropriate wavelength (typically 350-365 nm) on ice to initiate photocrosslinking.
-
Irradiation time is critical and must be optimized; short durations (e.g., 1-15 minutes) are generally preferred to minimize protein damage and non-specific labeling.[11] Use a long-wave UV lamp (e.g., a black-light lamp).
-
-
Sample Processing:
-
For cellular experiments, lyse the cells after irradiation to release proteins.
-
If the probe contains an enrichment tag (like biotin) and a reporter tag (like an alkyne), proceed to the next step.
-
-
Click Chemistry (Optional):
-
If the probe contains an alkyne handle, perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[3]
-
This attaches a reporter/enrichment molecule, such as biotin-azide, to the covalently labeled proteins.
-
-
Enrichment and Visualization:
-
Enrich the biotin-tagged protein-probe adducts using streptavidin-coated beads.[12]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins. Labeled proteins can be visualized by SDS-PAGE followed by Western blotting or in-gel fluorescence.
-
-
Protein Digestion and Mass Spectrometry:
-
For target identification, perform on-bead or in-gel digestion of the enriched proteins (e.g., using trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and potentially map the specific sites of covalent modification.[13]
-
Conclusion and Recommendations
The selection between TPD and alkyl diazirines is not a matter of one being universally superior, but rather a strategic choice based on the specific research question.
-
Choose Trifluoromethylphenyldiazirine (TPD) when:
-
The primary goal is an unbiased identification of binding site residues.
-
The steric bulk of the TPD group can be accommodated by the ligand-target interaction without significantly compromising affinity.
-
The inherent hydrophobicity is not a concern, or modified, more soluble TPDs are used.
-
-
Choose Alkyl Diazirine when:
-
Minimizing the size and steric footprint of the photoreactive group is critical to preserving the ligand's natural binding and activity.[3]
-
The target binding pocket is known or suspected to contain acidic residues.
-
Probing interactions within the membrane proteome is the objective, as alkyl diazirines show a strong enrichment bias for membrane proteins.[2][7]
-
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multiplicity Control in Carbenes Aided by the Trifluoromethyl Group [acswebcontent.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Specificity of 3-(3-methyl-3H-diazirin-3-yl)propanoic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Key Photo-Crosslinking Reagent
In the intricate landscape of chemical biology and proteomics, the precise identification of protein interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these transient and stable interactions in their native cellular context. At the heart of this technique lies the choice of the photoreactive crosslinking agent. This guide provides a comprehensive comparison of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, a prominent diazirine-based reagent, with other commonly used alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: The Diazirine Advantage
Upon activation with long-wave UV light (typically around 350-370 nm), which is less damaging to biological samples, this compound forms a highly reactive carbene intermediate.[1][2] This carbene can readily insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, found in amino acid side chains and the peptide backbone.[1][2] This broad reactivity is a key advantage for capturing a diverse range of protein interactions.
Recent studies have elucidated a more nuanced, two-step reaction mechanism involving a diazo intermediate.[1][2] This intermediate exhibits a preference for reacting with acidic residues such as aspartic acid and glutamic acid.[1][3][4][5] This potential for tunable selectivity adds another layer of sophistication to the application of diazirine-based crosslinkers.
References
A Researcher's Guide to Orthogonal Validation of Photo-Crosslinking Results
For researchers, scientists, and drug development professionals, photo-crosslinking is a powerful technique to capture transient and weak protein-protein interactions (PPIs) in their native cellular environment.[1] However, the covalent bond formed by photo-crosslinking is just the beginning of the story. Rigorous validation using orthogonal methods is crucial to confirm that the observed interaction is specific and biologically relevant.[1] This guide provides an objective comparison of key orthogonal methods to validate photo-crosslinking results, complete with supporting experimental data and detailed protocols.
Photo-crosslinking utilizes photo-activatable amino acid analogs or chemical cross-linkers to "freeze" protein interactions upon UV irradiation.[1] While effective, this technique can sometimes lead to non-specific cross-linking.[1] Therefore, employing a secondary, independent method to verify the interaction is a critical step in any cross-linking workflow.[1] The choice of the orthogonal method depends on the specific research question, available resources, and the nature of the interacting proteins.[1]
Comparative Analysis of Orthogonal Validation Methods
The following table summarizes and compares various orthogonal methods used to validate photo-crosslinking results, highlighting their primary goals, strengths, and limitations.
| Method | Primary Goal | Strengths | Limitations | Typical Throughput | Qualitative/Quantitative |
| Western Blot | Confirmation of cross-linking and estimation of complex size.[1] | Simple, rapid, and widely accessible.[2] | Provides indirect evidence of interaction; prone to artifacts from non-specific antibody binding.[3] | High | Qualitative to Semi-Quantitative |
| Co-Immunoprecipitation (Co-IP) | Validation of the interaction between two or more proteins.[1][4] | Confirms interactions under near-physiological conditions; can be used to isolate and identify entire protein complexes.[5][6] | Susceptible to non-specific binding; may not detect transient or weak interactions unless stabilized.[7] | Medium | Qualitative to Semi-Quantitative |
| Mass Spectrometry (MS) | Identification of cross-linked peptides and specific interacting residues.[1][8] | Provides high-resolution identification of interacting partners and binding sites; enables proteome-wide analysis.[9][10] | Requires specialized equipment and bioinformatics expertise; can be complex to analyze data from heterogenous samples.[11] | Low to Medium | Both |
| Proximity Ligation Assay (PLA) | Detection of protein proximity in living cells.[1][12] | Highly sensitive and specific; provides spatial information about the interaction within the cell.[13] | Requires specific primary antibodies from different species; provides information on proximity, not direct interaction.[12] | Medium | Qualitative to Quantitative |
| FRET/BRET | Confirmation of protein-protein interactions in living cells. | Allows for real-time monitoring of interactions in their native cellular environment.[14][15] | Requires genetic modification to fuse fluorescent/luminescent proteins; distance-dependent, typically <10 nm.[16] | High | Quantitative |
| In-Cell NMR | Characterization of protein interactions at atomic resolution within living cells.[17][18] | Provides detailed structural and dynamic information about interactions in a native-like environment.[19] | Technically challenging; requires high concentrations of isotopically labeled protein; limited to smaller proteins.[17] | Low | Quantitative |
| Computational Docking | Prediction of the three-dimensional structure of a protein-protein complex.[20][21] | Can provide structural insights into the interaction interface; useful for generating hypotheses.[22][23] | Predictions require experimental validation; accuracy depends on the quality of the input structures and scoring functions.[24] | High | Qualitative (predictive) |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot for Cross-link Confirmation
This protocol is used to confirm the formation of a higher molecular weight complex after photo-crosslinking.[2]
Protocol:
-
Sample Preparation: Perform photo-crosslinking on cells or protein samples. Prepare a non-cross-linked control sample.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.[1]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] The appearance of a band at a higher molecular weight in the cross-linked sample compared to the non-cross-linked control indicates a successful cross-linking event.[1]
Co-Immunoprecipitation (Co-IP)
This protocol validates the interaction between two proteins by using an antibody to pull down a target protein and its binding partners.[6]
Protocol:
-
Cell Lysis: After photo-crosslinking, lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) with protease and phosphatase inhibitors.[1]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with a primary antibody specific to one of the interacting partners (the "bait") overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.
-
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[1]
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other putative interacting partner (the "prey").[1] The presence of this second protein in the eluate confirms the interaction.[1]
Mass Spectrometry for Interactome Identification
This protocol provides a general workflow for identifying cross-linked peptides by mass spectrometry.[8]
Protocol:
-
Sample Preparation:
-
Perform photo-crosslinking and lyse the cells.
-
Purify the cross-linked protein complex, for instance, via immunoprecipitation of one of the known interactors.
-
Separate the purified complex by SDS-PAGE.
-
-
In-gel Digestion:
-
Excise the gel band corresponding to the cross-linked complex.
-
Destain, reduce, and alkylate the proteins within the gel piece.
-
Digest the proteins with an enzyme such as trypsin overnight.
-
-
Peptide Extraction and Desalting: Extract the peptides from the gel and desalt them using a C18 StageTip or equivalent.[1]
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[1]
-
Data Analysis: Use specialized software (e.g., pLink, xQuest, MeroX) to search the MS/MS data against a protein sequence database to identify the cross-linked peptides.[1] The identification of a peptide-peptide linkage provides direct evidence of the interaction and pinpoints the region of contact.[1]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships.
Caption: Workflow for photo-crosslinking and subsequent validation.
Caption: Detailed workflow of a Co-Immunoprecipitation experiment.
Caption: Principle of the Proximity Ligation Assay (PLA).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 14. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. berthold.com [berthold.com]
- 16. mdpi.com [mdpi.com]
- 17. Interaction Proteomics by using In-cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein-Protein Docking: From Interaction to Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Reliable protein-protein docking with AlphaFold, Rosetta, and replica-exchange [elifesciences.org]
A Comparative Guide to Diazirine-Based Photo-Crosslinking: Unveiling the Limitations and Alternatives
For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount to unraveling complex biological processes and advancing therapeutic discovery. Photo-crosslinking has emerged as a powerful technique to covalently capture these transient and often weak interactions in their native cellular environment. Among the arsenal of photoreactive tools, diazirine-based crosslinkers have gained significant popularity due to their small size and high reactivity. However, a nuanced understanding of their limitations is crucial for robust experimental design and accurate data interpretation. This guide provides an objective comparison of diazirine-based photo-crosslinking with its main alternatives, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.
The Double-Edged Sword: Understanding Diazirine Chemistry
Upon activation with long-wave UV light (typically 330-370 nm), diazirines form highly reactive carbene intermediates.[1] These carbenes can readily insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, offering a significant advantage in capturing diverse interactions.[2][3] However, this high reactivity is also the source of one of its primary limitations: the potential for non-specific labeling if not carefully controlled.[2]
A key consideration is the formation of a linear diazo isomer as a significant side product of diazirine photolysis.[4][5] This diazo intermediate can undergo protonation to form a diazonium species, which then acts as an alkylating agent, preferentially reacting with nucleophilic and acidic residues like aspartic acid and glutamic acid.[5][6] This can introduce a labeling bias and complicate the interpretation of results, as the crosslinking may not solely represent proximity.[7] Furthermore, the highly reactive carbene can be rapidly quenched by water, which can lead to lower crosslinking yields in aqueous environments.[8]
Performance Comparison: Diazirines vs. Alternatives
The choice of a photo-crosslinker should be guided by the specific biological question, the nature of the interacting partners, and the experimental system. Here, we compare diazirine-based crosslinkers with two other widely used classes: benzophenones and aryl azides.
| Feature | Diazirine-Based (e.g., sulfo-SDA) | Benzophenone-Based (e.g., sulfo-SBP) | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo | Triplet Diradical | Aryl Nitrene |
| Activation Wavelength | ~330-370 nm[1] | ~350-365 nm[8] | 254-370 nm (substituent dependent)[9] |
| Reactivity | Broad: C-H, N-H, O-H insertion; Diazo intermediate prefers acidic residues.[2][6] | Preferential C-H abstraction.[8] | C-H and N-H insertion; ring expansion.[4] |
| Crosslinking Efficiency | Generally high, but can be reduced by water quenching.[2][8] | Generally lower quantum yield but can be efficient due to reversible excitation.[8] | Can be variable and often lower due to competing rearrangement reactions.[2] |
| Specificity | Highly reactive carbene has a short half-life, favoring proximal labeling. Diazo intermediate introduces bias.[5][8] | Relatively long-lived triplet state can potentially lead to less specific crosslinking.[8] | Can be prone to side reactions and non-specific labeling.[4] |
| Key Advantages | Small size, high reactivity, rapid kinetics.[2][3] | High chemical stability, not quenched by water.[8] | Established chemistry, small size.[4] |
| Key Disadvantages | Formation of reactive diazo intermediate, potential for non-specific labeling, water quenching.[4][5][8] | Larger and more hydrophobic, which can perturb systems; longer irradiation times required.[8] | Lower efficiency, potential for complex side reactions, can require shorter, more damaging UV wavelengths.[2][4] |
Quantitative Insights from Experimental Data
Direct comparison of crosslinking efficiency in proteomics studies highlights the distinct performance of these reagents. In a study on purified human serum albumin (HSA), the diazirine-based crosslinker sulfo-SDA identified significantly more cross-linked residue pairs than the benzophenone-based sulfo-SBP, demonstrating its higher efficiency in generating distance restraints.[2][10]
| Crosslinker | Number of Unique Cross-linked Residue Pairs (HSA) | Reference |
| sulfo-SDA (Diazirine) | 500 | [2][10] |
| sulfo-SBP (Benzophenone) | Significantly fewer than sulfo-SDA | [2][10] |
However, it is crucial to note that the two crosslinkers display orthogonal directionality, meaning they can access different regions of a protein, and their combined use can provide a more comprehensive structural view.[10]
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible photo-crosslinking experiments. Below are generalized methodologies for key experimental workflows.
Protocol 1: Photo-Affinity Labeling of a Target Protein with a Diazirine Probe
This protocol outlines the general steps for identifying the binding partners of a small molecule using a diazirine-containing probe.
1. Probe Incubation:
- Treat cells or cell lysate with the diazirine-containing photo-affinity probe.
- Incubate for a predetermined time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or 37°C) to allow for binding to the target protein(s). This step should be performed in the dark to prevent premature activation of the diazirine.
2. UV Irradiation:
- Transfer the sample to a UV-transparent plate or cuvette.
- Irradiate with a UV lamp at 350-370 nm for a specified duration (e.g., 1-15 minutes). The optimal irradiation time and distance from the lamp should be empirically determined to maximize crosslinking while minimizing sample damage. Perform irradiation on ice to prevent sample heating.[11]
3. Cell Lysis (if applicable):
- If starting with live cells, lyse the cells after irradiation to release the crosslinked protein complexes.
4. Reporter Tag Conjugation (Click Chemistry):
- If the probe contains an alkyne or azide handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin or a fluorophore).
5. Enrichment of Crosslinked Proteins:
- If a biotin tag was used, enrich the crosslinked proteins using streptavidin-coated beads.
6. Protein Digestion and Mass Spectrometry Analysis:
- Elute the enriched proteins, reduce, alkylate, and digest them with a protease (e.g., trypsin).
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and map the sites of interaction.[12]
Protocol 2: Comparative Crosslinking of a Purified Protein with sulfo-SDA and sulfo-SBP
This protocol is adapted from studies comparing diazirine and benzophenone crosslinkers on purified proteins.[10][13]
1. Protein and Crosslinker Preparation:
- Dissolve the purified protein (e.g., HSA) in a suitable buffer (e.g., 20 mM HEPES, 20 mM NaCl, pH 7.8).
- Prepare stock solutions of sulfo-SDA and sulfo-SBP in an organic solvent (e.g., DMSO).
2. NHS-Ester Labeling (Anchoring Step):
- Add the crosslinker to the protein solution at a specific molar ratio (e.g., 1:0.5 protein to crosslinker, w/w).[14]
- Incubate the reaction for a defined period (e.g., 50 minutes) at room temperature in the dark to allow the NHS-ester moiety to react with primary amines on the protein.[13][14]
3. Photo-Activation:
- Place the samples in a UV-transparent container on ice.
- For sulfo-SDA, irradiate with a UV lamp at ~365 nm for a predetermined time (e.g., 20 minutes).[15]
- For sulfo-SBP, a similar wavelength is used, but irradiation times may need to be longer and should be optimized.
4. Sample Preparation for Mass Spectrometry:
- Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).
- Separate the crosslinked products by SDS-PAGE.
- Excise the protein band of interest.
- Perform in-gel reduction, alkylation, and digestion with trypsin.[10]
5. LC-MS/MS Analysis and Data Interpretation:
- Analyze the digested peptides by LC-MS/MS.
- Use specialized software (e.g., MeroX) to identify the crosslinked peptides and map the interaction sites.[16]
Visualizing the Chemistry and Workflows
To further clarify the processes involved, the following diagrams illustrate the key mechanisms and experimental pipelines.
Caption: Diazirine photo-activation pathways.
Caption: A typical photo-affinity labeling workflow.
Conclusion: Making an Informed Choice
Diazirine-based photo-crosslinkers are undeniably powerful tools for capturing protein interactions. Their small size and high reactivity allow for the efficient trapping of binding partners with high temporal resolution. However, researchers must be cognizant of their inherent limitations, most notably the formation of a reactive diazo intermediate that can lead to biased labeling of acidic residues, and the potential for quenching in aqueous environments.
When selecting a photo-crosslinker, a careful evaluation of the experimental goals is paramount. For studies where minimizing perturbation of the native system is critical, the small size of diazirines is a distinct advantage. In contrast, for systems where water quenching may be a significant issue, the stability of benzophenones might be preferable. Ultimately, a multi-pronged approach, potentially employing crosslinkers with different reactive moieties, will likely yield the most comprehensive and reliable map of the intricate network of protein interactions that govern cellular life.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Commercial Diazirine Crosslinking Reagents
For Researchers, Scientists, and Drug Development Professionals
Diazirine-based crosslinking reagents have become indispensable tools for elucidating protein-protein interactions, mapping interaction interfaces, and capturing transient complexes both in vitro and in vivo. Their ability to be activated by UV light provides temporal control over the crosslinking reaction, while the highly reactive carbene intermediate can insert into a wide range of C-H, N-H, and O-H bonds, offering broader reactivity compared to traditional amine-reactive crosslinkers.[1][2] This guide provides a comprehensive comparison of commercially available diazirine crosslinking reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Commercial Diazirine Crosslinkers
The choice of a diazirine crosslinker depends on several factors, including the desired spacer arm length, cleavability for downstream analysis, and whether the experiment is conducted in a cellular or cell-free system. The following tables summarize the key characteristics and performance metrics of common commercially available succinimidyl-diazirine (SDA) based crosslinkers.
Table 1: Physicochemical Properties of Common NHS-Diazirine Crosslinkers
| Reagent | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Key Feature |
| SDA (Succinimidyl diazirine) | 3.9[3] | No | Yes[4][5] | Shortest spacer arm for close-proximity labeling. |
| LC-SDA (Succinimidyl 6-(4,4′-azipentanamido)hexanoate) | 12.5 | No | Yes[4][5] | Longer spacer arm to capture more distant interactions. |
| SDAD (Succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate) | 11.9 | Yes (Disulfide bond)[4][6] | Yes[4][5] | Cleavable with reducing agents like DTT or TCEP. |
| Sulfo-SDA (Sulfosuccinimidyl 4,4′-azipentanoate) | 3.9 | No | No[4][5] | Water-soluble and ideal for cell-surface crosslinking. |
| Sulfo-LC-SDA (Sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate) | 12.5 | No | No[4][5] | Water-soluble with a longer spacer arm for extracellular interactions. |
| Sulfo-SDAD (Sulfosuccinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate) | 11.9 | Yes (Disulfide bond)[4][6] | No[4][5] | Water-soluble and cleavable for cell-surface applications. |
Table 2: Performance Characteristics and Quantitative Data
| Reagent | Activation Wavelength (nm) | Reactive Intermediate | Reported Crosslinking Efficiency/Identified Crosslinks | Notes on Specificity and Off-Target Effects |
| SDA & derivatives | 330 - 370[2][5][6] | Carbene[2][6] | High. In a study on purified HSA, sulfo-SDA identified 500 cross-linked residue pairs.[1] In another study on the FA core complex, sulfo-SDA identified 3,459 crosslinks compared to 843 with the traditional crosslinker BS3.[3] | The carbene intermediate is highly reactive and can insert into any amino acid side chain or the peptide backbone.[4][5] This broad reactivity can lead to non-specific labeling if not carefully controlled. The diazo intermediate shows a preference for acidic residues (Asp, Glu).[1] |
| DizSEC | ~365 | Carbene | A study on E. coli extracts showed DizSEC had a higher number of crosslinks per trial injection compared to DizSPC and sulfo-SDA.[7] | Similar to SDA reagents, the carbene is highly reactive. DizSEC is an MS-cleavable crosslinker, which can simplify data analysis.[7] |
Disclaimer: The quantitative data presented is based on individual studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are critical for successful crosslinking experiments. Below are representative protocols for in vitro protein crosslinking and in-cell crosslinking using NHS-diazirine reagents.
In Vitro Protein Crosslinking with SDA Reagents
This protocol is a general guideline for crosslinking purified proteins in solution.
Materials:
-
Purified protein in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7-9.
-
NHS-diazirine crosslinker (SDA, LC-SDA, or SDAD).
-
Anhydrous DMSO or DMF for non-sulfonated reagents.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette.
-
UV lamp (365 nm).
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a suitable non-amine-containing buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-diazirine crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-25 mM. For Sulfo-SDA reagents, dissolve directly in the reaction buffer.
-
NHS Ester Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration that results in a 20- to 50-fold molar excess of the crosslinker over the protein for protein concentrations below 5 mg/mL, or a 10- to 20-fold molar excess for concentrations above 5 mg/mL.[4]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[4]
-
Quenching: Stop the NHS ester reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[4]
-
Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker using a desalting column or dialysis.
-
Photoactivation: Place the sample in a suitable container (e.g., a petri dish on ice) and irradiate with a 365 nm UV lamp for 15-30 minutes.[6] The optimal irradiation time should be determined empirically.
-
Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
In-Cell Crosslinking with Sulfo-SDA Reagents
This protocol is a general guideline for crosslinking proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells.
-
Ice-cold PBS.
-
Sulfo-NHS-diazirine crosslinker (Sulfo-SDA, Sulfo-LC-SDA, or Sulfo-SDAD).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Cell lysis buffer.
-
UV lamp (365 nm).
Procedure:
-
Cell Preparation: Wash the cells (approximately 1-2 x 10^6 cells) twice with ice-cold PBS to remove any amine-containing media components.[6]
-
Crosslinker Addition: Resuspend the cells in ice-cold PBS and add the Sulfo-SDA crosslinker to a final concentration of 1-2 mM.[4][6]
-
Incubation: Incubate the cells with the crosslinker for 10 minutes at room temperature or 30 minutes on ice.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 5-15 minutes.[4]
-
Washing: Pellet the cells and wash twice with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Photoactivation: Resuspend the cells in PBS and irradiate with a 365 nm UV lamp for 10-15 minutes on ice.[6]
-
Cell Lysis: Pellet the irradiated cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the crosslinked proteins can then be analyzed by immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Workflow and Chemistry
To better understand the processes involved in diazirine crosslinking, the following diagrams illustrate the general experimental workflow and the chemical reaction mechanism.
Caption: A generalized experimental workflow for two-step diazirine crosslinking.
Caption: The chemical mechanism of diazirine photoactivation and subsequent crosslinking.
Conclusion
Commercial diazirine crosslinking reagents offer a powerful and versatile approach for studying protein interactions. Their high efficiency and broad reactivity, coupled with the ability to control the reaction temporally, make them superior to many traditional crosslinkers. By understanding the specific properties of each reagent, such as spacer arm length, cleavability, and membrane permeability, researchers can select the most appropriate tool for their experimental goals. The provided protocols and workflows serve as a starting point for developing robust and reproducible crosslinking experiments, ultimately leading to a deeper understanding of complex biological systems.
References
- 1. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. fishersci.ie [fishersci.ie]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
3-(3-methyl-3H-diazirin-3-yl)propanoic acid proper disposal procedures
Proper disposal of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid is critical due to its potential hazards, including skin and eye irritation, and possible respiratory irritation.[1] As a diazirine-containing compound, it is also an energetic molecule that can decompose upon exposure to heat or UV light to form reactive carbenes.[1][2] Therefore, disposal procedures must be meticulously planned and executed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step in its safe disposal. The following table summarizes its key hazard information.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | Wear eye and face protection.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Chemical Reactivity | Diazirines are energetic compounds that can decompose upon heating or exposure to UV light to form reactive carbenes.[1][2] | Handle with care, avoid heat and light. Store in a cool, dark place. |
Disposal Decision Workflow
The following workflow provides a logical sequence for determining the appropriate disposal method for this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocols for Disposal
Based on the known reactivity of diazirine compounds, two primary methods for in-laboratory treatment of small quantities can be considered: chemical neutralization and thermal decomposition. For larger quantities, or if in-lab treatment is not feasible, a licensed hazardous waste disposal service must be used.
Option 1: Chemical Neutralization (for small quantities, <1g)
This procedure is adapted from general quenching methods for reactive diaziridine compounds and should only be performed by trained personnel in a fume hood.
Methodology:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Work in a certified chemical fume hood.
-
Prepare a cooling bath (ice/water or dry ice/acetone).
-
-
Procedure:
-
Dissolve the this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. The concentration should be kept low (e.g., <5% w/v).
-
Cool the solution to 0°C in the cooling bath.
-
Slowly add a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, dropwise while stirring vigorously.
-
Monitor the reaction for any signs of an exothermic reaction (e.g., temperature increase, gas evolution). If an exotherm is observed, immediately stop the addition and allow the reaction to cool.
-
After the addition is complete, continue stirring the mixture at 0°C for at least one hour to ensure complete reaction.
-
Allow the mixture to slowly warm to room temperature.
-
-
Waste Disposal:
-
Once the reaction is complete and no unreacted diazirine remains (this can be checked by an appropriate analytical method like TLC or LC-MS if available), neutralize the solution with a weak acid (e.g., citric acid) or base as appropriate.
-
The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.
-
Option 2: Thermal Decomposition (requires specialized equipment)
The thermal decomposition of 3-(3-methyldiazirin-3-yl)propanoic acid has been reported in the literature and proceeds via ring-opening to an intermediate followed by nitrogen loss.[2] This method should only be attempted by researchers with experience in handling energetic compounds and with appropriate safety shields and equipment.
Methodology:
-
Preparation:
-
This procedure must be conducted in a fume hood, behind a blast shield.
-
The researcher must wear appropriate PPE, including flame-retardant a lab coat.
-
-
Procedure:
-
Prepare a dilute solution of the diazirine compound in a high-boiling point, inert solvent (e.g., diphenyl ether).
-
In a reaction vessel equipped with a condenser and a nitrogen inlet, heat the solution gradually to the decomposition temperature. The exact temperature should be determined from literature sources or by thermal analysis (e.g., DSC) on a small sample.
-
The decomposition will be indicated by the evolution of nitrogen gas.
-
Maintain the temperature until gas evolution ceases, indicating the completion of the reaction.
-
-
Waste Disposal:
-
The resulting solution containing the decomposition products should be collected as hazardous waste.
-
Option 3: Licensed Hazardous Waste Disposal Service
For larger quantities of this compound, or if in-lab treatment is not a viable option, the compound must be disposed of through a licensed hazardous waste disposal service.
Procedure:
-
Packaging:
-
Ensure the compound is in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Place the container in a secondary container with absorbent material.
-
-
Labeling:
-
Label the container clearly with the chemical name: "this compound", CAS number (if available), and all relevant hazard symbols (e.g., irritant).
-
-
Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant safety information.
-
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
